molecular formula C34H66N4O12 B8106264 Azide-PEG9-amido-C8-Boc

Azide-PEG9-amido-C8-Boc

Katalognummer: B8106264
Molekulargewicht: 722.9 g/mol
InChI-Schlüssel: IHMIRMWIHCIMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azide-PEG9-amido-C8-Boc is a useful research compound. Its molecular formula is C34H66N4O12 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIRMWIHCIMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Azide-PEG9-amido-C8-Boc in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in modern therapeutics, offering the potential to address disease targets previously considered "undruggable." At the heart of this modality are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these molecules is paramount to their success, with the linker component playing a critical role in their efficacy, selectivity, and physicochemical properties.

This technical guide focuses on the utility of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker engineered for the modular synthesis of PROTACs. We will delve into its structural components, its application in PROTAC assembly, and provide detailed experimental protocols for its use. Furthermore, we will present representative quantitative data for PROTACs constructed with similar linkers and visualize the key chemical and biological processes involved.

Core Concepts: The Architecture of a PROTAC and the Role of the Linker

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates the efficient ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a sophisticated linker designed to offer a balance of features beneficial for PROTAC development:

  • Azide (B81097) (N3) Group: This functional group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is highly efficient and specific, allowing for the covalent attachment of the linker to a molecule bearing an alkyne group under mild conditions.[2]

  • Polyethylene Glycol (PEG) Chain (PEG9): The nine-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability.[3] The flexibility of the PEG chain is also crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

  • Amido-C8 Spacer: The eight-carbon alkyl chain connected via an amide bond provides additional length and contributes to the overall geometry of the PROTAC.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective deprotection of the amine under acidic conditions, enabling a subsequent conjugation reaction, typically an amide bond formation, to the second ligand.[4]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically follows a modular and convergent approach. This allows for the rapid generation of a library of PROTACs with varying linkers, POI ligands, or E3 ligase ligands to identify the optimal combination.[2][5]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand POI Ligand (with amine or carboxyl) Amide_coupling Amide Bond Formation POI_ligand->Amide_coupling E3_ligand E3 Ligase Ligand (with alkyne) Click_chemistry Click Chemistry (CuAAC) E3_ligand->Click_chemistry Linker This compound Boc_deprotection Boc Deprotection (TFA/DCM) Linker->Boc_deprotection Boc_deprotection->Amide_coupling Deprotected Linker Amide_coupling->Click_chemistry POI-Linker-Azide Final_PROTAC Final PROTAC Click_chemistry->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are representative methodologies for the key steps in synthesizing a PROTAC using this compound. Optimization may be required based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent, drying, and concentration.

Protocol 2: Amide Coupling to the POI Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a POI ligand containing a carboxylic acid.

Materials:

  • Deprotected Azide-PEG9-amido-C8-amine (from Protocol 1)

  • POI ligand with a carboxylic acid group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add the deprotected linker (1-1.2 equivalents), DIPEA (3-4 equivalents), and PyBOP (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

  • Purify the resulting POI-linker-azide conjugate by flash column chromatography or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the POI-linker-azide with an alkyne-functionalized E3 ligase ligand.

Materials:

  • POI-linker-azide conjugate (from Protocol 2)

  • Alkyne-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand

  • Solvent system (e.g., a mixture of t-butanol and water, or DMSO and water)

  • Reaction vial

Procedure:

  • Dissolve the POI-linker-azide (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a premix of CuSO4·5H2O and THPTA (e.g., 50 mM CuSO4 and 250 mM THPTA in water).

  • Add the copper/ligand premix to the reaction mixture containing the azide and alkyne to a final copper concentration of approximately 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

  • Purify the final PROTAC product using preparative HPLC.

Quantitative Data Presentation

While specific data for a PROTAC synthesized with the exact this compound linker is not available in the peer-reviewed literature, the following table presents representative data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying linker compositions, including PEG units. This data illustrates the critical impact of linker length and composition on degradation potency. The data is adapted from a study on BET degraders.[6]

PROTAC CompoundLinker CompositionDC50 (nM) for BRD4 in RS4;11 cells (3h treatment)
Compound A Alkyl chain (similar length to PEG2)~1
Compound B Alkyl chain with one ether (PEG-like)0.42
Compound C Shortened alkyl chain0.14
Compound D Longer PEG-like chain (similar to PEG4)0.3
Compound E Optimized longer PEG-like chain<0.1

DC50: Half-maximal degradation concentration.

This data highlights that even subtle changes in the linker, such as the introduction of an ether group or altering the length, can significantly impact the degradation potency of the resulting PROTAC.

Mechanism of Action and Signaling Pathway

A PROTAC targeting BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, serves as an excellent example of this technology's therapeutic potential, particularly in oncology. BRD4 is a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, a PROTAC can lead to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Degradation_Pathway cluster_pathway BRD4 PROTAC Mechanism of Action PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ub-BRD4 Ubiquitination->Ub_BRD4 Ubiquitin Transfer Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Proteolysis cMYC c-MYC Transcription Downregulation Degradation->cMYC Apoptosis Apoptosis & Cell Cycle Arrest cMYC->Apoptosis

References

An In-Depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details the linker's core attributes, provides representative physicochemical data, outlines key experimental protocols, and visualizes synthetic and functional workflows.

Core Concepts: Structure and Function

This compound is a sophisticated chemical tool designed for the modular assembly of complex bioactive molecules.[1] Its structure is comprised of three key functional components:

  • An Azide (B81097) (N₃) Group: This functional group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent ligation of the linker to a molecule bearing a terminal alkyne, forming a stable triazole linkage.[2]

  • A Polyethylene Glycol (PEG) Spacer (PEG9): The nine-unit PEG chain is a critical component that imparts favorable physicochemical properties to the final conjugate. PEG linkers are known to enhance aqueous solubility, improve cell permeability, and provide conformational flexibility, which is often crucial for the biological activity of PROTACs.[1][3] The defined length of the PEG9 spacer allows for precise control over the distance between the two conjugated molecules.[]

  • A Boc-Protected Amine with an Amido-C8 Linker: This portion of the molecule features a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group, connected via an eight-carbon alkyl chain and an amide bond. The Boc group is a common acid-labile protecting group that can be selectively removed under acidic conditions to reveal the primary amine.[5][6] This amine can then be used for subsequent conjugation, typically through amide bond formation with a carboxylic acid.

The heterobifunctional nature of this linker, with its orthogonal azide and protected amine functionalities, enables the sequential and controlled conjugation of two different molecular entities, a cornerstone of PROTAC design.[7]

Physicochemical and Structural Properties

While specific, publicly available characterization data for this compound is limited, the following tables summarize its known properties and representative data for structurally similar azide-PEG linkers.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₃₄H₆₆N₄O₁₂
Molecular Weight 722.91 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Purity Typically >95% (as offered by commercial suppliers)

Table 2: Representative Solubility Profile of Boc-Protected Amido-PEG Linkers

SolventClassificationPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighThe polar nature of the PEG chain and amide group, combined with the overall molecular size, suggests good solubility.[8]
Dichloromethane (DCM) ChlorinatedHighThe Boc group and alkyl chain contribute to solubility in lipophilic organic solvents.[8]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, the polar functionalities enhance solubility in this solvent.[8]
Water AqueousModerate to LowThe hydrophilic PEG chain enhances water solubility, but the long alkyl chain and Boc group may limit it.[3][8]

Table 3: Representative NMR Data for a Similar Azide-PEG Linker (¹H and ¹³C NMR)

Note: This is representative data for an azide-terminated PEG chain and does not include the amido-C8-Boc moiety. The chemical shifts are approximate and will vary based on the specific molecule and experimental conditions.

Assignment¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s)~70.5
-CH₂-N₃ ~3.38 (t)~50.6
-CH₂-O-CH₂-N₃ ~3.70 (t)~70.0

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be coupled to a molecule of interest (e.g., a protein of interest ligand).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, Azide-PEG9-amido-C8-amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the azide-functionalized linker to an alkyne-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound (or its deprotected amine counterpart)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of DMSO and water)

  • Nitrogen or argon gas

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the azide-functionalized linker and the alkyne-containing molecule (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system.

  • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using TBTA, prepare a stock solution in DMSO.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.

  • Add the CuSO₄ solution (typically 0.05-0.1 equivalents) to the reaction mixture.

  • If using a ligand, add the TBTA solution (typically equivalent to the copper concentration).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents).

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired triazole-linked conjugate.[9]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry start This compound deprotection TFA, DCM start->deprotection product1 Azide-PEG9-amido-C8-NH2 deprotection->product1 coupling HATU, DIPEA product1->coupling poi_ligand POI Ligand-COOH poi_ligand->coupling product2 Azide-PEG9-amido-C8-NH-Ligand(POI) coupling->product2 click CuSO4, NaAsc product2->click e3_ligand E3 Ligase Ligand-Alkyne e3_ligand->click final_protac Final PROTAC click->final_protac

Caption: Sequential synthesis of a PROTAC using this compound.

Ternary_Complex_Formation cluster_ternary Proximity Induction PROTAC PROTAC (with PEG9 Linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex

Caption: Role of the PROTAC in mediating ternary complex formation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the construction of PROTACs and other complex bioconjugates. Its well-defined structure, incorporating an azide for click chemistry, a PEG spacer for enhanced physicochemical properties, and a protected amine for sequential conjugation, provides a robust platform for modular drug design. The experimental protocols and conceptual workflows presented in this guide offer a framework for the effective utilization of this linker in research and drug development settings. While specific quantitative data for this exact molecule is not extensively published, the principles and representative data provided serve as a strong foundation for its application in the synthesis of novel therapeutics.

References

The Pivotal Role of the PEG9 Linker in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide provides a comprehensive technical overview of the role of the discrete PEG9 linker, a nine-unit polyethylene glycol spacer, in bioconjugation. We will delve into its core properties, impact on conjugate performance, and provide detailed experimental protocols and visual workflows to aid researchers in the rational design of next-generation therapeutics.

Core Properties of the PEG9 Linker

The PEG9 linker is a monodisperse entity composed of nine repeating ethylene (B1197577) glycol units.[3] This defined structure ensures homogeneity in the final bioconjugate, a crucial aspect for regulatory approval and reproducible clinical outcomes.[4] The fundamental properties of the PEG9 linker that underpin its utility in bioconjugation are:

  • Hydrophilicity: The repeating ethylene oxide units form hydrogen bonds with water molecules, rendering the PEG9 linker highly soluble in aqueous environments.[2][5] This property is paramount when conjugating hydrophobic drug payloads, as it mitigates aggregation and enhances the overall solubility of the bioconjugate.[4][6]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with minimal toxicity.[5] The PEG9 linker can create a "stealth" effect by forming a hydration shell around the bioconjugate, which can shield it from recognition by the immune system and reduce the likelihood of an immunogenic response.[2][7]

  • Flexibility and Spacer Effects: The C-O bonds within the PEG chain allow for free rotation, providing conformational flexibility.[1] This flexibility can minimize steric hindrance between the targeting molecule and the payload, ensuring that both components can effectively perform their functions. The defined length of the PEG9 linker provides precise spatial control, which is critical for optimizing the interaction of the bioconjugate with its target.[5]

Impact of the PEG9 Linker on Bioconjugate Performance

The incorporation of a PEG9 linker into a bioconjugate can profoundly influence its stability, pharmacokinetics (PK), and overall efficacy.

Enhancing Stability and Reducing Aggregation

A primary challenge in the development of bioconjugates, especially ADCs with high drug-to-antibody ratios (DARs), is the propensity for aggregation driven by hydrophobic payloads.[6][8] The hydrophilic nature of the PEG9 linker helps to counteract this by increasing the overall polarity of the conjugate, thereby improving its stability in solution and preventing the formation of aggregates that can lead to rapid clearance and potential immunogenicity.[4]

Modulating Pharmacokinetics

The size and hydrophilicity of the PEG9 linker contribute to an increased hydrodynamic radius of the bioconjugate. This alteration in size leads to reduced renal clearance and a prolonged circulation half-life in the bloodstream.[7] While longer PEG chains generally have a more pronounced effect on extending half-life, a PEG8 linker has been shown to be a critical threshold beyond which further increases in length have a diminished impact on clearance.[6][9] Therefore, the PEG9 linker is positioned within an optimal range to significantly improve pharmacokinetic parameters.

Data Presentation: Impact of PEG Linker Length on ADC Performance

While specific quantitative data for the PEG9 linker is not always available in comparative studies, the following tables summarize general trends observed with varying PEG linker lengths in ADCs. The data for PEG8 can be considered a close approximation for the expected performance of a PEG9 linker.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [6][9]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [10][11]

LinkerFold Reduction in Cytotoxicity (Compared to No PEG)
No PEG1
PEG4k4.5
PEG10k22

Note: Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, which is a trade-off that needs to be balanced with the improvements in pharmacokinetics and in vivo efficacy.

Applications of the PEG9 Linker

The versatile properties of the PEG9 linker make it suitable for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG9 linker serves to connect a potent cytotoxic payload to a monoclonal antibody. Its hydrophilicity allows for the attachment of hydrophobic drugs without compromising the stability and solubility of the ADC.[] The extended circulation time afforded by the PEG linker can lead to greater accumulation of the ADC in tumor tissue, enhancing its therapeutic efficacy.[13]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][14] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the formation of a stable and productive ternary complex.[2] PEG linkers, including PEG9, are frequently used in PROTAC design to improve solubility, modulate cell permeability, and provide the optimal length and flexibility for efficient protein degradation.[15][16]

Peptide and Protein Modification

PEGylation of peptides and proteins is a well-established strategy to improve their therapeutic properties.[17][18] The attachment of a PEG9 linker can enhance the solubility of peptides, protect them from proteolytic degradation, and extend their in vivo half-life.[5][17]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (with PEG9 Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism PROTAC PROTAC (with PEG9 Linker) POI Target Protein of Interest (POI) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Conjugation Bioconjugation Reaction mAb->Conjugation Linker Drug-PEG9-Linker Linker->Conjugation Purification Purification (SEC-HPLC) Conjugation->Purification DAR DAR Determination (HIC/UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Stability In Vitro Stability Assay Purification->Stability Binding Antigen Binding Assay (ELISA) Purification->Binding Cytotoxicity In Vitro Cytotoxicity Assay DAR->Cytotoxicity PK Pharmacokinetic Study (In Vivo) Stability->PK Binding->Cytotoxicity Efficacy In Vivo Efficacy Study Cytotoxicity->Efficacy PK->Efficacy

References

Fundamental principles of azide-alkyne click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Principles of Azide-Alkyne Click Chemistry

Introduction to Click Chemistry

Introduced by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes a set of criteria for developing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions are designed to be modular, simple to perform, and often proceed under mild, benign conditions, such as in water.[1] The goal is to create a toolbox of powerful, selective, and reliable reactions for the rapid synthesis of new molecules with desired functions.[2] Among the reactions that meet these criteria, the azide-alkyne Huisgen 1,3-dipolar cycloaddition has become the quintessential example of a click reaction.[3] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, two major advancements have made it a cornerstone of modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen cycloaddition that, in contrast to its thermal counterpart, proceeds rapidly at room temperature and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][5] This reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] It is remarkably robust, tolerating a wide pH range (4-12) and a vast array of functional groups, and it can be performed in various solvents, including water, which is often ideal.[1][6]

Core Mechanism: A Dinuclear Copper Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[5][7] This model, which shows a second-order dependence on the copper concentration, better explains the reaction's high efficiency and rate.[5][7]

The catalytic cycle involves several key steps:

  • Formation of Copper Acetylide: A terminal alkyne reacts with one or two copper(I) centers to form a copper acetylide intermediate. DFT calculations suggest that a σ-bound copper acetylide bearing a π-bound copper is a key intermediate.[1]

  • Coordination of the Azide (B81097): The organic azide then coordinates to a copper center of the dinuclear copper acetylide complex.[1][7]

  • Cycloaddition: The coordinated azide undergoes a stepwise cycloaddition. This involves the formation of a six-membered cupracycle intermediate.[7]

  • Ring Contraction and Product Release: The cupracycle intermediate rearranges, leading to the formation of the stable 1,2,3-triazole ring.

  • Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[5]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I 2 Cu(I) Catalyst Alkyne R₁-C≡CH (Terminal Alkyne) Acetylide Dinuclear Copper Acetylide Complex Alkyne->Acetylide + 2 Cu(I) Cupracycle Six-Membered Cupracycle Intermediate Acetylide->Cupracycle + R₂-N₃ Azide R₂-N₃ (Azide) Triazolide Copper Triazolide Intermediate Cupracycle->Triazolide Ring Contraction Triazolide->Cu_I Protonolysis Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ OnResin_CuAAC_Workflow start Start: Azide-Functionalized Resin swell 1. Swell and Wash Resin (DMF) start->swell add_catalyst 3. Add CuI and DIPEA to Resin swell->add_catalyst reagents 2. Prepare Alkyne Solution (in DMF/THF) add_alkyne 4. Add Alkyne Solution to Resin Mixture reagents->add_alkyne add_catalyst->add_alkyne react 5. Agitate at Room Temp (4-16 hours) add_alkyne->react wash 6. Wash Resin (DMF, EDTA, DCM) react->wash cleave 7. Cleave Product from Resin wash->cleave end End: Purified Triazole Product cleave->end SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide TS Distorted Transition State Reactants->TS Low Activation Energy (Strain Release) Product Stable Triazole Product TS->Product Cycloaddition SPAAC_Workflow_Cell_Labeling start Start: Living Cells metabolic_labeling 1. Metabolic Labeling with Azide-Modified Substrate (e.g., Azido Sugar) start->metabolic_labeling incubation1 2. Incubate to allow incorporation into biomolecules metabolic_labeling->incubation1 add_cyclooctyne 3. Add Cyclooctyne-Probe (e.g., DBCO-Fluorophore) incubation1->add_cyclooctyne incubation2 4. Incubate for SPAAC reaction to occur in situ add_cyclooctyne->incubation2 wash 5. Wash cells to remove unreacted probe incubation2->wash imaging 6. Image cells via Fluorescence Microscopy wash->imaging end End: Visualization of Labeled Biomolecules imaging->end FBDD_Workflow start Start: Identify Protein Target screen 1. Screen Fragment Library (NMR, X-ray Crystallography) start->screen hits 2. Identify Low-Affinity Fragment 'Hits' screen->hits functionalize 3. Functionalize Hits with Azide and Alkyne Groups hits->functionalize link 4. Link Fragments via Click Chemistry (CuAAC/SPAAC) functionalize->link high_affinity 5. Generate High-Affinity Lead Compound link->high_affinity optimize 6. Lead Optimization (SAR Studies) high_affinity->optimize end End: Drug Candidate optimize->end

References

Azide-PEG9-amido-C8-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker's composition, featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for bioorthogonal conjugation, and a Boc-protected amine, is pivotal to its function.

The quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Weight 722.91 g/mol [1]
Molecular Formula C₃₄H₆₆N₄O₁₂[1]
Exact Mass 722.4700 g/mol
Synonyms 9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester

Application in PROTAC Synthesis: An Experimental Overview

This compound serves as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs. PROTACs are comprised of two distinct ligands connected by a linker; one ligand binds to a target protein (protein of interest or POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azide group on the linker is particularly useful for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Specifically, the azide can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is a cornerstone of modular PROTAC synthesis.

General Experimental Protocol: Synthesis of a PROTAC using this compound via CuAAC

This protocol outlines a general procedure for conjugating an alkyne-modified ligand for a protein of interest (POI-alkyne) to this compound, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a solvent such as a DMF/water mixture or DMSO.

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be achieved by reducing a copper(II) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. A copper-chelating ligand (e.g., THPTA or TBTA) is often included to stabilize the copper(I) and improve reaction efficiency.

  • Reaction Execution: Add the copper catalyst solution to the mixture of the azide linker and alkyne-ligand. The reaction is typically stirred at room temperature.

  • Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Upon completion, the product can be purified using standard chromatographic methods.

Step 2: Boc Deprotection

  • Acidic Cleavage: The tert-butyloxycarbonyl (Boc) protecting group on the amido-C8 terminus is removed under acidic conditions. A common method is to dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

  • Workup: After the reaction is complete, the acid is removed, typically by evaporation under reduced pressure, to yield the deprotected amine.

Step 3: Amide Coupling to E3 Ligase Ligand

  • Activation: The carboxylic acid group on the E3 ligase ligand is activated to facilitate amide bond formation. Common activating agents include HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Coupling: The deprotected amine from Step 2 is added to the activated E3 ligase ligand.

  • Purification: The final PROTAC product is purified using methods such as preparative HPLC to ensure high purity for biological evaluation.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of a PROTAC molecule utilizing this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Azide_Linker This compound Click_Reaction Step 1: CuAAC Click Chemistry Azide_Linker->Click_Reaction POI_Alkyne Alkyne-modified Protein of Interest Ligand POI_Alkyne->Click_Reaction E3_Ligase_COOH Carboxylic acid-functionalized E3 Ligase Ligand Amide_Coupling Step 3: Amide Coupling E3_Ligase_COOH->Amide_Coupling Boc_Deprotection Step 2: Boc Deprotection Click_Reaction->Boc_Deprotection Intermediate 1 Boc_Deprotection->Amide_Coupling Intermediate 2 (amine) PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Molecule Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->Degradation Poly-ubiquitinated POI Degradation->PROTAC PROTAC is recycled Degradation->POI Degraded POI

References

The Crucial Hinge: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its chemical nature, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for researchers in the field of targeted protein degradation.

The Central Role of the Linker in PROTAC Function

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins.[1][2] A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][] The linker's role in this process is multifaceted and crucial for the successful formation and stability of this ternary complex.[1][5]

An optimally designed linker will:

  • Enable Productive Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow the POI and E3 ligase to come together in a conformation that is conducive to ubiquitination.[6][7]

  • Influence Ternary Complex Stability and Cooperativity: The linker can directly impact the stability of the ternary complex. Favorable interactions between the linker and the proteins can lead to positive cooperativity, where the binding of one protein enhances the binding of the other, leading to a more stable complex.[1][8]

  • Dictate Physicochemical Properties: The linker's composition significantly affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[1][7]

  • Modulate Selectivity: Subtle changes in linker chemistry can influence the preferential degradation of one protein over another, even among closely related proteins.[6]

A Typology of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, but more rigid and functionalized linkers are increasingly being explored to fine-tune PROTAC activity.[1][7][9]

Flexible Linkers: The Workhorses of PROTAC Design
  • Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][10] However, their lipophilicity can sometimes lead to poor solubility and non-specific binding.[1][10]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and reduce the lipophilicity of PROTACs.[1][11] The ether oxygens can act as hydrogen bond acceptors, potentially forming stabilizing interactions within the ternary complex.[6]

Rigid and Semi-Rigid Linkers: Enhancing Specificity and Properties

To overcome some of the drawbacks of highly flexible linkers, researchers have turned to more rigid structures to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding.[9][10]

  • Cyclic Moieties: Incorporating rings like piperazine, piperidine, or cyclohexane (B81311) introduces conformational constraints.[7][12] These can improve metabolic stability and solubility.[7]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") impart rigidity.[1][3] Triazoles are also metabolically stable.[3][12]

  • Aromatic Systems: Phenyl and other aromatic rings can be used to create rigid linkers and can also participate in π-π stacking interactions that may stabilize the ternary complex.[]

Functionalized and "Smart" Linkers

More advanced linker designs incorporate specific functionalities to control PROTAC activity or improve their properties.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can change their conformation in response to light, allowing for spatiotemporal control of protein degradation.[3][12]

  • Clickable Linkers: The use of bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[2][3][]

Quantitative Impact of Linker Properties on PROTAC Performance

The systematic variation of linker length and composition has a profound and often non-linear impact on a PROTAC's degradation efficiency, typically measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][14]

Linker Length

There is an optimal linker length for each PROTAC system, and deviations in either direction can lead to a dramatic loss of activity.[6][7] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[6][15] Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination.[6][15]

TargetE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
BRD4VHLPEG12>1000 nM<10[8]
BRD4VHLPEG15~100 nM>90[8]
BRD4VHLPEG18~20 nM>95[8]
BRD4VHLPEG21~3 nM>95[9]
BRD4VHLPEG29292 nM76[9]
ERαCRBNPEG12Inactive-[2]
ERαCRBNPEG16Potent>90[2]
p38αBBL358Alkyl<15Poor DegradationNot specified[16]
p38αBBL358Alkyl15-17Optimal DegradationNot specified[16]
SOS1VHLMethylene3Inactive-[14]
SOS1VHLMethylene515.7 µM100[14]
SOS1VHLMethylene9Less Potent-[14]
Linker Composition and Physicochemical Properties

The chemical makeup of the linker is a key determinant of a PROTAC's drug-like properties. The incorporation of polar groups can enhance solubility, while balancing lipophilicity is crucial for cell permeability.[1][17]

PROTACLinker CompositionSolubility (µM)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Reference
ERK5-PROTAC-1Flexible, non-polar<10.02[11]
ERK5-PROTAC-2Flexible, polar (ether)<114.5[11]
ERK5-PROTAC-3Semi-rigid, polar (amide)10-201.3[11]
ERK5-PROTAC-4Semi-rigid, polar (amide)10-200.4[11]
ERK5-PROTAC-9Flexible, polar (amide)6.80.3[18]

Experimental Protocols for PROTAC Linker Evaluation

A robust assessment of PROTAC function requires a suite of biochemical, biophysical, and cell-based assays.

PROTAC Synthesis: A Modular Approach

The synthesis of PROTACs typically involves the separate preparation of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.[19] "Click chemistry" has emerged as a powerful tool for the rapid assembly of PROTAC libraries.[2][20]

Exemplary Click Chemistry Protocol for PROTAC Synthesis:

  • Preparation of Precursors: Synthesize or procure the POI ligand with a terminal alkyne and the E3 ligase ligand with a terminal azide.

  • CuAAC Reaction:

    • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent system (e.g., DMSO/t-BuOH/H₂O).

    • Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 equivalents).

    • Add a copper-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) (0.1 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by HRMS and NMR.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein in cells.[5]

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-range of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][21]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[5]

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[5]

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[5]

Biophysical Assays for Ternary Complex Formation

Understanding the thermodynamics and kinetics of ternary complex formation is crucial for rational PROTAC design.

Isothermal Titration Calorimetry (ITC) Protocol:

  • Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same matched buffer.

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC to the POI, titrate the PROTAC into the POI solution.

    • To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: To measure the affinity of the PROTAC to the E3 ligase in the presence of the POI, prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell and titrate the PROTAC into this solution.[22]

  • Data Analysis: Analyze the data to determine the dissociation constants (Kd) for the binary and ternary interactions. Calculate the cooperativity factor (α = Kdbinary / Kdternary).[22]

Surface Plasmon Resonance (SPR) Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip.[23][24]

  • Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and affinity (Kd).[23][24]

  • Ternary Binding: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI over the immobilized E3 ligase to measure the ternary complex formation kinetics and affinity.[23][24]

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions, and calculate the cooperativity.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and ATP in an appropriate reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • Ubiquitination Initiation: Initiate the reaction by adding biotinylated ubiquitin and incubate at 37°C for a specified time.

  • Detection: The ubiquitinated target protein can be detected by various methods, such as Western blotting with an anti-biotin or anti-ubiquitin antibody, or by using AlphaLISA technology where a GST-tagged POI and streptavidin-coated donor beads are used.[25][]

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway of PROTAC Action

PROTAC_Pathway cluster_ub_activation Ubiquitin Activation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer Ub_E1 Ub-E1 Ub_E2 Ub-E2 Ub Ubiquitin Ub->E1 ATP Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) Synthesis->SPR Ub_Assay Ubiquitination Assay Synthesis->Ub_Assay Western_Blot Western Blot Synthesis->Western_Blot Permeability_Assay Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Ternary_Complex_Analysis Ternary Complex Formation & Cooperativity ITC->Ternary_Complex_Analysis SPR->Ternary_Complex_Analysis Ubiquitination_Analysis Target Ubiquitination Ternary_Complex_Analysis->Ubiquitination_Analysis Ub_Assay->Ubiquitination_Analysis Degradation_Analysis Protein Degradation (DC50, Dmax) Ubiquitination_Analysis->Degradation_Analysis Western_Blot->Degradation_Analysis PK_Properties Physicochemical Properties Permeability_Assay->PK_Properties Degradation_Analysis->Design Iterative Optimization PK_Properties->Design Iterative Optimization

Caption: A typical experimental workflow for PROTAC design and evaluation.

Conclusion and Future Directions

The linker is a critical and active component of a PROTAC molecule, profoundly influencing its biological activity and therapeutic potential. A deep understanding of linker chemistry is therefore indispensable for the rational design of effective protein degraders. While flexible alkyl and PEG linkers remain prevalent, the field is increasingly moving towards more sophisticated, rigid, and functionalized linkers to achieve superior potency, selectivity, and drug-like properties. The continued exploration of "linkerology," aided by advanced biophysical and computational tools, will undoubtedly pave the way for the next generation of targeted protein degraders with enhanced therapeutic profiles.

References

Unveiling the Potential of Azide-PEG9-amido-C8-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker crucial for advancements in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its core attributes, experimental applications, and relevant methodologies.

This compound is a versatile chemical tool featuring a terminal azide (B81097) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, an amide linkage, a C8 alkyl chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique architecture allows for its application in "click chemistry" reactions and provides a flexible linker for the synthesis of complex biomolecular conjugates.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, compiled from various supplier specifications. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₃₄H₆₆N₄O₁₂[1]
Molecular Weight 722.91 g/mol [2][3]
Purity Typically >95% or >98%[1]
Appearance To be determined (often a solid or oil)[1]
Solubility Soluble in DMSO[4]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]
Shelf Life >2 years if stored properly[1]

Key Applications in Research and Development

This compound is a key component in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2][3][5] The PEG linker in this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[6]

The terminal azide group is a critical functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7][8][9] Specifically, the azide can react with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10] These reactions are instrumental in conjugating the linker to other molecules of interest, such as ligands for target proteins or E3 ligases.[11] The Boc-protected amine offers another site for conjugation following deprotection under acidic conditions.[12]

Experimental Protocols

The following are generalized protocols for the application of azide-PEG linkers in bioconjugation and PROTAC synthesis. These should be optimized for specific experimental contexts.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-coordinating ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.

  • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and the copper-coordinating ligand. A typical concentration for CuSO₄ is 10-50 mM, sodium ascorbate is 50-100 mM, and the ligand is 50-100 mM.

  • In a reaction vessel, add the alkyne-functionalized molecule.

  • Add the this compound stock solution to the reaction vessel. A molar excess of the azide linker is typically used.

  • Add the copper-coordinating ligand to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis).

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne_Mol Alkyne-functionalized Molecule Mix Mix Components Alkyne_Mol->Mix Azide_Linker This compound Azide_Linker->Mix Reagents CuSO4, Ascorbate, Ligand Reagents->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Monitor Monitor Reaction (LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate Monitor->Purify SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction (Copper-Free) cluster_analysis Analysis & Purification Strained_Alkyne Strained Alkyne (e.g., DBCO-protein) Mix Mix Components Strained_Alkyne->Mix Azide_Linker This compound Azide_Linker->Mix Incubate Incubate (RT, 37°C, or 4°C) Mix->Incubate Monitor Monitor Reaction Incubate->Monitor Purify Purify Conjugate Monitor->Purify PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Purification POI_Ligand POI Ligand (with Alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) Amide_Coupling Amide Bond Formation E3_Ligand->Amide_Coupling Linker This compound Linker->Click_Reaction Deprotection Boc Deprotection (Acidic Conditions) Click_Reaction->Deprotection Deprotection->Amide_Coupling Purification Final PROTAC Purification (HPLC) Amide_Coupling->Purification

References

Unlocking Cellular Machinery: A Technical Guide to Novel Applications of Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional linkers, sophisticated molecular tools possessing two distinct reactive moieties, are at the forefront of innovation in chemical biology and drug discovery. By covalently connecting two different molecules, these linkers are enabling the development of novel therapeutic modalities and research tools with unprecedented precision and efficacy. This technical guide provides an in-depth exploration of the latest applications of heterobifunctional linkers, with a focus on targeted protein degradation, antibody-drug conjugates (ADCs), and the construction of advanced biosensors. We present detailed experimental protocols for the synthesis and evaluation of these powerful molecules, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to provide a clear and actionable understanding of the principles and practices shaping this dynamic field.

Introduction: The Versatility of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents engineered with two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecular entities.[1] This intrinsic asymmetry provides a high degree of control over the formation of complex biomolecular architectures, minimizing the uncontrolled polymerization that can occur with homobifunctional linkers.[2] The strategic choice of reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for sulfhydryl groups, enables the precise coupling of proteins, peptides, nucleic acids, and small molecules.[3][4] The spacer region connecting the two reactive ends is also a critical design element, influencing the solubility, stability, and spatial orientation of the final conjugate.[5]

The applications of heterobifunctional linkers are vast and continue to expand. In drug development, they are the cornerstone of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6] In diagnostics and research, they are instrumental in creating sophisticated biosensors and labeling biomolecules for imaging and tracking.[7][8][9] This guide will delve into the most impactful of these novel applications, providing the technical details necessary for their implementation in the laboratory.

Targeted Protein Degradation: A New Therapeutic Paradigm

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[10] Heterobifunctional linkers are the central component of TPD agents, bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10][11]

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two.[8][12] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.[10][13]

The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

The composition and length of the linker are critical for the efficacy of a PROTAC, influencing the stability of the ternary complex and the rate of protein degradation.[14][15] The following table summarizes key performance metrics for BRD4-targeting PROTACs with different linkers.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG12>5000<20[15]
PEG15<500>80[15]
PEG18<500>80[15]
Alkyl7No degradation0[15]
Alkyl12<1000>80[15]
Alkyl21396[15]
Alkyl2929276[15]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Beyond the Proteasome: LYTACs and AUTACs

While PROTACs have revolutionized the targeting of intracellular proteins, many disease-relevant proteins reside on the cell surface or in the extracellular space. To address this, novel degrader technologies that harness the lysosomal degradation pathway have been developed.

Lysosome-Targeting Chimeras (LYTACs) are heterobifunctional molecules that recruit extracellular or membrane-bound proteins to lysosome-shuttling receptors, leading to their internalization and degradation.[16][17] One end of the LYTAC binds to the target protein, while the other end is a ligand (often a glycan) for a receptor such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).[16]

The diagram below outlines the mechanism of LYTAC-mediated degradation.

LYTAC_Pathway cluster_Cell Cell Cell_Membrane Lysosome Lysosome Degraded_Products Degraded Products Lysosome->Degraded_Products Degradation Endosome Endosome Endosome->Lysosome Trafficking Receptor Lysosome-Targeting Receptor (LTR) Ternary_Complex POI-LYTAC-LTR Ternary Complex Receptor->Ternary_Complex POI Extracellular/Membrane Protein of Interest (POI) POI->Ternary_Complex LYTAC LYTAC LYTAC->Ternary_Complex Internalized_Complex Internalized Complex Ternary_Complex->Internalized_Complex Endocytosis Internalized_Complex->Endosome Autophagy_Pathway cluster_Autophagy LC3-Mediated Autophagy proLC3 pro-LC3 LC3I LC3-I (cytosolic) proLC3->LC3I ATG4 cleavage LC3II LC3-II (lipidated) LC3I->LC3II ATG7, ATG3 conjugation to PE Phagophore Phagophore (Isolation Membrane) LC3II->Phagophore Recruitment Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Products Degraded Products Autolysosome->Degraded_Products Degradation Cytosolic_Cargo Cytosolic Cargo (e.g., tagged POI) Cytosolic_Cargo->Phagophore Sequestration Biosensor_Workflow cluster_Steps Biosensor Construction Workflow Step1 1. Electrode Functionalization Functionalized_Electrode Thiol-Modified Electrode Step1->Functionalized_Electrode Step2 2. Linker Attachment Linker_Attached Maleimide-Activated Electrode Step2->Linker_Attached Step3 3. Enzyme Immobilization Immobilized_Enzyme Immobilized Glucose Oxidase Step3->Immobilized_Enzyme Step4 4. Signal Detection Signal Electrochemical Signal Step4->Signal Electrode Gold Electrode Electrode->Step1 Functionalized_Electrode->Step2 Linker NHS-Maleimide Linker Linker->Step2 Linker_Attached->Step3 Enzyme Glucose Oxidase (with free amines) Enzyme->Step3 Immobilized_Enzyme->Step4 Glucose Glucose Glucose->Step4

References

An In-Depth Technical Guide to the Basic Handling and Storage of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for azide-containing compounds. Given their energetic nature and potential toxicity, strict adherence to these guidelines is paramount to ensure a safe laboratory environment.

Understanding the Hazards of Azide (B81097) Compounds

Azide-containing compounds, both inorganic and organic, are a versatile class of chemicals utilized in a wide array of research and development applications, including bioconjugation ("click chemistry"), peptide synthesis, and the formation of nitrogen-containing heterocycles. However, their utility is matched by their inherent hazards, which primarily include:

  • Explosive Instability: Azides are energetic molecules that can decompose rapidly and exothermically, releasing nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.[1] Low molecular weight organic azides and heavy metal azides are particularly sensitive and can be dangerously explosive.

  • Toxicity: The azide ion is highly toxic, with a mechanism of action similar to that of cyanide.[2][3] It can be fatal if ingested, inhaled, or absorbed through the skin.[4] Acidification of azide salts produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[2][4]

Stability Assessment of Organic Azides

Before synthesizing or handling any organic azide, a thorough stability assessment is crucial. Two primary guidelines are used to estimate the stability of an organic azide:

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of the stability of an organic azide. A higher C/N ratio generally correlates with greater stability.

  • The "Rule of Six": This rule suggests that for a molecule to be considered relatively safe, there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1] This provides sufficient "dilution" of the energetic group within the molecule.

The following table provides guidance on handling and storage based on the C/N ratio.

Carbon-to-Nitrogen (C/N) RatioStability and Handling Recommendations
< 1 Never isolate. May be generated and used in situ as a transient intermediate and the limiting reagent in a reaction mixture, with a maximum quantity of 1 gram.
1 to 3 Can be synthesized and isolated in small quantities (maximum of 5 grams). Should be stored in solution at a concentration no higher than 1 M, below room temperature, and protected from light. These compounds should be used or quenched as soon as possible.[1]
> 3 Generally considered stable enough to be isolated and stored in pure form (in limited quantities, e.g., up to 20 grams for n-nonyl azide, C/N = 3).[5]

Below is a decision tree to aid in the stability assessment of organic azides.

AzideStability start Start: Assess New Organic Azide calculate_cn Calculate Carbon-to-Nitrogen (C/N) Ratio start->calculate_cn cn_lt_1 C/N < 1? calculate_cn->cn_lt_1 cn_1_to_3 1 <= C/N <= 3? cn_lt_1->cn_1_to_3 No never_isolate Never Isolate! Use in situ as transient intermediate. Max 1g. cn_lt_1->never_isolate Yes cn_gt_3 C/N > 3? cn_1_to_3->cn_gt_3 No handle_with_caution Handle with Extreme Caution. Isolate max 5g. Store as <=1M solution, cold, dark. cn_1_to_3->handle_with_caution Yes relatively_safe Considered Relatively Stable. Handle with standard azide precautions. cn_gt_3->relatively_safe Yes end Proceed with appropriate safety measures cn_gt_3->end No (Re-evaluate) never_isolate->end handle_with_caution->end relatively_safe->end

A decision tree for assessing the stability of organic azides.

Quantitative Data on Azide Compound Hazards

The following tables summarize key quantitative data regarding the thermal stability and toxicity of common azide compounds. This information is critical for conducting thorough risk assessments.

Thermal Stability of Selected Organic Azides

The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. Lower T_onset values indicate lower thermal stability.

CompoundClassT_onset (°C)
Phenyl AzideAryl Azide~160
4-Nitrophenyl AzideAryl Azide~145
Benzyl AzideAlkyl Azide~175
1-AzidoadamantaneAlkyl Azide~200
Tosyl AzideSulfonyl Azide~120
4-Acetamidobenzenesulfonyl Azide (p-ABSA)Sulfonyl Azide~140

Note: These values are approximate and can be influenced by the experimental conditions (e.g., heating rate, sample purity).

Toxicity of Sodium Azide

Organic azides should be handled with the same or greater level of caution as sodium azide due to the potential for the release of the toxic azide ion or hydrazoic acid.

CompoundLD50 (Oral, Rat)
Sodium Azide27 mg/kg[2][3][4]

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures and the consistent use of appropriate PPE are mandatory when working with azide-containing compounds.

Engineering Controls
  • Fume Hood: All work with azides, especially volatile or reactive compounds, must be conducted in a certified chemical fume hood.[4]

  • Blast Shield: A blast shield should be used, particularly when working with new or potentially unstable azides, or when performing reactions at elevated temperatures.[4]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic and explosive hydrazoic acid vapor.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash or explosion hazard.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. For handling highly toxic azides, double gloving with a silver shield liner under nitrile gloves is recommended.[4]

  • Body Protection: A flame-resistant lab coat should be worn.

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Incompatible Materials

To prevent the formation of highly explosive and sensitive compounds, avoid contact of azides with the following materials:

  • Heavy Metals: Lead, copper, mercury, silver, zinc, and their salts can form dangerously explosive metal azides.[4] This includes avoiding metal spatulas and ensuring that azide solutions do not come into contact with metal plumbing.[4]

  • Acids: Strong acids will react with azide salts to form the highly toxic and explosive hydrazoic acid.[2][4]

  • Halogenated Solvents: Dichloromethane and chloroform (B151607) can react with azides to form extremely unstable di- and tri-azidomethane, respectively.[4][6]

  • Other Incompatibles: Carbon disulfide, bromine, and dimethyl sulfate (B86663) can react violently with sodium azide.[7]

The following diagram illustrates a safe workflow for handling azide compounds in a laboratory setting.

SafeAzideWorkflow start Start: Plan Experiment with Azide risk_assessment Conduct Thorough Risk Assessment (Review SDS, Literature) start->risk_assessment ppe Don Appropriate PPE (Safety Goggles, Face Shield, Lab Coat, Gloves) risk_assessment->ppe engineering_controls Set up in Chemical Fume Hood with Blast Shield ppe->engineering_controls weighing Weigh Azide using Non-Metallic Spatula engineering_controls->weighing reaction_setup Set up Reaction (Avoid Incompatible Materials) weighing->reaction_setup monitoring Monitor Reaction Closely (Temperature, Gas Evolution) reaction_setup->monitoring workup Perform Reaction Work-up monitoring->workup quenching Quench Excess Azide workup->quenching waste_disposal Dispose of Azide Waste in Designated Container quenching->waste_disposal decontamination Decontaminate Glassware and Work Area waste_disposal->decontamination end End of Experiment decontamination->end

A safe workflow for handling azide compounds in the laboratory.

Storage of Azide-Containing Compounds

Proper storage of azide compounds is crucial to maintain their stability and prevent accidental decomposition.

  • Temperature: Store organic azides at or below room temperature, with refrigeration or freezing often recommended for long-term storage.[8]

  • Light: Protect from light by storing in amber containers.[1]

  • Containers: Use containers with non-metallic caps.

  • Segregation: Store azides separately from incompatible materials, particularly acids and heavy metal salts.[7]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

Experimental Protocols

The following are general protocols for the synthesis, characterization, and quenching of azide compounds. These are illustrative examples and must be adapted and optimized for specific compounds and reaction scales following a thorough risk assessment.

Synthesis of an Alkyl Azide (Illustrative Example: 1-Azidobutane)

This protocol describes the synthesis of 1-azidobutane (B1275071) from 1-bromobutane (B133212) and sodium azide.

Materials:

  • 1-Bromobutane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Reagent Addition: Add sodium azide (1.2 equivalents) and DMF to the flask. Begin stirring to form a suspension.

  • Add 1-bromobutane (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. CAUTION: Do not heat the flask excessively during rotary evaporation.

    • The crude 1-azidobutane can be purified by distillation under reduced pressure. EXTREME CAUTION is advised during distillation of azides.

Characterization of an Organic Azide

The following techniques are commonly used to characterize organic azides.

6.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid azide on a salt plate (e.g., NaCl or KBr) or dissolve a solid azide in a suitable solvent (e.g., acetonitrile) and acquire the spectrum in a liquid cell.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: The most characteristic feature of an azide is the strong, sharp asymmetric stretching vibration (ν_as(N₃)) which appears in the region of 2100-2160 cm⁻¹ .[9][10] A weaker symmetric stretching vibration (ν_s(N₃)) may be observed around 1250-1350 cm⁻¹ .

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the azide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation:

    • ¹H NMR: Protons on the carbon atom adjacent to the azide group are typically deshielded and appear in the range of δ 3.0-4.5 ppm .

    • ¹³C NMR: The carbon atom directly attached to the azide group typically resonates in the range of δ 50-70 ppm .

6.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the azide in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

  • Interpretation: A characteristic fragmentation pattern for many organic azides is the loss of a nitrogen molecule (N₂) , resulting in a fragment ion with a mass 28 Da less than the molecular ion ([M-28]⁺).[11]

Quenching and Deactivation of Azide Reactions

It is imperative to quench any excess azide at the end of a reaction before work-up and disposal. A common method is the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Materials:

  • Aqueous solution containing residual azide (concentration should not exceed 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Gas outlet tubing

  • Starch-iodide paper

Procedure:

  • Setup: In a fume hood, place the azide-containing aqueous solution in a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet to vent nitrogen oxides to the back of the hood.

  • Nitrite Addition: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[4][12]

  • Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to litmus (B1172312) paper. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃). [4][12]

  • Completion Check: Continue stirring until the evolution of nitrogen oxides ceases. Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the azide has been completely decomposed.[12]

  • Neutralization and Disposal: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it as aqueous waste according to your institution's guidelines.[12]

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.

  • Dedicated Waste Containers: All azide-containing waste, including solutions and contaminated solid materials (e.g., gloves, paper towels), must be collected in a clearly labeled, dedicated waste container.[6]

  • Segregation: Azide waste streams must be kept separate from acidic waste, heavy metal waste, and halogenated solvent waste.[13]

  • pH Control: Maintain the pH of aqueous azide waste above 9 to minimize the formation of hydrazoic acid.

  • Sink Disposal: Never dispose of azide solutions down the drain.[4][12]

  • Professional Disposal: All azide waste must be disposed of through your institution's hazardous waste management program.

The following flowchart outlines the process for quenching and disposing of azide waste.

AzideDisposal start Start: Azide-Containing Waste check_concentration Is Azide Concentration <= 5%? start->check_concentration no_drain NEVER Pour Unquenched Azide Down the Drain! start->no_drain dilute Dilute with Water to <= 5% check_concentration->dilute No setup_quench Set up Quenching Reaction in Fume Hood (3-Neck Flask, Stirrer, Addition Funnel) check_concentration->setup_quench Yes dilute->setup_quench add_nitrite Add 20% Sodium Nitrite Solution (40% excess) setup_quench->add_nitrite add_acid Slowly Add 20% Sulfuric Acid until Acidic (CAUTION: Add Acid AFTER Nitrite) add_nitrite->add_acid check_completion Test with Starch-Iodide Paper (Blue color indicates completion) add_acid->check_completion neutralize Neutralize to pH 6-9 with Base check_completion->neutralize dispose Dispose as Aqueous Hazardous Waste (Follow Institutional Guidelines) neutralize->dispose end End of Disposal Process dispose->end

A flowchart for the quenching and disposal of azide waste.

Emergency Procedures

In the event of an azide-related incident, prompt and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Small Spill: For a small spill of solid azide, cover it with a damp cloth to prevent dust formation and gently sweep it into a non-metallic container. For a small liquid spill, absorb it with a non-reactive absorbent material. Decontaminate the area with a suitable quenching solution followed by soap and water.

    • Large Spill: Evacuate the area and notify your institution's emergency response team.

By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely and effectively utilize the valuable chemical properties of azide-containing compounds.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG9-amido-C8-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.

This document provides detailed application notes and protocols for the use of Azide-PEG9-amido-C8-Boc, a versatile linker for the synthesis of PROTACs. This linker incorporates a polyethylene (B3416737) glycol (PEG) chain to enhance solubility, an azide (B81097) group for bio-orthogonal "click chemistry" conjugation, and a Boc-protected amine for standard amide bond formation, offering a flexible and efficient approach to PROTAC development.

Chemical Structure

Name: this compound Synonyms: 9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester Molecular Formula: C₃₄H₆₆N₄O₁₂ Molecular Weight: 722.91 g/mol

The this compound linker possesses two key functionalities for sequential or orthogonal PROTAC synthesis:

  • An azide (N₃) group : Enables covalent linkage to an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as click chemistry.

  • A tert-butyloxycarbonyl (Boc) protected amine : This protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing molecule through amide bond formation.

Experimental Protocols

The following protocols outline the general steps for the synthesis of a PROTAC using this compound. The synthesis strategy involves two main steps:

  • Deprotection of the Boc group to reveal the primary amine.

  • Conjugation of the linker to the POI ligand and the E3 ligase ligand via amide bond formation and click chemistry.

Two possible synthetic routes are presented below. The choice of route will depend on the functional groups present on the POI and E3 ligase ligands.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate the free amine for subsequent amide coupling.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).

  • Add TFA dropwise at 0 °C (ice bath) to the solution (a typical ratio is 20-50% TFA in DCM, v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected linker, Azide-PEG9-amido-C8-amine, which can be used in the next step without further purification if deemed sufficiently pure by LC-MS and ¹H NMR.

Protocol 2: PROTAC Synthesis via Amide Coupling followed by Click Chemistry

This protocol is suitable when the E3 ligase ligand contains a carboxylic acid and the POI ligand has an alkyne group.

Step 2a: Amide Coupling

  • Dissolve the deprotected linker (Azide-PEG9-amido-C8-amine, 1.2 equivalents) and the E3 ligase ligand with a carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the azide-functionalized E3 ligase ligand-linker conjugate.

Step 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a suitable solvent system such as a mixture of tert-butanol (B103910) and water.

  • Add a copper(II) sulfate solution (0.1 equivalents) and a sodium ascorbate (B8700270) solution (0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: PROTAC Synthesis via Click Chemistry followed by Amide Coupling

This protocol is applicable when the POI ligand has an alkyne group and the E3 ligase ligand contains a carboxylic acid.

Step 3a: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve this compound (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a solvent mixture like tert-butanol/water.

  • Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work up the reaction as described in Step 2b and purify the Boc-protected POI-linker conjugate by flash chromatography.

Step 3b: Boc Deprotection

  • Deprotect the Boc group of the POI-linker conjugate using the procedure described in Protocol 1.

Step 3c: Amide Coupling

  • Couple the deprotected POI-linker conjugate with the carboxylic acid-functionalized E3 ligase ligand using the amide coupling conditions described in Step 2a.

  • Purify the final PROTAC using preparative HPLC and characterize by NMR and HRMS.

Data Presentation

The following table provides representative data for the synthesis of a hypothetical PROTAC using this compound. Actual results may vary depending on the specific ligands used.

StepReactionReactantsProductYield (%)Purity (%)
1Boc DeprotectionThis compoundAzide-PEG9-amido-C8-amine>95>90
2aAmide CouplingAzide-PEG9-amido-C8-amine + E3 Ligand-COOHAzide-Linker-E3 Ligand70-85>95 (after chromatography)
2bCuAACAzide-Linker-E3 Ligand + POI-AlkynePROTAC50-70>98 (after HPLC)

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_route1 Route 1: Amide Coupling First cluster_route2 Route 2: Click Chemistry First A1 This compound B1 Boc Deprotection (TFA, DCM) A1->B1 C1 Azide-PEG9-amido-C8-amine B1->C1 D1 Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) C1->D1 E1 Azide-Linker-E3 Ligand D1->E1 F1 Click Chemistry (CuAAC) (POI-Alkyne, CuSO4, NaAsc) E1->F1 G1 Final PROTAC F1->G1 A2 This compound B2 Click Chemistry (CuAAC) (POI-Alkyne, CuSO4, NaAsc) A2->B2 C2 Boc-Linker-POI B2->C2 D2 Boc Deprotection (TFA, DCM) C2->D2 E2 Amine-Linker-POI D2->E2 F2 Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) E2->F2 G2 Final PROTAC F2->G2

Caption: Synthetic routes for PROTAC synthesis using this compound.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2-Ub Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in solid-phase and solution-phase peptide synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids in peptide synthesis.[1][2] Its successful removal, or deprotection, is essential for the stepwise elongation of the peptide chain.[1] This process is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[1]

This guide details the mechanism of Boc deprotection, potential side reactions, and provides detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:[3]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[3]

  • Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide.[3][4]

  • Formation of the Amine Salt: The newly liberated free amine is protonated by the excess acid to form an ammonium (B1175870) salt (e.g., a TFA salt).[3]

// Reactants Boc_Amine [label="R-NH-Boc"]; H_plus [label="H⁺"];

// Intermediates Protonated_Boc [label="R-NH-C(=O⁺H)-O-tBu"]; Carbamic_Acid [label="R-NH-COOH"]; tBu_cation [label="(CH₃)₃C⁺"]; CO2 [label="CO₂"];

// Product Amine_Salt [label="R-NH₃⁺"];

// Nodes for reaction steps step1 [label="Protonation", shape=plaintext]; step2 [label="Cleavage", shape=plaintext]; step3 [label="Decarboxylation", shape=plaintext]; step4 [label="Protonation", shape=plaintext];

// Edges Boc_Amine -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label=""]; Protonated_Boc -> tBu_cation [label=""]; Carbamic_Acid -> Amine_Salt [label="- CO₂\n+ H⁺"];

// Invisible nodes for layout {rank=same; Boc_Amine; H_plus;} {rank=same; Protonated_Boc;} {rank=same; Carbamic_Acid; tBu_cation;} {rank=same; Amine_Salt; CO2;} } .

Figure 1. Mechanism of TFA-Mediated Boc Deprotection.

Potential Side Reactions and the Role of Scavengers

The primary challenge during Boc deprotection is the reactivity of the electrophilic tert-butyl cation generated as a byproduct.[5] This cation can lead to undesired side reactions, particularly the alkylation of nucleophilic amino acid side chains.[5][6]

Susceptible Amino Acid Residues:

  • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[5][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[5]

To mitigate these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic species that trap the reactive carbocations before they can modify the peptide.[5][7]

ScavengerTypical ConcentrationTarget Residues/Function
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations.[1]
Triisopropylsilane (TIS)1% - 2.5%Effective in reducing trityl groups and preventing tryptophan alkylation.[1]
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.[1]
Thioanisole5%Accelerates the deprotection of arginine (Pmc) and scavenges cations.[1]
Phenol5%Scavenges trityl groups.[1]

Experimental Protocols

This protocol describes the deprotection of a Boc-protected amino acid attached to a resin support.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or automated synthesizer

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove any residual solvents.[8]

  • Deprotection:

    • Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[9]

    • Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin with DCM (3-5 times) to remove residual acid.[8]

  • Neutralization:

    • Standard Neutralization:

      • Add a 10% solution of DIEA in DCM to the resin.[8]

      • Agitate for 2 minutes and drain. Repeat this step once more.[8]

      • Wash the resin with DCM (3-5 times) and then with DMF (3 times) to prepare for the next coupling step.[8]

    • In Situ Neutralization:

      • In a separate vessel, pre-activate the next Boc-amino acid with a coupling agent (e.g., HBTU) in DMF.[8]

      • Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.[8]

      • Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[8] Neutralization and coupling will occur simultaneously.

      • After the coupling reaction is complete (typically 10-20 minutes), drain the reaction mixture and wash the resin with DMF (3-5 times).[8]

SPPS_Workflow Start Boc-Peptide-Resin Swell Swell Resin in DCM Start->Swell Wash1 Wash with DCM Swell->Wash1 Deprotect Treat with 50% TFA in DCM Wash1->Deprotect Wash2 Wash with DCM Deprotect->Wash2 Neutralize Neutralize with DIEA in DCM Wash2->Neutralize Wash3 Wash with DCM and DMF Neutralize->Wash3 Couple Couple next Boc-Amino Acid Wash3->Couple End Deprotected and Coupled Peptide-Resin Couple->End

Figure 2. Experimental workflow for Boc deprotection in SPPS.

This protocol is for the deprotection of a Boc-protected amino acid or peptide in solution.

Materials:

  • Boc-protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Protocol:

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask (concentration range of 0.1 to 0.5 M).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[1]

  • Deprotection: Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (see table below).[1] Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] On a TLC plate, the deprotected amine will be ninhydrin-positive, while the Boc-protected starting material will not.[6]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[6]

    • To obtain the TFA salt, precipitate the product by adding cold, anhydrous diethyl ether to the crude residue.[6] Isolate the solid by filtration or centrifugation and wash with cold diethyl ether.[6]

    • To obtain the free amine, after rotary evaporation, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by brine.[5] Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[5]

Table of Common TFA Deprotection Conditions in Solution Phase:

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[5]
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates.[5]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products.[1]

Data Presentation: Comparison of Deprotection Methods

Deprotection MethodReagentTypical Yield (%)Typical Purity (%)Reference
Method ATrifluoroacetic Acid (TFA)>95>98General literature knowledge[6]
Method BHydrochloric Acid (HCl)>95>98General literature knowledge[6]

Note: The actual yield and purity can vary depending on the specific substrate, reaction conditions, and purification methods employed.

Conclusion

The successful deprotection of the Boc group is a fundamental step in peptide synthesis. Careful consideration of the peptide sequence, particularly the presence of sensitive amino acid residues, and the appropriate use of scavengers are crucial for minimizing side reactions and achieving high yields of the desired peptide. The protocols provided in this guide offer a solid foundation for researchers to perform Boc deprotection efficiently and effectively in both solid-phase and solution-phase peptide synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation, drug development, and materials science.[2][3][4] The incorporation of Polyethylene Glycol (PEG) linkers via CuAAC is a widely used strategy to improve the pharmacokinetic and pharmacological properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[4][5]

These application notes provide detailed protocols for performing CuAAC reactions with PEG linkers, summarizing key quantitative data and offering visual guides to the experimental workflow.

Quantitative Reaction Parameters

Successful CuAAC reactions depend on the careful optimization of several parameters. The following tables summarize typical quantitative data and reagent concentrations compiled from various sources.

Table 1: Typical Reagent Concentrations for CuAAC with PEG Linkers

ReagentRecommended Concentration/RatioNotes
Alkyne Substrate1 equivalentOften the limiting reagent.[1]
Azide-PEG Linker1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the alkyne.[1]
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor to the active Cu(I) catalyst.[1]
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to generate and maintain Cu(I) from Cu(II). A fresh solution is crucial.[1]
Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA)0.01 - 0.1 equivalents (1-10 mol%)Accelerates the reaction and protects biomolecules from oxidative damage.[1][3][6]

Table 2: Reaction Conditions and Reported Yields for CuAAC with PEG Linkers

SubstratesSolvent(s)Temperature (°C)Time (h)Reported Yield (%)
Azido-PEG2-C6-Cl + Alkyne-functionalized moleculeWater, DMSO, t-BuOHRoom Temperature1 - 12High (not specified)
mPEG-alkyne + Coumarin-azideSupercritical CO₂352482.32
mPEG-alkyne + Coumarin-azideSupercritical CO₂354887.14
Azides + Alkynes in molten PEG2000Molten PEG200070Not specified91 - 97
18F-PEG-alkyne + RGD-azide peptideH₂O/MeCN (1:1)70Not specifiedSuccessful conjugation
Alkyne-modified DNA + PEG-AzideNot specified37486 (recovery)

Experimental Protocols

Protocol 1: General CuAAC for PEGylation of a Small Molecule

This protocol is adapted for the conjugation of an alkyne-containing small molecule with an azide-functionalized PEG linker.

Materials:

  • Alkyne-functionalized molecule

  • Azido-PEG linker (e.g., Azido-PEG2-C6-Cl)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvents (e.g., deionized water, DMSO, t-BuOH)

Stock Solutions:

  • Alkyne Substrate: Prepare a stock solution of known concentration in a suitable solvent.

  • Azido-PEG Linker: Prepare a stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]

  • TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a solvent like DMSO.[1]

Procedure:

  • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

  • Add the Azido-PEG linker stock solution (1.1-1.5 equivalents).[1]

  • Add the reaction solvent to achieve the desired final concentration. A co-solvent like DMSO or t-BuOH can be added to improve solubility.[1]

  • If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).[1]

  • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).[1]

  • Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[1]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC, LC-MS, or other suitable analytical techniques.

  • Upon completion, the product can be purified using techniques such as column chromatography, HPLC, or precipitation.

Protocol 2: CuAAC for PEGylation of a Protein

This protocol outlines the general steps for conjugating an alkyne-modified protein with an azide-functionalized PEG.

Materials:

  • Alkyne-modified protein

  • Azido-PEG linker

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Water-soluble ligand (e.g., THPTA)

  • Degassed, biocompatible buffer (e.g., phosphate (B84403) buffer, pH 7.4). Avoid buffers with primary amines like Tris.[1]

Procedure:

  • Dissolve the alkyne-modified protein in the degassed buffer to a desired concentration (e.g., 2-5 mg/mL).

  • Add the Azido-PEG linker to the protein solution. The molar ratio will depend on the number of alkyne sites on the protein and the desired degree of PEGylation. A 2-fold excess of the azide-PEG with respect to the alkyne groups is a common starting point.[7]

  • Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[7]

  • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.[7]

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of approximately 5 mM.[7]

  • Incubate the reaction at room temperature or 37°C with gentle shaking.

  • Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or by mass spectrometry.

  • Once the desired level of PEGylation is achieved, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the PEGylated protein from unreacted PEG and protein using methods like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

Visualization of Workflows and Concepts

General CuAAC Reaction Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction with a PEG linker.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Reaction & Purification Alkyne Alkyne-Substrate Mix Combine Alkyne, Azide-PEG, & Solvent Alkyne->Mix AzidePEG Azide-PEG Linker AzidePEG->Mix CuSO4 CuSO₄ Solution AddCat Add Ligand, CuSO₄, & Sodium Ascorbate CuSO4->AddCat NaAsc Sodium Ascorbate (Freshly Prepared) NaAsc->AddCat Ligand Ligand (e.g., TBTA) Ligand->AddCat Degas Degas with N₂/Ar Mix->Degas Degas->AddCat React Stir at RT AddCat->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Purify Purification (Chromatography) Monitor->Purify Product PEGylated Product Purify->Product

Caption: General workflow for CuAAC with PEG linkers.

Conceptual Diagram of Protein PEGylation via CuAAC

This diagram illustrates the concept of attaching PEG chains to a protein that has been functionalized with alkyne groups.

Protein_PEGylation Protein Protein with Alkyne Groups PEGylated_Protein PEGylated Protein Protein->PEGylated_Protein + PEG_Azide Azide-PEG Linker PEG_Azide->PEGylated_Protein + Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->PEGylated_Protein Click Reaction

Caption: Protein PEGylation using CuAAC click chemistry.

Troubleshooting

Table 3: Common Issues and Solutions in CuAAC Reactions

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use a freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.[1]
Poor substrate solubilityAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility.[1]
Incompatible bufferAvoid buffers containing primary amines (e.g., Tris) or other species that can coordinate with the copper catalyst.[1]
Degradation of Biomolecules Oxidative damage from reactive oxygen speciesUse a copper-stabilizing ligand like TBTA or THPTA.[6] Consider adding aminoguanidine (B1677879) to intercept deleterious ascorbate by-products.[6]
Difficult Purification Excess unreacted PEGOptimize the stoichiometry to use a smaller excess of the PEG reagent. Employ purification methods with good resolution, such as size exclusion or ion-exchange chromatography.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with PEG linkers is a robust and versatile method for the modification of small molecules and biomolecules. By carefully controlling the reaction conditions and reagent concentrations, researchers can achieve high yields of PEGylated products with desired properties. The protocols and data presented here provide a solid foundation for the successful implementation of CuAAC in various research and development applications.

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. Also known as copper-free click chemistry, this reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. The primary advantage of SPAAC is its ability to proceed efficiently at physiological temperature and pH without the need for cytotoxic copper catalysts, making it an invaluable tool for in vivo applications. Its high specificity, rapid reaction kinetics, and biocompatibility have led to widespread adoption in diverse fields such as live-cell imaging, targeted drug delivery, bioconjugation, and materials science.

Principle of SPAAC

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily under physiological conditions. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, thus ensuring that the reaction is highly specific and avoids off-target effects.

Key Applications and Quantitative Data

The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications to the ring structure dramatically increasing reaction rates. This is a critical consideration for reactions performed at the low concentrations typical of in vivo studies.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
OCT0.0012First generation, hydrophobic, relatively low reactivity.
DIFO~0.1Electron-withdrawing fluorine groups increase reaction rate.
DIBO/DBCO0.062 - 0.85Versatile, biocompatible, widely used for cell surface labeling and protein modification.
BCN~0.55 - 1.22Fast kinetics, often used for protein labeling and nanoparticle functionalization.
BARAC>1.0Extremely reactive, suitable for in vivo imaging and sensitive biological environments.
Tetra-fluorinated aromatic azide with cyclooctyne3.60Among the fastest SPAAC ligations reported, high efficiency for protein labeling and bioimaging.

Note: Reaction rates can vary based on the specific azide, solvent, pH, and temperature.

Experimental Protocols

Here, we provide detailed protocols for three common applications of SPAAC.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroB

Applications of PEG Linkers in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are integral components in the design of targeted drug delivery systems. Their unique physicochemical properties enable the enhancement of therapeutic efficacy and safety of various drugs. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, improves a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3] This document provides detailed application notes and protocols for the use of PEG linkers in targeted drug delivery.

Introduction to PEG Linkers in Drug Delivery

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1][3] When conjugated to a therapeutic molecule, PEG linkers confer several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][4]

  • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1][4]

PEG linkers can be broadly categorized as either cleavable or non-cleavable .[6] Cleavable linkers are designed to release the drug under specific physiological conditions (e.g., low pH in tumors, presence of specific enzymes), while non-cleavable linkers release the drug upon degradation of the carrier molecule.[6][7] The choice of linker type is critical for controlling the drug release profile and therapeutic index.

Applications of PEG Linkers

PEG linkers are utilized in a variety of targeted drug delivery platforms:

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[6] PEG linkers are used to connect the antibody and the drug, improving the ADC's solubility, stability, and pharmacokinetic profile.[6][8] The use of defined-length PEG linkers, such as PEG18, provides a precise spacer between the antibody and the drug, which can optimize steric hindrance and antigen interaction.[6]

Nanoparticle-Based Drug Delivery

PEGylation of nanoparticles, such as liposomes and polymeric nanoparticles, creates a "stealth" effect that helps them evade the immune system and prolongs their circulation time.[9][10] This extended circulation allows for greater accumulation of the drug-loaded nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect. PEGylation has been shown to significantly increase the circulation time of nanoparticles while reducing their uptake by the liver.[10]

Small Molecule Drug Delivery

PEGylation can also be applied to small molecule drugs to improve their water solubility and pharmacokinetic properties.[11] For example, PEGylation can address the poor water solubility of many potent anticancer drugs, allowing for their intravenous administration.[11]

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data on the impact of PEGylation on various aspects of drug delivery.

Table 1: Effect of PEG Linker Molecular Weight on Circulation Half-Life

PEG Molecular Weight (kDa)Circulation Half-Life (t½)Reference
618 minutes[]
5016.5 hours[]

Table 2: Effect of PEGylation on Nanoparticle Biodistribution and Tumor Accumulation

FormulationTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
Non-PEGylated Liposomes~2~60~10[12]
PEGylated Liposomes (5 mol% PEG)~14~15~5[13]
PEGylated Gold Nanoparticles~25 times higher than muscle~2-3 times lower than liver/spleenHigh[14]
Methotrexate-loaded Chitosan (B1678972) NP-HighHigh[15]
Methotrexate-loaded PEG-Chitosan NP (Mw 5000 Da)IncreasedDecreasedDecreased[15][16]

Table 3: Effect of PEGylation on In Vitro Cytotoxicity (IC50 Values)

Drug/FormulationCell LineIC50 Value (µM)Reference
Doxorubicin (B1662922) (Free)B16F100.24[9]
PEG-Doxorubicin ConjugatesB16F10> 2[9]
Doxorubicin SolutionHepG2~1[17]
Doxorubicin PEGylated LiposomesHepG2~110[17]
Doxorubicin (Free)C26/DOX (resistant)40.0[18]
Doxorubicin (Free)HUVEC0.10[18]

Experimental Protocols

Protocol for Amine-Reactive PEGylation of Antibodies (NHS Ester Chemistry)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to the primary amines (e.g., lysine (B10760008) residues) of an antibody.[4][19][20]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • Amine-reactive PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][20]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve a 10- to 50-fold molar excess over the antibody.[19]

    • Slowly add the dissolved PEG-NHS ester to the antibody solution while gently stirring.[19]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[19]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[19]

  • Purification: Purify the PEGylated antibody from unreacted PEG and other reaction components using Size-Exclusion Chromatography (SEC).[19]

Protocol for Thiol-Reactive PEGylation of Peptides (Maleimide Chemistry)

This protocol details the conjugation of a maleimide-activated PEG to a thiol group (e.g., cysteine residue) on a peptide.[2][10][21]

Materials:

  • Thiol-containing peptide

  • Maleimide-activated PEG

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in a degassed conjugation buffer.

  • PEG-Maleimide Preparation: Immediately before use, prepare a stock solution of the maleimide-activated PEG in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the peptide solution.[2][21]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[2][21]

  • Purification: Purify the PEGylated peptide using SEC or dialysis to remove unreacted PEG-maleimide.[2][21]

Protocol for In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from PEGylated nanoparticles using a dialysis method.[7][22]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at different pH values to simulate physiological and tumor environments)

  • Shaking incubator or magnetic stirrer

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Place a known concentration of the drug-loaded PEGylated nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a known volume of the release buffer.

  • Incubation: Incubate the system at 37°C with constant stirring.[7]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.[7]

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a drug formulation on cultured cells.[3]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • 96-well plates

  • Cell culture medium

  • PEGylated drug formulation and control (free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PEGylated drug formulation and the free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol for In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled PEGylated drug delivery system in an animal model.[13][23][24]

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • Radiolabeled PEGylated drug formulation

  • Anesthesia

  • Gamma counter or imaging system

Procedure:

  • Administration: Administer the radiolabeled PEGylated formulation to the animals via the desired route (e.g., intravenous injection).

  • Time Points: At predetermined time points post-injection, anesthetize the animals.

  • Blood and Organ Collection: Collect blood samples and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs, brain).[25]

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 Binds and inhibits PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes Proliferation Proliferation MAPK->Proliferation Promotes

Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.

Experimental Workflow

ADC_Development_Workflow cluster_synthesis Synthesis and Conjugation cluster_purification Purification and Characterization cluster_evaluation In Vitro and In Vivo Evaluation Antibody_Production Antibody Production Conjugation PEGylation (Conjugation) Antibody_Production->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Release) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy) In_Vitro_Assays->In_Vivo_Studies

References

Application Notes and Protocols for Azide-PEG9-amido-C8-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. This document provides detailed application notes and protocols for the use of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker, in the development of ADCs.

The this compound linker features three key components:

  • An azide group for bioorthogonal "click" chemistry conjugation to an alkyne-modified antibody.

  • A discrete polyethylene glycol (PEG9) chain to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2][3][4][5][6]

  • A Boc-protected carboxylic acid with an eight-carbon (C8) spacer, which, after deprotection and activation, allows for stable amide bond formation with an amine-containing cytotoxic payload.

This linker enables a modular and precise approach to ADC construction, facilitating the synthesis of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Protocols

The overall workflow for generating an ADC using this compound involves a two-stage process: first, the synthesis of the azide-linker-payload conjugate, and second, the conjugation of this complex to an alkyne-modified antibody.

Stage 1: Synthesis of Azide-PEG9-amido-C8-Payload

This stage involves three main steps: Boc deprotection, carboxylic acid activation, and payload conjugation.

Protocol 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group is removed to expose the carboxylic acid.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in a solution of 25-50% TFA in DCM.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours.[7]

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the TFA and DCM in vacuo using a rotary evaporator.

    • The resulting crude product, Azide-PEG9-amido-C8-COOH, can be used in the next step, often without further purification.

Protocol 2: Activation of the Carboxylic Acid

The exposed carboxylic acid is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • Azide-PEG9-amido-C8-COOH (from Protocol 1)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure (using EDC/NHS in an aqueous method):

    • Dissolve the Azide-PEG9-amido-C8-COOH in a suitable buffer (e.g., MES buffer, pH 5-6).

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[8][9]

    • Stir the reaction at room temperature for 15-60 minutes.[8][9] The resulting solution contains the activated Azide-PEG9-amido-C8-NHS ester.

Protocol 3: Conjugation to an Amine-Containing Payload

The activated linker is then reacted with the cytotoxic payload.

  • Materials:

    • Activated Azide-PEG9-amido-C8-NHS ester solution (from Protocol 2)

    • Amine-containing payload (e.g., MMAE, DM1)

    • Reaction buffer (e.g., PBS, pH 7.2-7.5)[8]

  • Procedure:

    • Dissolve the amine-containing payload in a suitable solvent (e.g., DMSO).

    • Add the payload solution to the activated linker solution. A molar excess of the activated linker may be used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Purify the Azide-PEG9-amido-C8-Payload conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry.

Stage 2: Antibody Modification and Conjugation

This stage involves introducing an alkyne handle onto the antibody and then "clicking" the azide-linker-payload to it.

Protocol 4: Antibody Modification with an Alkyne

An alkyne group can be introduced to the antibody through various methods, such as modifying lysine (B10760008) residues with an NHS-alkyne reagent or through site-specific enzymatic or genetic engineering approaches. Here, a general protocol for lysine modification is provided.

  • Materials:

    • Monoclonal antibody in an amine-free buffer (e.g., PBS)

    • NHS-ester functionalized alkyne (e.g., DBCO-NHS ester for SPAAC)

    • DMSO or DMF

    • Desalting column

  • Procedure:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS.

    • Prepare a stock solution of the NHS-alkyne reagent in DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the NHS-alkyne reagent to the antibody solution. The final organic solvent concentration should be below 10% to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted NHS-alkyne reagent using a desalting column equilibrated with the desired reaction buffer for the subsequent click chemistry step.

Protocol 5: ADC Synthesis via Click Chemistry

The final ADC is formed by reacting the alkyne-modified antibody with the azide-linker-payload. Both Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be used. SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.[10][11][]

5a. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

  • Materials:

    • Alkyne-modified antibody (from Protocol 4)

    • Azide-PEG9-amido-C8-Payload (from Protocol 3)

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • To the solution of the alkyne-modified antibody, add the Azide-PEG9-amido-C8-Payload. A molar excess of the azide-linker-payload (typically 1.5 to 5-fold over the alkyne sites) is recommended.

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.[13]

    • Monitor the reaction progress by HIC-HPLC or LC-MS.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted linker-payload and other impurities.

5b. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

  • Materials:

    • Alkyne-modified antibody (from Protocol 4)

    • Azide-PEG9-amido-C8-Payload (from Protocol 3)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)[14][15]

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the THPTA ligand in a 1:2 to 1:5 molar ratio.[14][16]

    • In a reaction tube, combine the alkyne-modified antibody and the Azide-PEG9-amido-C8-Payload (typically a 4- to 10-fold molar excess).[14]

    • Add the pre-mixed copper/ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.[14]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

    • Purify the ADC using SEC to remove the catalyst, excess reagents, and by-products.

Protocol 6: ADC Characterization

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution:

    • Method: Hydrophobic Interaction Chromatography (HIC)-HPLC.[17][18]

    • Procedure: Use a Butyl-NPR column with a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to separate ADC species with different numbers of conjugated drugs. The average DAR and the distribution of different DAR species can be calculated from the peak areas.[17]

  • Purity and Aggregation:

    • Method: Size-Exclusion Chromatography (SEC)-HPLC.[17]

    • Procedure: Use a column like TSKgel G3000SWxl to separate the monomeric ADC from aggregates and fragments.[17] The percentage of monomer is a key indicator of purity.

  • In Vitro Cytotoxicity:

    • Method: Cell-based viability assay.

    • Procedure: Treat target antigen-positive and negative cell lines with serial dilutions of the ADC.[19] After a set incubation period (e.g., 72-96 hours), assess cell viability using reagents like CellTiter-Glo. Calculate the IC50 value for each cell line.

  • In Vivo Efficacy:

    • Method: Xenograft tumor model.[20]

    • Procedure: Implant tumor cells into immunocompromised mice. Once tumors are established, administer the ADC, a vehicle control, and relevant controls (e.g., unconjugated antibody) intravenously.[20] Monitor tumor volume over time to assess anti-tumor activity.

Data Presentation

The use of a discrete PEG9 linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize expected trends and representative data based on published literature for PEGylated ADCs.

Table 1: Impact of PEGylation on ADC Physicochemical Properties

PropertyNo PEG LinkerWith PEG9 LinkerRationale
Hydrophobicity High (payload-dependent)ReducedThe hydrophilic PEG chain shields the hydrophobic payload.[3][4]
Aggregation Higher propensityLower propensityIncreased hydrophilicity prevents non-specific interactions.[1][6]
Drug-to-Antibody Ratio (DAR) Limited by aggregationHigher DAR achievableImproved solubility allows for more drugs per antibody.[6]

Table 2: Impact of PEGylation on ADC Pharmacokinetics (PK)

PK ParameterNo PEG LinkerWith PEG9 LinkerRationale
Plasma Half-life (t½) ShorterLongerIncreased hydrodynamic radius reduces renal clearance.[1][2][4]
Clearance FasterSlowerReduced non-specific uptake and clearance.[3]
Tumor Accumulation LowerPotentially HigherLonger circulation time can lead to greater exposure at the tumor site.[20]

Table 3: Impact of PEGylation on ADC Efficacy and Toxicity

ParameterNo PEG LinkerWith PEG9 LinkerRationale
In Vitro Cytotoxicity (IC50) Potentially Lower (more potent)Potentially Higher (less potent)The PEG chain may cause steric hindrance, slightly impeding cell uptake or payload release.[2][20][21]
In Vivo Efficacy VariableOften ImprovedEnhanced PK properties and tumor accumulation can lead to better overall anti-tumor activity.[20][21]
Therapeutic Window NarrowerWiderImproved PK and reduced off-target toxicity can lead to a better safety profile.[1]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Linker-Payload Synthesis cluster_stage2 Stage 2: ADC Synthesis cluster_stage3 Stage 3: Characterization Boc_Linker This compound Deprotection Protocol 1: Boc Deprotection Boc_Linker->Deprotection COOH_Linker Azide-PEG9-amido-C8-COOH Deprotection->COOH_Linker Activation Protocol 2: Acid Activation COOH_Linker->Activation NHS_Linker Azide-PEG9-amido-C8-NHS Activation->NHS_Linker Payload_Conjugation Protocol 3: Payload Conjugation NHS_Linker->Payload_Conjugation Payload Amine-Payload Payload->Payload_Conjugation Azide_Payload Azide-Linker-Payload Payload_Conjugation->Azide_Payload Click_Chem Protocol 5: Click Chemistry (SPAAC/CuAAC) Azide_Payload->Click_Chem Antibody Monoclonal Antibody Alkyne_Mod Protocol 4: Alkyne Modification Antibody->Alkyne_Mod Alkyne_Ab Alkyne-Antibody Alkyne_Mod->Alkyne_Ab Alkyne_Ab->Click_Chem ADC Final ADC Click_Chem->ADC DAR DAR (HIC) ADC->DAR Purity Purity (SEC) ADC->Purity Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Efficacy In Vivo Efficacy ADC->Efficacy

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway cluster_cell Target Cancer Cell cluster_pathway Payload Mechanism of Action ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE, DM1) Lysosome->Payload Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin Inhibition/Damage DNA DNA Payload->DNA Inhibition/Damage Topoisomerase Topoisomerase I Payload->Topoisomerase Inhibition/Damage Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle DNA_Damage DNA Strand Breaks DNA->DNA_Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis CellCycle->Apoptosis DNA_Damage->Apoptosis

Caption: General ADC mechanism and common payload signaling pathways.

References

Application Notes and Protocols for Bioconjugation with Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for bioconjugation using the heterobifunctional linker, Azide-PEG9-amido-C8-Boc. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, ultimately leading to the degradation of the target protein.

The this compound linker features three key components:

  • An azide (B81097) group for highly specific "click chemistry" conjugation.

  • A nine-unit polyethylene (B3416737) glycol (PEG9) chain to enhance solubility and provide optimal spacing.

  • A Boc-protected amine on an eight-carbon chain, which, after deprotection, allows for stable amide bond formation.

This document outlines a three-stage workflow for the effective use of this linker:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

  • Amide Coupling: Conjugation of the deprotected linker to a molecule containing a carboxylic acid.

  • Azide-Alkyne Cycloaddition (Click Chemistry): Attachment of an alkyne- or cyclooctyne-containing molecule to the azide terminus of the linker.

Experimental Workflow Overview

The overall experimental workflow for utilizing this compound in a typical bioconjugation application, such as PROTAC synthesis, is depicted below. This process involves the sequential deprotection of the amine, coupling to a carboxylated molecule (e.g., an E3 ligase ligand), and subsequent click chemistry to attach an alkyne-modified molecule (e.g., a target protein ligand).

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Click Chemistry A This compound B Deprotection (e.g., TFA in DCM) A->B C Azide-PEG9-amido-C8-NH2 (Deprotected Linker) B->C E Amide Coupling (e.g., EDC, NHS) C->E D Carboxylic Acid- Containing Molecule (e.g., E3 Ligase Ligand) D->E F Azide-PEG9-amido-C8- [Molecule 1] (Intermediate Conjugate) H Azide-Alkyne Cycloaddition (CuAAC or SPAAC) F->H G Alkyne- or DBCO- Containing Molecule (e.g., Target Protein Ligand) G->H I Final Bioconjugate [Molecule 2]-Linker-[Molecule 1] H->I G Azide Azide-Linker-[Molecule 1] Product Final Bioconjugate Azide->Product Alkyne Alkyne-[Molecule 2] Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Product G Azide Azide-Linker-[Molecule 1] Product Final Bioconjugate Azide->Product DBCO DBCO-[Molecule 2] DBCO->Product

Application Notes and Protocols for Labeling Biomolecules with Azide-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. Azide-functionalized linkers, in conjunction with bioorthogonal "click chemistry," have emerged as a powerful and versatile tool for this purpose. The azide (B81097) group's small size and lack of reactivity toward native biological functionalities make it an ideal chemical reporter for introduction into biomolecules.[1][2] This allows for the specific covalent attachment of a wide array of probes, such as fluorophores, biotin (B1667282) tags, or therapeutic agents, with minimal perturbation to the biological system.[3][4]

These application notes provide a comprehensive overview and detailed protocols for two primary strategies for labeling biomolecules using azide-functionalized linkers: Metabolic Labeling and Direct Chemical Conjugation , followed by bioorthogonal reaction.

Principle of the Technology: A Two-Step Strategy

The labeling process typically involves a two-step approach:

  • Introduction of the Azide Moiety: An azide-functionalized building block (e.g., an amino acid, sugar, or other metabolite analog) is incorporated into the target biomolecule. This can be achieved through the cell's own metabolic machinery or by direct chemical conjugation to the purified biomolecule.[5][6]

  • Bioorthogonal "Click" Reaction: The azide-modified biomolecule is then specifically and efficiently reacted with a detection probe containing a complementary reactive handle, most commonly an alkyne. This reaction, known as click chemistry, forms a stable triazole linkage.[7][8]

The two main types of azide-alkyne cycloaddition reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction catalyzed by copper(I) ions.[9][10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide, making it particularly suitable for live-cell imaging due to the absence of cytotoxic copper catalysts.[12][13]

Applications of Azide-Based Biomolecule Labeling

The versatility of azide-functionalized linkers has led to their application in a wide range of research areas:

  • Visualization of Biomolecules: Tracking the localization, trafficking, and dynamics of proteins, glycans, and other biomolecules within living cells and organisms.[1][14]

  • Proteomics: Identifying and quantifying newly synthesized proteins (nascent proteomics) to study cellular responses to various stimuli.[15][16]

  • Glycobiology: Studying glycan biosynthesis, trafficking, and their roles in health and disease.[5][6]

  • Drug Development: Constructing antibody-drug conjugates (ADCs) with precise control over the drug-to-antibody ratio (DAR).[17]

  • Biomaterial Functionalization: Modifying surfaces and scaffolds for various biomedical applications.[17]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for metabolic labeling and subsequent detection via click chemistry.

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Incorporation cluster_click_chemistry Step 2: Bioorthogonal Ligation azide_precursor Azide-Functionalized Metabolic Precursor (e.g., Azido (B1232118) Sugar, AHA) cells Live Cells or Organism azide_precursor->cells Incubation incorporation Metabolic Incorporation into Biomolecules (e.g., Glycans, Proteins) cells->incorporation alkyne_probe Alkyne-Functionalized Detection Probe (e.g., Fluorophore, Biotin) labeled_biomolecule Azide-Labeled Biomolecule alkyne_probe->labeled_biomolecule Click Chemistry (CuAAC or SPAAC) detection Detection & Analysis (e.g., Microscopy, Flow Cytometry, Mass Spectrometry) labeled_biomolecule->detection

Caption: General workflow for metabolic labeling of biomolecules with azide-functionalized precursors.

click_chemistry_reactions cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide1 Biomolecule-N₃ triazole1 Biomolecule-Triazole-Probe azide1->triazole1 alkyne1 Probe-C≡CH alkyne1->triazole1 catalyst1 Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) catalyst1->triazole1 azide2 Biomolecule-N₃ triazole2 Biomolecule-Triazole-Probe azide2->triazole2 cyclooctyne Probe-Cyclooctyne cyclooctyne->triazole2

Caption: Comparison of CuAAC and SPAAC click chemistry reactions for bioconjugation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for metabolic labeling and click chemistry reactions. Note that optimal conditions may vary depending on the specific cell type, biomolecule of interest, and reagents used.

Table 1: Recommended Concentrations for Metabolic Labeling Precursors

Metabolic PrecursorTarget BiomoleculeCell TypeRecommended ConcentrationIncubation Time
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)SialoglycansMammalian cells10 - 50 µM24 - 72 hours
L-azidohomoalanine (AHA)Nascent ProteinsMammalian cells25 - 100 µM1 - 24 hours
N-azidoacetylglucosamine (GlcNAz)O-GlcNAc modified proteinsMammalian cells50 - 100 µM24 - 72 hours
N-azidoacetylgalactosamine (GalNAz)O-linked glycansMammalian cells25 - 50 µM24 - 72 hours

Data compiled from multiple sources, including[1] and[15]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Table 2: Typical Reagent Concentrations for Click Chemistry Reactions

Reaction TypeComponentStock ConcentrationFinal Concentration
CuAAC Azide-labeled biomolecule-1 - 10 µM
Alkyne-probe1 - 10 mM in DMSO10 - 100 µM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50 - 250 µM
Ligand (e.g., THPTA)50 mM in H₂O250 - 1250 µM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in H₂O (fresh)2.5 - 5 mM
SPAAC Azide-labeled biomolecule-1 - 10 µM
Cyclooctyne-probe (e.g., DBCO-fluorophore)1 - 5 mM in DMSO5 - 25 µM

Concentrations are indicative and should be optimized for each application.[10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of AHA into newly synthesized proteins in cultured mammalian cells.[15]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Methionine Starvation (Optional but Recommended): To increase the incorporation efficiency of AHA, replace the complete medium with pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes.

  • AHA Labeling: Remove the starvation medium and add the AHA labeling medium (methionine-free medium supplemented with dFBS and the desired final concentration of AHA). Incubate the cells for the desired labeling period (e.g., 1-4 hours).[15]

  • Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing AHA-labeled proteins is now ready for downstream click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "click" reaction to attach a biotin-alkyne tag to AHA-labeled proteins for subsequent enrichment and detection.[15]

Materials:

  • AHA-labeled cell lysate (from Protocol 1)

  • Biotin-alkyne probe

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • DMSO

  • PBS

Procedure:

  • Prepare Reagent Stocks:

    • Biotin-alkyne: 10 mM in DMSO

    • CuSO₄: 20 mM in water

    • THPTA: 50 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • AHA-labeled cell lysate (e.g., 100 µg of protein)

    • Adjust volume with PBS to ~85 µL.

    • Biotin-alkyne stock (e.g., 1 µL for a final concentration of 100 µM)

  • Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA). Let it sit for a few minutes.

  • Add Catalyst: Add the catalyst premix to the reaction tube.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction tube to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Downstream Processing: The biotin-labeled proteins are now ready for enrichment using streptavidin beads, followed by mass spectrometry or western blot analysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified glycans on the surface of living cells with a fluorescent probe.[1]

Materials:

  • Cells metabolically labeled with an azido sugar (e.g., Ac4ManNAz)

  • Complete cell culture medium

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488)

  • Phosphate-Buffered Saline (PBS)

  • (Optional) Hoechst or DAPI for nuclear counterstaining

  • (Optional for fixed cells) 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS

Procedure for Live-Cell Imaging:

  • Metabolic Labeling: Culture cells in the presence of an azido sugar (e.g., 25 µM Ac4ManNAz) for 24-72 hours.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar.[1]

  • SPAAC Reaction: Add the DBCO-fluorophore staining solution (e.g., 5-10 µM in complete medium) to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1]

  • Washing: Wash the cells twice with PBS.

  • SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Conclusion

Labeling biomolecules with azide-functionalized linkers is a robust and versatile strategy with broad applications in biological research and drug development. The combination of metabolic labeling and click chemistry provides a powerful toolkit for visualizing and analyzing biomolecules in their native environment with high specificity and efficiency. The protocols provided herein serve as a starting point for researchers to implement these techniques in their own laboratories. As with any experimental procedure, optimization of reaction conditions is crucial for achieving the best results.

References

Revolutionizing Drug Discovery: A Practical Guide to PROTAC Design and Synthesis Using Pre-made Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing commercially available pre-made linkers. It outlines the strategic considerations for PROTAC design, offers step-by-step protocols for synthesis via common conjugation chemistries, and details methods for purification, characterization, and biological evaluation. The use of pre-made linkers significantly streamlines the PROTAC development process, enabling rapid generation of compound libraries for accelerated structure-activity relationship (SAR) studies.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein altogether by hijacking the cell's natural ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[7]

The linker plays a crucial role in PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility, cell permeability, and pharmacokinetic properties.[7][8] The empirical nature of linker optimization has traditionally been a bottleneck in PROTAC development.[3] The advent of pre-made, bifunctional linkers has streamlined this process, allowing for a modular and efficient approach to synthesizing diverse PROTAC libraries.[3][4]

PROTAC Design and Synthesis Workflow

The overall workflow for designing and synthesizing PROTACs using pre-made linkers is a systematic process that involves computational and experimental stages.

PROTAC Design and Synthesis Workflow PROTAC Design and Synthesis Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Target & E3 Ligase Selection Target & E3 Ligase Selection Ligand & Linker Selection Ligand & Linker Selection Target & E3 Ligase Selection->Ligand & Linker Selection Computational Modeling Computational Modeling Ligand & Linker Selection->Computational Modeling Ligand Functionalization Ligand Functionalization Computational Modeling->Ligand Functionalization Conjugation with Pre-made Linker Conjugation with Pre-made Linker Ligand Functionalization->Conjugation with Pre-made Linker Purification Purification Conjugation with Pre-made Linker->Purification Structural Verification Structural Verification Purification->Structural Verification In Vitro Assays In Vitro Assays Structural Verification->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Data Analysis Data Analysis Cell-Based Assays->Data Analysis

PROTAC Design and Synthesis Workflow

Pre-made Linkers: Types and Selection

Pre-made linkers are commercially available bifunctional molecules that possess reactive functional groups at each end, allowing for straightforward conjugation to the POI and E3 ligase ligands. They are broadly categorized based on their chemical structure, which dictates their flexibility, polarity, and length.

Table 1: Common Types of Pre-made PROTAC Linkers

Linker TypeDescriptionAdvantages
PEG (Polyethylene Glycol) Composed of repeating ethylene (B1197577) glycol units.[1]Improves solubility and cell permeability. Length is easily tunable.[1][9]
Alkyl (Alkane Chains) Simple hydrocarbon chains of varying lengths.[10]Synthetically accessible and provide high conformational flexibility.[7]
Rigid Incorporate cyclic structures like piperazine, piperidine, or aromatic rings.[7]Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[7][11]

A variety of pre-made linkers with different functional groups are commercially available from suppliers such as Sigma-Aldrich, BroadPharm, and Enamine.[12][13]

Table 2: Examples of Commercially Available Pre-made Linkers

SupplierLinker StructureFunctional GroupsLinker Type
BroadPharmHOOC-PEG4-NH2Carboxylic Acid, AminePEG
EnamineAlkyne-C3-COOHAlkyne, Carboxylic AcidAlkyl
Sigma-AldrichBoc-NH-piperazine-COOHBoc-protected Amine, Carboxylic AcidRigid

Experimental Protocols: PROTAC Synthesis

The synthesis of PROTACs using pre-made linkers typically involves standard organic chemistry reactions. The two most common methods are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5][14]

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a POI ligand with a terminal amine to a pre-made linker-E3 ligase ligand conjugate with a terminal carboxylic acid.

Materials:

  • POI ligand with a terminal amine (1.0 eq)

  • Pre-made linker-E3 ligase ligand conjugate with a terminal carboxylic acid (e.g., from BroadPharm) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (B1210297), Water, Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the pre-made linker-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[15]

  • Add the POI ligand with a terminal amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.[5]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.[15]

Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol outlines the synthesis of a PROTAC by reacting an azide-functionalized ligand with an alkyne-functionalized ligand using a pre-made bifunctional linker.

Materials:

  • Azide-functionalized ligand (POI or E3 ligase) (1.0 eq)

  • Alkyne-functionalized pre-made linker (e.g., from MedChemExpress) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • t-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a reaction vial, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized pre-made linker (1.1 eq) in a t-Butanol/Water (1:1) mixture.[5]

  • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and add it to the reaction mixture.

  • Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and add it to the reaction mixture.[5]

  • Stir the reaction vigorously at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for the formation of the triazole product.[5]

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

PROTAC Synthesis Strategies PROTAC Synthesis Strategies with Pre-made Linkers cluster_amide Amide Bond Formation cluster_click Click Chemistry (CuAAC) POI-NH2 POI-NH2 Amide Coupling Amide Coupling POI-NH2->Amide Coupling Linker-COOH Linker-COOH Linker-COOH->Amide Coupling PROTAC_Amide POI-NHCO-Linker Amide Coupling->PROTAC_Amide POI-Alkyne POI-Alkyne CuAAC Reaction CuAAC Reaction POI-Alkyne->CuAAC Reaction Linker-Azide Linker-Azide Linker-Azide->CuAAC Reaction PROTAC_Click POI-Triazole-Linker CuAAC Reaction->PROTAC_Click

PROTAC Synthesis Strategies

Purification and Characterization

Purification of the synthesized PROTAC is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a common initial purification step, followed by preparative HPLC for higher purity if required.[16][17]

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the final PROTAC and to assess its purity. The expected molecular ion ([M+H]⁺ or [M-H]⁻) should be observed.[18][19]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information. The spectrum should show characteristic peaks for both the POI and E3 ligase ligands, as well as signals from the linker, confirming the successful conjugation. Integration of the peaks should correspond to the number of protons in the structure.[20][21]

Biological Evaluation

Once the PROTAC is synthesized and characterized, its biological activity must be evaluated.

Protocol 3: Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[15]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[7]

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation Western_Blot->Antibody_Incubation Detection Detection (ECL) Antibody_Incubation->Detection Data_Analysis Data Analysis (DC50/Dmax) Detection->Data_Analysis

References

Application Note & Protocol: Site-Specific Protein Modification Using Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating biological processes and creating novel therapeutics like antibody-drug conjugates (ADCs).[1][2][3] By attaching probes, drugs, or other molecules to a precise location on a protein, researchers can avoid the heterogeneity and potential loss of function associated with random conjugation methods.[3][4] The azide (B81097) group has become an indispensable chemical handle for this purpose. Its small size, metabolic stability, and ability to participate in highly selective "bioorthogonal" reactions make it an ideal tool for protein engineering.[1][5][6] This document provides a guide to the strategies for introducing azide linkers into proteins and detailed protocols for their subsequent modification through various click chemistry reactions.

Part 1: Strategies for Site-Specific Azide Installation

The first step in any azide-based modification workflow is the introduction of the azide group into the target protein. This must be done with high precision to ensure a homogeneous final product.

Unnatural Amino Acid (UAA) Incorporation

The most precise method for installing an azide is to genetically encode an azide-containing unnatural amino acid (UAA) at a specific site.[7][8] This is typically achieved using amber stop codon suppression technology.[7][8]

  • Mechanism: A plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA is co-transfected with a plasmid for the protein of interest, which has been mutated to contain an amber stop codon (TAG) at the desired modification site.[7][8] When the UAA (e.g., p-azidophenylalanine (pAzF) or azidohomoalanine (AHA)) is supplied in the culture medium, the orthogonal aaRS/tRNA pair recognizes the amber codon and incorporates the UAA into the polypeptide chain.[7][9][10]

  • Advantages: Provides ultimate site-specificity.

  • Considerations: Requires molecular biology expertise, and protein expression levels can sometimes be reduced.

Enzymatic Labeling

Enzymatic methods offer another route to site-specific modification, leveraging the high specificity of enzymes to install an azide handle.

  • Lipoic Acid Ligase (LplA): An engineered LplA can be used to attach an aryl azide probe to a specific 17-amino acid recognition sequence (LAP) fused to the protein of interest.[11] This method is highly specific, modifying only the LAP-fusion protein.[11]

  • N-Terminal Modification: Reagents like 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC) can specifically react with the N-terminal amine of a protein under mild conditions to introduce an azide group.[12][13]

Chemical Modification (Less-Specific)

While less site-specific, primary amines on lysine (B10760008) residues and the N-terminus can be targeted with azide-functionalized N-hydroxysuccinimidyl (NHS) esters (e.g., Azido-PEG4-NHS Ester).[14] By controlling the reaction pH (7.2-8.5), some level of selectivity for the more nucleophilic N-terminus can be achieved over lysine residues.[14][15]

Part 2: Bioorthogonal Ligation Reactions

Once the azide handle is installed, it can be conjugated to a molecule of interest (e.g., a drug, a dye, a PEG chain) bearing a complementary reactive group. Three main bioorthogonal reactions are used for this purpose.[1][16]

dot```dot graph Ligation_Comparison { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Bioorthogonal Ligation Choices for Azide-Modified Proteins", labelloc=t, pad=0.5, size="10,5!", overlap=false, splines=true]; node [style=filled, shape=box, fontname="Arial", fontsize=11, margin="0.1,0.1"];

// Central Node Azide [label="Protein-N3\n(Azide-Modified Protein)", pos="0,2.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// CuAAC Path CuAAC [label="CuAAC\n(Copper-Catalyzed)", pos="-3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", pos="-3,-2!", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; CuAAC_Adv [label="Advantages:\n- Very Fast Kinetics\n- High Yield", pos="-5,0!", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuAAC_Disadv [label="Disadvantages:\n- Copper is Cytotoxic", pos="-5,-2!", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// SPAAC Path SPAAC [label="SPAAC\n(Strain-Promoted)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclooctyne [label="Strained Alkyne\n(e.g., DBCO, BCN)", pos="0,-2!", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; SPAAC_Adv [label="Advantages:\n- Copper-Free\n- Biocompatible (Live Cells)", pos="2,0!", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; SPAAC_Disadv [label="Disadvantages:\n- Slower Kinetics\n- Bulky Reagents", pos="2,-2!", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Staudinger Path Staudinger [label="Staudinger Ligation", pos="6,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Phosphine [label="Engineered Phosphine\n(R3P)", pos="6,-2!", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Staudinger_Adv [label="Advantages:\n- Forms Native Amide Bond\n- Copper-Free", pos="8,0!", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Staudinger_Disadv [label="Disadvantages:\n- Very Slow Kinetics\n- Phosphine Oxidation", pos="8,-2!", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Azide -> CuAAC [label="+"]; CuAAC -> Alkyne [label="Reacts with"]; Azide -> SPAAC [label="+"]; SPAAC -> Cyclooctyne [label="Reacts with"]; Azide -> Staudinger [label="+"]; Staudinger -> Phosphine [label="Reacts with"]; }

Caption: Applications stemming from azide-modified proteins.

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies via azide linkers produces homogeneous ADCs with optimized therapeutic windows. T[2][][18][19]his approach avoids impacting the antigen-binding region, ensuring the ADC retains its targeting ability. *[18] Protein PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains at a specific site can improve a therapeutic protein's solubility and circulating half-life without compromising its biological activity. *[4][15][20] Fluorescent Labeling: Conjugating fluorophores allows for precise tracking and imaging of proteins in living cells to study their localization, trafficking, and interactions. *[7][21] Protein Immobilization: Proteins can be covalently attached to surfaces in a specific orientation for applications in biosensors and proteomics.

Part 4: Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Azidophenylalanine (pAzF) in E. coli

This protocol describes the expression of a protein containing pAzF at a designated amber stop codon (TAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid for protein of interest with a TAG codon at the desired site.

  • Plasmid encoding the orthogonal pAzF-tRNA synthetase/tRNA pair.

  • LB medium and M9 minimal medium.

  • p-Azidophenylalanine (pAzF).

  • IPTG for induction.

Procedure:

  • Co-transform the E. coli host strain with the two plasmids (protein of interest and synthetase/tRNA).

  • Inoculate a 10 mL LB culture with a single colony and grow overnight at 37°C.

  • Use the overnight culture to inoculate 1 L of M9 minimal medium supplemented with appropriate antibiotics and 1 mM pAzF.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 20-25°C and continue to express for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the azide-modified protein using standard chromatography techniques (e.g., Ni-NTA if His-tagged). Confirm incorporation by mass spectrometry.

Protocol 2: CuAAC Labeling of an Azide-Modified Protein (in vitro)

This protocol is for conjugating a terminal alkyne-containing probe to a purified azide-modified protein.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore) stock in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand stock (e.g., 50 mM in water).

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepare fresh ).

Procedure:

  • In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-modified protein (to a final concentration of 10-50 µM).

    • Alkyne-probe (5-10 molar equivalents over protein).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction (final concentration 0.5-1 mM CuSO₄).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration 2-5 mM).

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Remove excess reagents and catalyst using a desalting column or dialysis.

Protocol 3: SPAAC Labeling of an Azide-Modified Protein (Live Cell or in vitro)

This protocol is for conjugating a strained-cyclooctyne probe to an azide-modified protein.

Materials:

  • Azide-modified protein (either purified or expressed on the surface of live cells).

  • Cyclooctyne-probe (e.g., DBCO-Fluorophore, BCN-Biotin) stock in DMSO.

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium.

Procedure for Live Cell Labeling:

  • Culture cells expressing the azide-modified protein on their surface.

  • Wash the cells gently with PBS or serum-free medium.

  • Add the cyclooctyne-probe diluted in culture medium to the cells (final concentration typically 10-50 µM).

  • Incubate at 37°C for 30-60 minutes. 5[22]. Wash the cells three times with PBS to remove the unreacted probe.

  • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

[22]Procedure for in vitro Labeling:

  • To a solution of the purified azide-modified protein (10-50 µM), add the cyclooctyne-probe (2-5 molar equivalents).

  • Incubate at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored.

  • Purify the labeled protein using a desalting column to remove the excess probe.

Part 5: Quantitative Data Summary

The choice of ligation chemistry often depends on the required kinetics and desired reaction conditions. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Bioorthogonal Ligation Chemistries

FeatureStaudinger LigationCuAAC (Click Chemistry)SPAAC (Copper-Free Click)
Reaction Type Azide + PhosphineAzide + Terminal AlkyneAzide + Strained Alkyne
Catalyst Required NoneCopper(I)None
Typical 2nd Order Rate Constant (k, M⁻¹s⁻¹) Slow (~0.001)[23] Very Fast (~1-100)[23] Moderate to Fast (~0.1-1)
Biocompatibility High (suitable for live cells)[23] Low (copper is cytotoxic)[16][23] High (ideal for live cells)
Key Advantage Forms a native amide bond[23] Extremely high reaction rate[23] Excellent biocompatibility
Key Disadvantage Slow kinetics; reagent oxidation[23] Copper toxicity[23] Bulky reagent may cause steric hindrance

Table 2: Typical Reagent Concentrations and Reaction Times

ProtocolProtein Conc.Probe Conc. (molar excess)Catalyst Conc.Typical TimeEnvironment
Staudinger Ligation 10-100 µM10-50xNone12-24 hoursin vitro
CuAAC 10-100 µM5-10x0.5-1 mM Cu(I)1-2 hoursin vitro
SPAAC (in vitro) 10-100 µM2-5xNone2-12 hoursin vitro
SPAAC (Live Cell) N/A10-50 µM (final)None30-60 minin vivo / Live Cell

References

Troubleshooting & Optimization

Troubleshooting low yield in PROTAC synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Proteolysis Targeting Chimera (PROTAC) synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during PROTAC synthesis in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: My final PROTAC conjugation step has a very low yield. What are the common causes and how can I fix it?

Low yield in the final conjugation step is a frequent challenge, often stemming from inefficient coupling reactions, steric hindrance, or poor solubility of the reaction components.[1] PROTACs' complex and large structures can lead to scalability and purification issues, further contributing to low final yields.[2][3]

Common Causes & Solutions:

  • Inefficient Coupling Chemistry: Standard amide coupling reagents (like HATU, HBTU) may be inefficient for complex or sterically hindered fragments.

    • Solution: Switch to a more robust and high-yielding coupling method like "click chemistry." Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction suitable for ligating complex molecular fragments.[4] It has been used to afford PROTACs in yields of up to 90% in the click step.[5]

  • Steric Hindrance: The large size of the protein of interest (POI) ligand, the E3 ligase ligand, or a bulky linker can physically block the reactive sites from coming together.

    • Solution: Re-evaluate the linker attachment points on both the POI and E3 ligase ligands.[] Choosing a solvent-exposed site for linker conjugation can minimize steric clash.[7] Additionally, optimizing the linker length can create the necessary space for the reaction to proceed.[][7]

  • Poor Solubility: One or more components (POI-ligand-linker, E3-ligand) may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.

    • Solution: Screen a variety of solvents or solvent mixtures to improve the solubility of all reactants. Dichloromethane (DCM), Dimethylformamide (DMF), or mixtures thereof are common starting points. In some cases, adding a solubilizing agent or gentle heating can improve results.

  • Starting Material Impurity: Impurities in the precursor fragments can interfere with the final coupling reaction.

    • Solution: Ensure the purity of both the ligand-linker intermediates and the second ligand through rigorous purification (e.g., flash chromatography, HPLC) before attempting the final conjugation. Confirm purity using techniques like LC-MS and NMR.

Question 2: I'm observing significant side product formation during my synthesis. How can I improve the reaction's selectivity?

Side product formation is often due to the presence of multiple reactive functional groups on the PROTAC precursors.

Common Causes & Solutions:

  • Cross-Reactivity: Coupling reagents can react with other functional groups on the ligands besides the intended carboxylic acid or amine.

    • Solution 1: Use Orthogonal Protecting Groups: Protect sensitive functional groups (like phenols, indoles, or secondary amines) on your POI or E3 ligase ligands with protecting groups that are stable to the coupling conditions. These can be removed in a later step.

    • Solution 2: Use More Selective Chemistry: As mentioned, click chemistry is highly selective and bio-orthogonal, meaning the azide (B81097) and alkyne groups will react only with each other, minimizing side reactions with other functional groups present on the molecules.[4]

Question 3: My PROTAC is difficult to purify, leading to significant product loss. What are the recommended purification strategies?

The large size and often amphipathic nature of PROTACs make them challenging to purify using standard methods.[8]

Recommended Purification Protocols:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for purifying PROTACs.

    • Protocol:

      • Column Selection: Use a C18 column suitable for large molecules.

      • Solvent System: A common mobile phase consists of Solvent A (Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% TFA or Formic Acid). The acid helps to protonate basic sites on the molecule, improving peak shape.

      • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the PROTAC. A shallow gradient often provides the best separation.

      • Detection: Use UV detection at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to monitor the elution of the product and impurities.

      • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak and analyze them by LC-MS to confirm the mass of the desired PROTAC.

  • Flash Chromatography: While less effective for final high-purity preparations, it can be useful for initial cleanup.

    • Protocol:

      • Stationary Phase: Use a C18-functionalized silica (B1680970) gel for reverse-phase flash chromatography, which is often more suitable for PROTACs than normal-phase silica.

      • Solvent System: Similar to HPLC, use a water/acetonitrile or water/methanol system.

      • Gradient: Employ a stepwise or linear gradient to separate the product from less polar and more polar impurities.

Data on Optimizing Reaction Yields

Optimizing the synthetic route, including the choice of coupling reaction, is critical for improving yield.[1] The following table summarizes a comparison of yields for different coupling strategies.

Coupling StrategyLinker TypeE3 Ligase LigandPOI LigandReported YieldReference
Amide Coupling (T3P)VariousVHLGeneric POI Ligand14-41%[9][10]
Amide Coupling (EDCI)Rigid PiperidineCRBNIDO1Not specified, but part of an optimized route[11]
Click Chemistry (CuAAC)PEGylatedVHL / CRBNBRD4Up to 90%[5]

This table illustrates that for the final conjugation step, click chemistry can offer significantly higher yields compared to standard amide coupling methods, especially for complex PROTAC syntheses.

Visualizing Workflows and Concepts

Diagrams can help clarify complex synthetic pathways and troubleshooting logic.

PROTAC Synthesis and Troubleshooting Workflow

This diagram outlines the general synthetic workflow for PROTACs and the decision points for troubleshooting low yields.

G cluster_synthesis PROTAC Synthesis Workflow cluster_troubleshooting Troubleshooting Low Yield A Synthesize POI-Linker Intermediate C Final Conjugation Step (e.g., Amide Coupling, Click Chemistry) A->C B Synthesize E3 Ligase Ligand B->C D Crude PROTAC C->D E Purification (e.g., RP-HPLC) D->E T1 Low Yield After Conjugation? D->T1 F Pure PROTAC E->F T5 Significant Loss During Purification? E->T5 T2 Check Purity of Intermediates (A, B) T1->T2 Yes T3 Optimize Coupling Conditions (Solvent, Temp) T2->T3 T4 Switch to More Efficient Chemistry (e.g., Click) T3->T4 T6 Optimize HPLC (Gradient, Column) T5->T6 Yes

Caption: A workflow for PROTAC synthesis and troubleshooting low yields.

PROTAC Mechanism of Action

This diagram illustrates the event-driven pharmacology of a PROTAC, leading to target protein degradation.[12]

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

Frequently Asked Questions (FAQs)

Q1: Does the linker's chemical composition affect the synthesis yield?

Yes, the linker's composition plays a critical role.[5] While flexible linkers like polyethylene (B3416737) glycol (PEG) are common and can improve solubility, their synthesis can sometimes be challenging.[13] More rigid linkers containing rings (e.g., piperazine) can improve potency but may require different synthetic strategies.[11] The choice of "clickable" functional groups (azides, alkynes) within the linker is a design choice made to facilitate a high-yield final conjugation step.[5]

Q2: How important is the linker attachment point for the synthesis?

The attachment point is crucial.[] A poorly chosen attachment point can lead to steric hindrance, which significantly lowers the yield of conjugation reactions.[7] The ideal attachment site is typically a solvent-exposed region of the ligand that allows the linker to extend outwards without interfering with the binding of the ligand to its protein and without sterically hindering the final reaction.[7]

Q3: Can I use solid-phase synthesis to improve yield and purity?

Yes, solid-phase organic synthesis (SPOS) is a viable strategy to accelerate PROTAC synthesis.[4] In SPOS, one of the ligands is attached to a solid support (resin). The linker and the second ligand are then added in subsequent steps. A key advantage is that excess reagents and impurities can be washed away easily after each step, which can simplify purification and improve the yield of the final cleaved product.[4]

Q4: Are there "kits" or platforms to speed up PROTAC synthesis and avoid low-yield issues?

Yes, platforms are being developed for the rapid synthesis of PROTACs.[14] These platforms often use a library of pre-synthesized E3 ligase-linker fragments and a specific, high-efficiency coupling reaction. This allows for the rapid generation of a PROTAC library for screening without extensive purification of each compound, helping to quickly identify active degraders and bypass common low-yield synthesis steps.[14]

References

Technical Support Center: Optimizing Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The Boc group is an acid-labile protecting group for amines.[1] The deprotection mechanism involves acid-catalyzed hydrolysis.[1][2] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation leads to the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas.[1][4][5] The generated tert-butyl cation can be neutralized by a scavenger or eliminate a proton to form isobutylene.[1][3]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation (+ H⁺) Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Decarboxylation Decarboxylation (- CO₂) Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine

Caption: Acid-catalyzed Boc deprotection mechanism.[3]

Q2: What are the most common acidic reagents for Boc removal?

A2: The most common reagents are strong acids, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate.[1][2][5] TFA is highly effective and volatile, which simplifies its removal after the reaction.[4] HCl is a cost-effective alternative and often provides the deprotected amine as a crystalline hydrochloride salt, which can be easy to isolate.[3][6]

Q3: What is the role of a "scavenger" in a deprotection reaction?

A3: Scavengers are crucial for preventing side reactions.[7] During acidic deprotection, a reactive tert-butyl cation is generated.[4][8] This electrophile can alkylate nucleophilic sites in the molecule, particularly electron-rich residues like tryptophan, methionine, and tyrosine, leading to undesired byproducts.[7][8] Scavengers are reagents added to the reaction mixture to "trap" these carbocations, preventing them from reacting with the desired product.[7]

Troubleshooting Guide

Q4: My Boc deprotection is incomplete or very slow. What are the possible causes and solutions?

A4: Incomplete deprotection is a common issue that can stem from several factors.

  • Insufficient Acid Strength or Concentration: The acid may be too dilute or not strong enough for your specific substrate.[7][9]

    • Solution: Increase the acid concentration (e.g., move from 20% TFA in DCM to 50% or neat TFA) or switch to a stronger acid system like 4M HCl in dioxane.[9][10]

  • Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow the reaction rate.[10]

    • Solution: Allow the reaction to warm to room temperature. Gentle heating can also be considered, but must be done cautiously to avoid degrading sensitive substrates.[7][9]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that ensures complete solubility of the Boc-protected compound.[7]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the acid's approach, slowing the reaction.[9]

    • Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS.[9]

Troubleshooting_Workflow Start Reaction Issue Incomplete Incomplete Deprotection? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No Sol_Incomplete Increase Acid Conc. Increase Temperature Extend Reaction Time Change Solvent Incomplete->Sol_Incomplete Yes Sol_SideProducts Add Scavengers (TIS, Anisole) Use Milder Acid Lower Temperature SideProducts->Sol_SideProducts Yes Sol_Other Consult Further Method Development SideProducts->Sol_Other No Experimental_Workflow cluster_workflow General Boc Deprotection Workflow A Dissolve Substrate in Anhydrous Solvent B Add Acidic Reagent (e.g., TFA or HCl/Dioxane) A->B C Stir at RT (0°C to RT) B->C D Monitor by TLC / LC-MS C->D E Reaction Complete? D->E E->C No F Workup: 1. Evaporation 2. Neutralization/Extraction 3. Precipitation/Filtration E->F Yes G Isolate Pure Product F->G

References

Technical Support Center: Enhancing Click Chemistry Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your click chemistry experiments in a question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: My CuAAC reaction has a low yield or is not working at all. What are the common causes and solutions?

A1: Low yields in CuAAC reactions can stem from several factors. Here is a systematic guide to troubleshooting the issue:

  • Problem: Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1]

    • Solution: Ensure the use of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) oxidation state.[2][3] It is recommended to prepare the catalyst complex by pre-mixing the copper sulfate (B86663) (CuSO₄) solution with a stabilizing ligand before adding it to the reaction mixture.[1] For oxygen-sensitive applications, performing the reaction under anaerobic conditions or using a pre-formed Cu(I) complex might be necessary.[4][5]

  • Problem: Ligand Issues: The choice and concentration of the ligand are crucial for both stabilizing the Cu(I) catalyst and accelerating the reaction.[6]

    • Solution: Use a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous bioconjugations to improve catalyst stability and reaction efficiency.[1] The optimal ligand-to-copper ratio is critical; a 5:1 ratio is often recommended to protect biomolecules from oxidation.[4][5] Ensure the ligand is appropriate for your specific substrates and reaction conditions.

  • Problem: Reactant-Related Issues: The purity, concentration, and accessibility of your azide (B81097) and alkyne functional groups can significantly impact the reaction outcome.

    • Solution:

      • Verify Purity and Integrity: Confirm the purity of your azide- and alkyne-containing molecules.

      • Optimize Concentrations: Increasing the concentration of reactants can improve reaction rates.[7] For bioconjugations where the concentration of the biomolecule is low, using a larger excess of the smaller molecule (e.g., an azide-bearing dye) can be beneficial.[5]

      • Address Steric Hindrance: If the reactive groups are sterically hindered, consider introducing a spacer arm to improve their accessibility.[8][9]

      • Solubility: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced rates.[8] Consider using co-solvents like DMSO or t-BuOH, or switch to a more soluble analog of your reactant.[4][5]

  • Problem: Buffer and pH Incompatibility: The composition of the reaction buffer can interfere with the catalyst.

    • Solution: Avoid amine-containing buffers like Tris, as they can chelate copper ions.[10] Buffers like HEPES or PBS are generally more suitable.[9] The reaction is efficient over a broad pH range (4-11), but optimization within this range might be necessary for specific biomolecules.[11]

  • Problem: Copper Sequestration: Components in your reaction mixture, such as proteins with histidine tags or thiol-containing molecules, can sequester the copper catalyst, making it unavailable for the reaction.[4][5][12]

    • Solution: Increase the concentration of the copper-ligand complex.[4][5] Alternatively, adding a sacrificial metal like Zn(II) can bind to the sequestering agents, freeing up the copper catalyst.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q2: My SPAAC reaction is slow or the yield is low. How can I improve its efficiency?

A2: While SPAAC avoids the need for a copper catalyst, its efficiency can be influenced by several factors:

  • Problem: Suboptimal Reaction Kinetics: The inherent reactivity of the cyclooctyne (B158145) and the reaction conditions play a major role.

    • Solution:

      • Choice of Cyclooctyne: Different strained alkynes exhibit different reaction kinetics. For instance, DBCO (dibenzocyclooctyne) derivatives are known for their high reactivity.[13]

      • Buffer Selection: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer can lead to higher rate constants compared to PBS.[14][15]

      • pH Optimization: Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[9]

      • Temperature and Time: Increasing the reaction temperature (e.g., from 4°C to 25°C or 37°C) and extending the reaction time can significantly improve yields.[9]

  • Problem: Reactant-Related Issues: Similar to CuAAC, the properties of your reactants are crucial.

    • Solution:

      • Concentration: Higher concentrations of both the azide and the cyclooctyne will lead to a faster reaction.[14]

      • Steric Hindrance: Bulky groups near the reactive sites can impede the reaction.[8] The introduction of a PEG spacer can enhance accessibility and reaction rates.[9][15]

      • Reagent Stability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[8] Ensure proper storage and use freshly prepared solutions.[9]

  • Problem: Side Reactions: Azide-independent side reactions can occur, particularly with thiol-containing molecules.

    • Solution: Some strained alkynes can react with free thiols on proteins.[16] This can be prevented by alkylating cysteine residues with reagents like iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[16]

Frequently Asked Questions (FAQs)

Q3: How can I monitor the progress of my click chemistry reaction?

A3: The progress of a click reaction can be monitored by various analytical techniques, depending on the nature of your reactants and product. Common methods include:

  • Chromatography: Techniques like HPLC, UPLC, or TLC can be used to separate the reactants from the product and monitor their relative abundance over time.

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to detect the formation of the product by observing its specific mass.

  • Spectroscopy: If one of your reactants or the product has a unique spectroscopic signature (e.g., a fluorescent dye), you can monitor the reaction by UV-Vis or fluorescence spectroscopy.[14]

Q4: What are the key differences in choosing between CuAAC and SPAAC for my experiment?

A4: The choice between CuAAC and SPAAC primarily depends on the biological system and the experimental context.

  • CuAAC is generally faster and uses smaller, less sterically demanding tags. However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[17]

  • SPAAC is a copper-free alternative, making it highly suitable for live-cell imaging and in vivo studies due to its biocompatibility.[18] The trade-off is that the cyclooctyne reagents are larger and can sometimes exhibit slower reaction kinetics compared to CuAAC.[10]

Q5: Can I perform click chemistry on a solid support?

A5: Yes, click chemistry is well-suited for solid-phase synthesis and for the functionalization of surfaces and nanoparticles. The high efficiency and specificity of the reaction allow for the straightforward immobilization and modification of molecules on a solid support.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters for optimizing your click chemistry conjugations.

Table 1: Recommended Component Concentrations for a Typical CuAAC Bioconjugation

ComponentRecommended Concentration RangeNotes
Biomolecule-Alkyne10 µM - 1 mMThe concentration will depend on the specific biomolecule and application.
Azide Cargo1.2 - 10 equivalents (to alkyne)A slight to moderate excess of the smaller molecule is often used to drive the reaction to completion.[5]
CuSO₄50 µM - 500 µMThe optimal concentration may need to be determined empirically.
Ligand (e.g., THPTA)250 µM - 2.5 mMA 5:1 ligand-to-copper ratio is commonly recommended to protect biomolecules.[4][5]
Sodium Ascorbate1 mM - 10 mMShould be added last to initiate the reaction.[12] A fresh solution is recommended.
Aminoguanidine (B1677879)5 mMCan be added to scavenge reactive carbonyl byproducts of ascorbate oxidation.[2][4]

Table 2: Comparison of Reaction Parameters for CuAAC and SPAAC

ParameterCuAACSPAAC
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Can be toxic to living cellsHighly biocompatible, suitable for in vivo applications[18]
Reaction Speed Generally fast (minutes to hours)Can be slower than CuAAC, highly dependent on the cyclooctyne used
pH Range Broad (pH 4-11)[11]Typically pH 7-8.5[9]
Temperature Room TemperatureCan be performed at 4°C, room temperature, or 37°C[9]
Side Reactions Potential for oxidation of biomoleculesPotential for reaction with thiols[16]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of a Biomolecule

This protocol provides a general workflow for conjugating an azide-modified small molecule to an alkyne-functionalized biomolecule in an aqueous buffer.

  • Prepare Stock Solutions:

    • Biomolecule-alkyne in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Azide-cargo in DMSO or water.

    • Copper(II) Sulfate (CuSO₄) in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 100 mM).

    • Sodium Ascorbate in water (e.g., 100 mM). Note: Prepare this solution fresh.

    • Aminoguanidine in water (e.g., 100 mM).

  • Prepare the Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and ligand solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 12.5 µL of 100 mM THPTA.

    • Allow the mixture to stand for a few minutes at room temperature.

  • Set up the Reaction:

    • In a separate microcentrifuge tube, combine the biomolecule-alkyne solution and the azide-cargo solution to the desired final concentrations.

    • Add the catalyst premix to the biomolecule/azide mixture.

    • If desired, add aminoguanidine to a final concentration of 5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically. For low reactant concentrations, longer incubation times (up to 24 hours) may be necessary.

  • Purification:

    • Purify the conjugated biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove excess reagents, catalyst, and ligand.

Protocol 2: General Procedure for SPAAC Labeling of a Biomolecule

This protocol outlines a general workflow for conjugating an azide-modified biomolecule to a cyclooctyne-functionalized molecule.

  • Prepare Stock Solutions:

    • Azide-biomolecule in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

    • Cyclooctyne reagent (e.g., DBCO-linker) in a compatible solvent (e.g., DMSO).

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-biomolecule solution.

    • Add the cyclooctyne reagent to the desired final concentration. A 1.2 to 5-fold molar excess of the cyclooctyne reagent over the azide-biomolecule is often used.

  • Incubation:

    • Gently mix the reaction and incubate at the desired temperature. Reactions can be performed at 4°C, room temperature (25°C), or 37°C.[9] Incubation times can range from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Purification:

    • Purify the conjugated biomolecule using a suitable method to remove unreacted cyclooctyne and other small molecules.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prepare_Stocks Prepare Stock Solutions (Biomolecule-Alkyne, Azide-Cargo, CuSO4, Ligand, Ascorbate) Catalyst_Premix Prepare Catalyst Premix (CuSO4 + Ligand) Prepare_Stocks->Catalyst_Premix 1:5 ratio Mix_Reactants Combine Biomolecule-Alkyne and Azide-Cargo Prepare_Stocks->Mix_Reactants Add_Catalyst Add Catalyst Premix Mix_Reactants->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate (1-4h, RT) Initiate->Incubate Purify Purify Conjugate Incubate->Purify

Caption: Experimental workflow for a typical CuAAC bioconjugation.

Troubleshooting_Logic Start Low Reaction Efficiency Check_Catalyst Is the Cu(I) catalyst active? (Reducing agent present?) Start->Check_Catalyst Check_Ligand Is the ligand appropriate and at the correct ratio? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Add fresh reducing agent. Use anaerobic conditions. Check_Catalyst->Solution_Catalyst No Check_Reactants Are reactants pure, soluble, and sterically accessible? Check_Ligand->Check_Reactants Yes Solution_Ligand Optimize ligand type and concentration (e.g., 5:1). Check_Ligand->Solution_Ligand No Check_Conditions Are the buffer and pH compatible? Check_Reactants->Check_Conditions Yes Solution_Reactants Verify purity, increase concentration, add spacers, use co-solvents. Check_Reactants->Solution_Reactants No Check_Sequestration Is copper being sequestered? Check_Conditions->Check_Sequestration Yes Solution_Conditions Use non-chelating buffers (e.g., HEPES, PBS). Check_Conditions->Solution_Conditions No Solution_Sequestration Increase catalyst concentration or add sacrificial metal (ZnII). Check_Sequestration->Solution_Sequestration Yes SPAAC_vs_CuAAC Choice Choosing a Click Reaction CuAAC CuAAC (Copper-Catalyzed) Choice->CuAAC SPAAC SPAAC (Strain-Promoted) Choice->SPAAC CuAAC_Pros Pros: - Faster kinetics - Smaller tags CuAAC->CuAAC_Pros CuAAC_Cons Cons: - Copper toxicity - Not ideal for live cells CuAAC->CuAAC_Cons SPAAC_Pros Pros: - Biocompatible (no copper) - Ideal for in vivo use SPAAC->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics - Bulky cyclooctyne tags SPAAC->SPAAC_Cons

References

Solubility issues with PEGylated compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PEGylated compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated compound poorly soluble in aqueous buffer? I thought PEGylation was supposed to increase solubility.

A1: While PEGylation is a widely used strategy to enhance the aqueous solubility and stability of molecules like proteins, peptides, and small molecule drugs, several factors can still lead to solubility issues.[1][] PEGylation increases the hydrodynamic size of the molecule and can create a "hydrophilic shield," which generally improves solubility and reduces aggregation. However, poor solubility can still occur due to:

  • Aggregation: The intrinsic properties of the conjugated molecule (protein, peptide, etc.) can still drive aggregation, especially at high concentrations.[3] Hydrophobic interactions or π-π stacking between the non-PEG parts of the molecules can lead to self-assembly and precipitation.[4]

  • Suboptimal Buffer Conditions: Factors like pH, ionic strength, and the specific buffer components can significantly influence the solubility of the entire conjugate.[5][6] The solubility of a PEGylated protein is often lowest near its isoelectric point (pI).

  • High Compound Concentration: Even with PEGylation, there is a solubility limit. Attempting to create solutions that are too concentrated can lead to precipitation.

  • PEG Chain Properties: The molecular weight and structure (linear vs. branched) of the PEG chain can affect solubility.[5][7] While higher molecular weight PEGs can enhance conformational and colloidal stability, they can also lead to increased viscosity.[8][9]

  • Temperature: Temperature can affect solubility, with some compounds being more soluble at lower or higher temperatures.[5][10]

Q2: How does the pH of the aqueous buffer affect the solubility of my PEGylated compound?

A2: The pH of the buffer is a critical factor, primarily because it affects the net charge of the conjugated protein or peptide.[5] For PEGylated proteins and peptides, solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, leading to a higher propensity for aggregation. By adjusting the pH of the buffer away from the pI, you can increase the net charge, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent, thus enhancing solubility. Dissolving solid PEG in a buffer can also cause a significant shift in the measured pH, so it is important to re-adjust the pH of the final solution.[11]

Q3: Can the molecular weight or structure of the PEG itself influence solubility?

A3: Yes, the properties of the PEG chain are important.

  • Molecular Weight (MW): Generally, higher MW PEGs are more effective at increasing the stability and solubility of the conjugated molecule.[9] For example, one study showed that by PEGylating lysozyme (B549824), its solubility could be increased by more than 11-fold, with higher MW PEGs providing greater stability.[9] However, as the MW of PEG increases, so does the viscosity of the solution, which can be a challenge in some applications.[7][8]

  • Structure (Linear vs. Branched): Branched PEGs can offer a more compact structure compared to a linear PEG of the same molecular weight. This can be advantageous in limiting the degree of PEGylation and potentially reducing steric hindrance that might affect the biological activity of the protein.[5]

Q4: My PEGylated peptide precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue, especially with hydrophobic peptides. Here are a few steps to troubleshoot this:

  • Use a Co-solvent: First, try dissolving the lyophilized peptide in a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile.[12][13] Once fully dissolved, slowly add the aqueous buffer to this solution drop-by-drop while vortexing.[13] This prevents localized high concentrations of the peptide in the aqueous phase, which can cause immediate precipitation.[13]

  • Adjust pH: Determine the net charge of your peptide. If it's basic, try an acidic buffer. If it's acidic, try a basic buffer.[10][12]

  • Sonication: Using a bath sonicator can help break up aggregates and improve dissolution.[12][13]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but be cautious as this can also degrade the peptide.[13]

Q5: Are there any additives or excipients I can include in my buffer to improve the solubility of my PEGylated compound?

A5: Yes, various excipients can be used to enhance solubility and stability.[3] These additives work by preventing aggregation or improving the interaction of the PEGylated compound with the solvent.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are common protein stabilizers that can be added to the buffer.[3]

  • Amino Acids: Arginine and glycine (B1666218) are often used to suppress protein aggregation and improve solubility.[3]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help solubilize hydrophobic compounds.[14]

  • Co-solvents: As mentioned earlier, small amounts of organic solvents like DMSO or ethanol (B145695) can be effective but must be compatible with your downstream experiments.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your PEGylated compounds.

Problem: The PEGylated compound solution is cloudy, has visible precipitates, or forms a gel.

This indicates that the compound has either precipitated out of solution or formed aggregates.

G start Start: Solubility Issue Observed (Cloudiness/Precipitation) check_conc Step 1: Verify Concentration Is the concentration too high? start->check_conc check_buffer Step 2: Examine Buffer Composition Is the pH optimal? Is ionic strength appropriate? check_conc->check_buffer No action_conc Action: Reduce Concentration Prepare a more dilute solution. check_conc->action_conc Yes check_temp Step 3: Evaluate Temperature Has the solution been stored at the correct temperature? check_buffer->check_temp Optimal action_buffer Action: Optimize Buffer Perform a pH screening study. Test different buffer salts or ionic strengths. check_buffer->action_buffer Suboptimal check_diss Step 4: Review Dissolution Protocol Was the compound dissolved correctly (e.g., use of co-solvent)? check_temp->check_diss Optimal action_temp Action: Test Different Temperatures Attempt dissolution at 4°C or 37°C. check_temp->action_temp Suboptimal action_diss Action: Refine Dissolution Method Use a co-solvent (e.g., DMSO) first, then add buffer slowly. check_diss->action_diss Improper add_excipients Step 5: Add Solubilizing Excipients Test additives like arginine, sucrose, or surfactants. check_diss->add_excipients Proper end_success Success: Compound Solubilized action_conc->end_success action_buffer->end_success action_temp->end_success action_diss->end_success add_excipients->end_success

Caption: A step-by-step workflow for troubleshooting solubility problems.

Detailed Troubleshooting Steps & Protocols
  • Question: Is it possible the concentration of the PEGylated compound is too high?

  • Action: Try preparing a solution at half the original concentration. If the compound dissolves, your original concentration was likely above its solubility limit in that specific buffer.

  • Question: Is the buffer pH close to the isoelectric point (pI) of the conjugated protein/peptide?

  • Action: If the pI is known, adjust the buffer pH to be at least 1-2 units away from the pI. If the pI is unknown, perform a pH screening study.

  • Experimental Protocol: pH Optimization Study

    • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, Tris) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

    • Dissolve Compound: In separate small-volume tubes, attempt to dissolve a small, pre-weighed amount of your lyophilized PEGylated compound in each buffer to the desired final concentration.

    • Equilibrate: Gently mix the samples and allow them to equilibrate at the desired temperature for at least one hour.

    • Visual Inspection: Visually inspect each tube for cloudiness or precipitation.

    • Quantification (Optional): For a more quantitative measure, centrifuge the tubes to pellet any insoluble material. Measure the protein concentration in the supernatant (e.g., using A280 or a BCA assay) to determine the amount that remained soluble. The buffer that yields the highest supernatant concentration is the optimal one.

  • Question: If pH optimization is insufficient, could an excipient help prevent aggregation?

  • Action: Screen a panel of common solubilizing excipients.

  • Experimental Protocol: Screening of Solubilizing Excipients

    • Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients in your optimal buffer identified from the pH study. (See table below for examples).

    • Add Excipients: To separate aliquots of your PEGylated compound solution, add different excipients to their typical working concentrations.

    • Incubate and Observe: Incubate the samples and observe for any reduction in turbidity or dissolution of precipitate over time.

Excipient ClassExampleTypical Working ConcentrationMechanism of Action
Amino Acids L-Arginine50 - 250 mMSuppresses protein aggregation.[3]
Glycine100 - 300 mMActs as a stabilizer.[3]
Sugars/Polyols Sucrose5% - 10% (w/v)Preferential exclusion, stabilizes native state.[3]
Trehalose5% - 10% (w/v)Stabilizer, protects against stress.[3]
Sorbitol5% (w/v)Protein stabilizer.[3]
Surfactants Polysorbate 20/800.01% - 0.1% (v/v)Prevents surface adsorption and aggregation.[14]
Co-solvents DMSO1% - 10% (v/v)Increases solubility of hydrophobic molecules.[12]
Ethanol5% - 20% (v/v)Increases solubility of hydrophobic molecules.[12]

Visualizations

Factors Affecting Solubility of PEGylated Compounds

G main Solubility of PEGylated Compound peg_props PEG Properties - Molecular Weight - Structure (Linear/Branched) - Purity main->peg_props conj_props Conjugated Molecule - Protein/Peptide pI - Hydrophobicity - Tendency to Aggregate main->conj_props buffer_cond Buffer Conditions - pH - Ionic Strength - Buffer Species main->buffer_cond exp_params Experimental Parameters - Concentration - Temperature - Excipients/Additives main->exp_params

Caption: Key factors influencing the solubility of PEGylated molecules.

Mechanism of Excipient Action

G cluster_0 Without Excipient cluster_1 With Excipient (e.g., Arginine) p1 PEG-Molecule agg Aggregation & Precipitation p1->agg Hydrophobic Interaction p2 PEG-Molecule p2->agg p3 PEG-Molecule p3->agg p4 PEG-Molecule sol Soluble State p4->sol p5 PEG-Molecule p5->sol p6 PEG-Molecule p6->sol e1 Excipient e1->p4 Shields Hydrophobic Patches e2 Excipient e2->p5 e3 Excipient e3->p6

Caption: How excipients can prevent aggregation and improve solubility.

References

Azide-PEG9-amido-C8-Boc stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide-PEG9-amido-C8-Boc. The information is designed to help identify and resolve potential stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are the most labile parts of the molecule?

A1: this compound is a heterobifunctional linker with varying stability across its functional groups. The most labile part of the molecule is the tert-butyloxycarbonyl (Boc) protecting group . This group is designed to be removed under acidic conditions.[1][2][3][4] The azide (B81097) group, while reactive in specific chemical transformations like "click" chemistry, can be sensitive to certain conditions. The PEG linker and the amide bond are generally stable, but can be degraded under harsh conditions.

Q2: How should I properly store this compound to prevent degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it at or below room temperature, protected from light.[5][6] Specifically for the azide component, storage at -18°C in the absence of light is advisable.[7] It is also crucial to store it away from incompatible materials such as strong acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts.[5][6]

Q3: Can I use acidic conditions in my experiment when working with this molecule?

A3: It is critical to avoid acidic conditions if the integrity of the Boc-protected amine is required. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][4][8] Even milder acidic conditions can lead to the gradual deprotection of the Boc group. If acidic conditions are necessary for other parts of your experiment, it is likely the Boc group will be removed.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Yes. Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) should not be used in reactions with azides, as this can lead to the formation of highly unstable and potentially explosive di- and tri-azidomethane.[5][7][9] While DCM is often used for Boc deprotection with TFA[1], this should only be done with the intention of removing the Boc group and with appropriate safety precautions for handling azides.

Q5: My downstream reaction is not working. Could the this compound have degraded?

A5: Yes, degradation is a possible cause. The most likely points of degradation are the Boc group (due to unintended exposure to acidic conditions) or the azide group. The amide bond could also hydrolyze if exposed to strong acidic or basic conditions, especially with heat.[10][11] It is recommended to verify the integrity of the molecule using analytical methods like mass spectrometry or NMR before proceeding with further experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Unexpected loss of the Boc protecting group (confirmed by MS or NMR) Acidic Conditions: The sample may have been exposed to acidic buffers, reagents, or contaminants.- Ensure all buffers and solutions are at a neutral or slightly basic pH.[12]- Avoid using acidic reagents unless Boc deprotection is the intended step.[1][2]- Purify all solvents and reagents to remove acidic impurities.
Loss of azide functionality (e.g., failure in a subsequent click chemistry reaction) Incompatible Reagents/Conditions: Exposure to reducing agents, strong acids, or certain metals can degrade the azide group.- Avoid mixing azides with acids, as this can form toxic and explosive hydrazoic acid.[5][7]- Do not use metal spatulas or containers (e.g., copper, brass) that can form unstable metal azides.[5][7]- Ensure your reaction conditions are free from reducing agents unless an azide reduction is intended.
Cleavage of the molecule at the amide bond Amide Hydrolysis: The sample may have been subjected to strong acidic or basic conditions, potentially at elevated temperatures.- Maintain a pH range close to neutral for your experimental setup.- Avoid prolonged heating in strongly acidic or basic solutions.[10][11][13]
General sample degradation or appearance of multiple unknown byproducts Oxidation of the PEG linker or general instability. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Avoid repeated freeze-thaw cycles.- Use freshly prepared solutions for your experiments.
Low yield or failure of reactions involving the linker Poor Solubility or Aggregation: The physicochemical properties of the linker might not be optimal for the specific reaction conditions.- Optimize the solvent system to improve solubility. The PEG linker enhances water solubility, but the overall molecule's properties should be considered.[14][]- In the context of PROTACs or similar constructs, linker length and composition are critical for efficacy.[16][17][18][19] Consider if the linker is appropriate for your system.

Experimental Protocols

Protocol 1: Assessment of Boc Group Stability

Objective: To determine the stability of the Boc group on this compound under specific buffered conditions.

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare a series of buffers at different pH values (e.g., pH 4, pH 5, pH 7.4, pH 9).

  • Incubate a known concentration of the this compound in each buffer at the desired experimental temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any reaction by neutralizing the solution if necessary.

  • Analyze the samples by LC-MS to determine the ratio of the intact molecule to the deprotected product (Azide-PEG9-amido-C8-NH2).

  • Plot the percentage of intact molecule versus time for each pH condition.

Visualizations

Degradation Pathway of this compound

G cluster_main This compound cluster_degradation Potential Degradation Products main N3-PEG9-CONH-C8-NHBoc deprotected N3-PEG9-CONH-C8-NH2 (Amine) main->deprotected Acidic Conditions (e.g., TFA, HCl) hydrolyzed_acid N3-PEG9-COOH (Carboxylic Acid) main->hydrolyzed_acid Strong Acid/Base + Heat hydrolyzed_amine H2N-C8-NHBoc (Amine) reduced H2N-PEG9-CONH-C8-NHBoc (Amine) main->reduced Reducing Agents (e.g., PPh3, H2/Pd)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound C Incubate Compound in Each Buffer at Desired Temp A->C B Prepare Buffers at Various pH Values B->C D Take Aliquots at Different Time Points C->D Time Course E Quench Reaction D->E F Analyze by LC-MS E->F G Determine Ratio of Intact vs. Degraded Product F->G H Plot Stability Over Time G->H

Caption: Workflow for assessing the stability of this compound.

References

Purification strategies for PROTACs synthesized with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized with polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Purity and Impurities

Question: What are the common impurities I can expect in my crude PROTAC reaction mixture?

Answer: The PEGylation process can result in a complex mixture of components. Common impurities include unreacted PROTAC starting materials, excess PEGylating reagent, and byproducts from the PEGylation reaction. Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.

Question: I'm seeing a cluster of peaks around my product in the HPLC chromatogram. What could be the cause?

Answer: This is a common observation and can be attributed to several factors:

  • Product Heterogeneity: You are likely observing different PEGylated species (e.g., mono-, di-, or multi-PEGylated PROTACs) or positional isomers.

  • Aggregation: PROTACs, especially those with hydrophobic regions, can aggregate, leading to broader or multiple peaks.

  • Co-elution of Impurities: Closely related impurities may co-elute with your desired product.

Question: How can I remove unreacted PEG linker from my purified PROTAC?

Answer: Removing excess PEG can be challenging due to its potential similarity in elution profile to the PEGylated PROTAC in Size Exclusion Chromatography (SEC). Consider the following strategies:

  • High-Resolution SEC: Use a high-resolution SEC column with a smaller pore size to improve separation based on hydrodynamic radius.[1]

  • Dialysis or Ultrafiltration: These techniques can be effective alternatives or complementary steps to SEC for removing smaller, unreacted PEG molecules.[1]

  • Precipitation: For some lower molecular weight PEGs, precipitation in a solvent like cold diethyl ether might be effective, though this needs to be empirically tested for your specific PROTAC to avoid co-precipitation.

Category 2: Chromatography-Specific Issues

Question: My PROTAC is not binding to the reverse-phase HPLC column. What should I do?

Answer: This issue usually points to a problem with your mobile phase or the solubility of your PROTAC.

  • Adjust Mobile Phase: Ensure your initial mobile phase has a low enough organic content (e.g., acetonitrile (B52724) or methanol) to allow for binding to the C18 or C4 column.

  • Check Solubility: Your PROTAC may be precipitating in the injection solvent. Ensure it is fully dissolved before injection. You might need to use a stronger solvent for dissolution and then dilute it with the initial mobile phase.

  • Column Choice: For highly hydrophobic PROTACs, a column with a different stationary phase (e.g., C4 instead of C18) might be more suitable.

Question: I'm observing poor peak shape (e.g., tailing or fronting) during HPLC purification. How can I improve this?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Your PROTAC might be interacting with the silica (B1680970) backbone of the column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to your mobile phase can help to reduce these interactions.

  • Inappropriate Mobile Phase: The choice of organic solvent (acetonitrile vs. methanol) and the gradient slope can significantly impact peak shape. Optimization of these parameters is often necessary.

Question: My PROTAC seems to be aggregating on the chromatography column, leading to high backpressure and poor recovery. What can I do?

Answer: PROTAC aggregation is a significant challenge. Here are some strategies to mitigate it:

  • Add Excipients: Including additives like arginine in your buffers can help to reduce protein-protein interactions and prevent aggregation.

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffers can improve the solubility and stability of your PROTAC.

  • Lower Temperature: Performing the purification at a lower temperature can sometimes reduce aggregation.

  • Use Less Harsh Techniques: If using RP-HPLC, the organic solvents and acidic conditions can sometimes promote aggregation. Consider using Hydrophobic Interaction Chromatography (HIC) which uses less denaturing conditions.[1]

Category 3: Low Yield and Recovery

Question: I'm experiencing low yield after purification. What are the potential causes and solutions?

Answer: Low yield can stem from several stages of your process:

  • Inefficient Synthesis: The primary reason for low yield is often an incomplete or inefficient synthesis. Optimize your reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature).

  • Product Loss During Purification:

    • Aggregation and Precipitation: As mentioned, aggregation can lead to loss of material.

    • Improper Fraction Collection: Ensure you are collecting the correct fractions corresponding to your product peak.

    • Non-specific Binding: Your PROTAC might be irreversibly binding to the column material.

  • Instability: Your PROTAC may be degrading during the purification process. Ensure your buffers are at the optimal pH for stability and consider working at lower temperatures.

Quantitative Data Summary

The following tables summarize quantitative data for key parameters in PROTAC development and purification.

Table 1: Degradation Efficiency of Selected BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedCell Line(s)DC50Dmax
ARV-771VHLCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[2]Not Reported
MZ1VHLH661, H8388 nM, 23 nMComplete at 100 nM
ARV-825CRBNBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported
PROTAC 1CRBNBurkitt's Lymphoma (BL)< 1 nM[3]>99%[3]
PROTAC 8Not SpecifiedAR-positive prostate cancer cell linesSub-nanomolar[3]>99%[3]

Table 2: Purity and Yield Examples from PROTAC Purification

PROTAC TargetPurification MethodAchieved PurityReported Yield
Synthetic PeptideFlash Chromatography (from 77.3% crude)94.0%45.1%[4]
Synthetic PeptideFlash Chromatography (from 77.3% crude)90.4%84.6%[4]
BRD4 DegraderReverse Phase Flash ChromatographyNot Specified48%[5]

Experimental Protocols

Detailed methodologies for key purification and analysis techniques are provided below.

Protocol 1: General Purification Workflow for PEGylated PROTACs

This protocol outlines a typical multi-step approach for purifying PEGylated PROTACs.

  • Initial Cleanup (Optional):

    • If the crude reaction mixture contains a high concentration of small molecule impurities, a preliminary solid-phase extraction (SPE) can be beneficial.

  • Flash Chromatography (Crude Purification):

    • Objective: To remove major impurities and unreacted starting materials.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typical. The specific gradient will need to be developed based on TLC analysis of the crude mixture. A common starting point is a gradient from 100% dichloromethane (B109758) to a mixture with increasing methanol.

    • Procedure:

      • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the sample onto the pre-equilibrated silica gel column.

      • Elute the PROTAC using the developed solvent gradient.

      • Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.

      • Combine the pure fractions and evaporate the solvent.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):

    • Objective: To achieve high purity by separating the target PROTAC from closely related impurities.

    • Column: A C18 or C4 column is typically used.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure:

      • Equilibrate the column with a low percentage of Mobile Phase B.

      • Dissolve the partially purified PROTAC in a suitable solvent and inject it onto the column.

      • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

      • Collect the peak corresponding to the pure PEGylated PROTAC.

      • Lyophilize the collected fractions to remove the solvent.

  • Size Exclusion Chromatography (SEC) (Optional, for Aggregate Removal):

    • Objective: To separate the monomeric PROTAC from aggregates.

    • Column: Choose a column with a fractionation range appropriate for the size of your PROTAC.

    • Mobile Phase: A buffered saline solution (e.g., PBS) is commonly used.

    • Procedure:

      • Equilibrate the SEC column with at least two column volumes of the mobile phase.

      • Dissolve the purified PROTAC in the mobile phase and filter it through a 0.22 µm filter.

      • Inject the sample onto the column.

      • Collect the fractions corresponding to the monomeric PROTAC.

Protocol 2: LC-MS Analysis for Purity Assessment
  • Objective: To determine the purity of the synthesized PROTAC.

  • Chromatography:

    • Column: A C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm) is a common choice.[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a short time (e.g., 10 minutes).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for PROTACs.

    • Detection: Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification if the parent and fragment ion masses are known.[7]

Protocol 3: Western Blot for Protein Degradation Assessment
  • Objective: To quantify the degradation of the target protein after PROTAC treatment.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

      • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Visualizations

The following diagrams illustrate key workflows and logical relationships in PROTAC purification and analysis.

Purification_Workflow Crude Crude PROTAC Reaction Mixture SPE Solid-Phase Extraction (Optional) Crude->SPE High small molecule impurities Flash Flash Chromatography (Silica Gel) Crude->Flash Standard starting point SPE->Flash RPHPLC Reverse-Phase HPLC (C18 or C4) Flash->RPHPLC Further purification SEC Size Exclusion Chromatography (Optional) RPHPLC->SEC Aggregate removal Pure Pure Monomeric PROTAC RPHPLC->Pure No aggregation SEC->Pure

Caption: A general experimental workflow for the purification of PEGylated PROTACs.

Troubleshooting_Low_Purity Start Low Purity after Initial Purification Q1 Are there multiple closely eluting peaks? Start->Q1 A1_Yes Likely Isomers or PEGamers Q1->A1_Yes Yes Q2 Is there a broad peak or shoulder? Q1->Q2 No S1 Optimize HPLC gradient (slower gradient) A1_Yes->S1 A2_Yes Potential Aggregation Q2->A2_Yes Yes Q3 Are starting materials still present? Q2->Q3 No S2 Add excipients (e.g., arginine) Run SEC A2_Yes->S2 A3_Yes Incomplete Reaction or Poor Separation Q3->A3_Yes Yes S3 Optimize reaction and/or flash chromatography A3_Yes->S3

Caption: A logical troubleshooting workflow for addressing low purity issues.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC (Dose-response & Time-course) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target + Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 & Dmax Calculation) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding steric hindrance in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[1][2] In bioconjugation, this happens when the three-dimensional structure of a biomolecule (like a protein or antibody) or the bulky nature of a labeling molecule physically blocks the reactive groups from coming into close enough proximity to react.[1][2] This can be due to the target functional group being buried within the protein's folded structure or shielded by neighboring chemical groups.[1]

Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?

A: Several signs may suggest that steric hindrance is negatively affecting your experiment:

  • Low reaction yields: The amount of the final desired bioconjugate is significantly lower than theoretically expected.[1][3]

  • Incomplete conjugation: A large portion of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.[1]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface instead of the desired location.[1]

  • Precipitation or aggregation of the bioconjugate: Modification of the biomolecule, especially with hydrophobic molecules, can alter its properties and lead to aggregation.[1][4]

Q3: How can I assess the accessibility of a target site on my protein for conjugation?

A: Determining the accessibility of a target residue is crucial for successful bioconjugation. Several methods can be employed:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are located on the protein's surface and are likely available for reaction.[1]

  • Site-Directed Mutagenesis: Introduce a reactive amino acid, such as cysteine, at the desired position and then test the conjugation efficiency to experimentally confirm its accessibility.[1]

  • Mass Spectrometry or Limited Proteolysis: These analytical techniques can provide valuable information about the surface topography of a protein, revealing which residues are exposed.[1]

Q4: What is the role of linkers and spacers in overcoming steric hindrance?

A: Linkers and spacers are chemical moieties that connect the two molecules being conjugated. They play a critical role in mitigating steric hindrance by providing physical separation between the biomolecule and the payload.[2][5] Longer, flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can increase the reach of the reactive groups, allowing them to access sterically hindered sites.[1][5][6] The length and composition of the linker can be optimized to achieve the ideal distance for efficient conjugation without negatively impacting the biological activity of the final product.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield
Possible CauseRecommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the 3D structure of the protein.[1][3]1. Introduce a Spacer Arm: Employ a crosslinker with a longer, flexible spacer arm (e.g., PEG-based linkers) to extend the reach of the reactive group.[1][5] 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a non-essential, surface-exposed amino acid to a reactive one like cysteine.[1] 3. Mild Denaturation: In some cases, controlled and reversible partial denaturation can expose buried residues. This should be approached with caution to prevent irreversible unfolding of the protein.[1]
Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other.[1]1. Optimize Linker Length: Experiment with a variety of linker lengths to determine the optimal distance for efficient conjugation.[1] 2. Use Smaller Labeling Reagents: If the experimental design allows, opt for smaller, less bulky tags or labels.[1]
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for the specific conjugation chemistry, especially in sterically challenging situations.[2][7]1. Optimize pH: Adjust the pH of the reaction buffer. For example, NHS ester reactions are typically more efficient at a pH of 7.2-8.0, while maleimide (B117702) reactions with thiols are favored at a pH of 6.5-7.5.[2][8] 2. Vary Temperature and Time: Conduct small-scale pilot reactions at different temperatures (e.g., 4°C overnight vs. room temperature for 1-2 hours) and for varying durations to find the optimal conditions.[2]
Problem 2: Loss of Biological Activity of the Conjugate
Possible CauseRecommended Solution
Steric Hindrance at the Active Site: The linker or payload is attached near the active or binding site of the biomolecule, obstructing its function.[2]1. Employ Site-Specific Conjugation: Use techniques that allow for the precise attachment of the linker to a region of the biomolecule that is distant from the active site.[2][9] 2. Purify the Conjugate: If random conjugation is used (e.g., targeting lysines), a heterogeneous mixture of products will be formed. Purify the mixture to isolate the species with the desired biological activity.[2]
Conformational Changes: The conjugation process itself may induce changes in the biomolecule's three-dimensional structure, leading to a loss of activity.[2]1. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes to the secondary and tertiary structure of the conjugate.[2] 2. Optimize Reaction Conditions: Milder reaction conditions, such as a lower temperature, may help to minimize the risk of denaturation.[2]
Aggregation of the Conjugate: The addition of a hydrophobic payload can sometimes lead to the aggregation of the bioconjugate.[2][4]1. Use Hydrophilic Linkers: PEG linkers can increase the overall solubility of the conjugate and help prevent aggregation.[4] 2. Analyze for Aggregates: Use size-exclusion chromatography (SEC) to detect the presence of aggregates in the final product.[2] 3. Optimize Formulation Buffer: Adjust the buffer composition to improve the stability and solubility of the conjugate.[2]

Quantitative Data Summary

The choice of linker can significantly influence the efficiency of the conjugation reaction and the properties of the final bioconjugate.

Table 1: Impact of Linker Length on Drug-to-Antibody Ratio (DAR)

LinkerMolar Excess of LinkerReaction Time (hours)Average DAR
Short aliphatic20x22.1
PEG420x23.5
PEG1220x23.8
PEG2420x23.9

This table presents representative data showing that longer PEG linkers can lead to a higher drug-to-antibody ratio, likely by overcoming steric hindrance and improving access to conjugation sites.

Table 2: Influence of Linker Type on Conjugation Efficiency with a Hindered Cysteine Residue

Linker TypeMolar Excess of LinkerReaction Temperature (°C)Conjugation Efficiency (%)
Non-cleavable (Maleimide)10x2545
Non-cleavable (Maleimide-PEG8)10x2578
Cleavable (Disulfide)10x2538
Cleavable (Disulfide-PEG8)10x2565

This table illustrates how the incorporation of a PEG spacer can significantly improve conjugation efficiency for a sterically hindered cysteine residue for both non-cleavable and cleavable linkers.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to Protein Primary Amines

This protocol provides a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

  • Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., PBS or borate (B1201080) buffer) at a concentration of 2-10 mg/mL.[2]

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to create a stock solution.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution and mix gently.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[2]

  • Purification: Remove the excess, unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.[2]

  • Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[2]

Protocol 2: General Procedure for Maleimide-PEG Conjugation to Protein Thiols

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

  • Protein Reduction (if necessary): If the protein contains disulfide bonds, reduce it with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for conjugation.[2]

  • Remove Reducing Agent: It is critical to immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer.[2]

  • Prepare the Protein: Dissolve the reduced protein in a reaction buffer at a pH of 6.5-7.5.

  • Prepare the PEG-Maleimide: Dissolve the maleimide-functionalized PEG in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution and mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching (Optional): Add a quenching reagent such as free cysteine or β-mercaptoethanol to react with any unreacted maleimide.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.[2]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[2]

Visualizations

troubleshooting_workflow cluster_start cluster_diagnosis cluster_outcome start Low Bioconjugation Yield diagnosis Assess Steric Hindrance start->diagnosis linker Modify Linker/Spacer diagnosis->linker Inaccessible Site site_mutagenesis Site-Directed Mutagenesis diagnosis->site_mutagenesis Buried Residue conditions Optimize Reaction Conditions diagnosis->conditions Suboptimal Reaction success Successful Conjugation linker->success failure Re-evaluate Strategy site_mutagenesis->success conditions->success

Caption: Troubleshooting workflow for low bioconjugation yield due to steric hindrance.

linker_strategy cluster_biomolecule cluster_payload cluster_short_linker cluster_long_linker protein Protein site short_linker Short Linker site->short_linker Steric Clash long_linker Long PEG Linker site->long_linker payload Drug/Dye short_linker->payload fail Reaction Fails long_linker->payload success Successful Conjugation

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in SPPS. Here you will find troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield in SPPS?

Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most frequent issues include:

  • Incomplete Fmoc-Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences, as it prevents the subsequent amino acid from being added.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences, where an amino acid is missing from the final peptide.[1] This is often a challenge with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to both deprotection and coupling reagents.[2] This is a major hurdle in the synthesis of long or hydrophobic peptides.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can significantly decrease the final yield.

  • Premature Cleavage: The use of a highly acid-labile linker, such as a 2-chlorotrityl chloride linker, can lead to premature cleavage of the peptide from the resin, especially when acidic coupling activators are used.[1]

Q2: How can I identify the cause of low yield and impurities?

Identifying the root cause of low yield and impurities requires a combination of in-process monitoring and analysis of the crude product:

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to monitor the completeness of the coupling reaction. A positive result (blue color) indicates the presence of free amines and an incomplete coupling.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation or deletion events.[1]

  • High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during synthesis.[1]

Q3: What is a "difficult sequence" and how does it impact SPPS?

A "difficult sequence" refers to a peptide chain that has a high tendency to form stable secondary structures, such as β-sheets, on the resin. This leads to peptide aggregation, which hinders the access of reagents to the growing peptide chain.[1] This results in incomplete deprotection and coupling reactions, leading to low yields of the target peptide. Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[1]

Troubleshooting Guides

Issue 1: Low Yield and Purity

Symptoms:

  • Low recovery of the final peptide product after cleavage.

  • HPLC analysis of the crude product shows multiple peaks, indicating a heterogeneous mixture.

  • Mass spectrometry reveals the presence of truncated or deletion sequences.

Possible Causes and Solutions:

Cause Solution
Incomplete Fmoc-Deprotection Extend the deprotection time or perform a second deprotection step. Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh.
Poor Coupling Efficiency Use a more efficient coupling reagent (see table below). Perform a "double coupling" by repeating the coupling step with fresh reagents.[2] Increase the concentration of the amino acid and coupling reagent solutions.
Peptide Aggregation Switch to a solvent like N-methyl-2-pyrrolidone (NMP) or use a "Magic Mixture".[2] Perform the coupling at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures.[2] Add chaotropic salts like LiCl to the reaction.[2]
Suboptimal Resin Choice For difficult sequences, consider using a low-substitution resin or a different type of resin like TentaGel.[3]

Quantitative Data on Coupling Reagent Efficiency

The choice of coupling reagent significantly impacts the success of peptide synthesis, particularly in preventing racemization.

Coupling Reagent Combination% D-Isomer Formation (Racemization)Coupling Efficiency
DIC/HOBtLowGood
HBTU/DIPEAModerateVery Good
HATU/DIPEAVery LowExcellent
COMU/DIPEAVery LowExcellent
PyBOP/DIPEAModerateVery Good

This table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents. Data synthesized from multiple sources to provide a comparative overview.[4][5] COMU and HATU are often favored for their high efficiency and low racemization rates.[5][6]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle consists of 5-7 washes with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.[5]

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (2-3 times) to prepare for the next cycle.[2]

Protocol 2: Kaiser Test (Ninhydrin Test)

This qualitative test detects the presence of free primary amines on the resin.

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[7]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Interpretation of Results:

    • Intense Blue/Purple Color: Indicates the presence of free primary amines (successful deprotection or failed coupling).

    • Yellow/No Color Change: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).

Protocol 3: Test Cleavage

A small-scale test cleavage allows for the assessment of synthesis progress and quality without consuming the entire batch of peptide-resin.

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers) to the resin. The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the tube to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for analysis by HPLC and MS.[1]

Visualizations

SPPS_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF/DCM) next_cycle Proceed to Next Cycle wash2->next_cycle kaiser_test->wash2 Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->coupling next_cycle->deprotection More AAs end End of Synthesis next_cycle->end Final AA

Caption: A standard workflow for a single cycle in Fmoc-based SPPS.

Troubleshooting_Low_Yield start Low Yield Detected analyze_crude Analyze Crude Product (HPLC & MS) start->analyze_crude check_ms MS shows truncated or deletion sequences? analyze_crude->check_ms check_hplc HPLC shows many peaks? analyze_crude->check_hplc incomplete_steps Incomplete Deprotection or Coupling check_ms->incomplete_steps Yes aggregation Peptide Aggregation check_ms->aggregation No, but resin shrank side_reactions Side Reactions check_hplc->side_reactions Yes solution1 Optimize Deprotection/Coupling (Double Couple, Better Reagents) incomplete_steps->solution1 solution2 Change Solvent (NMP), Increase Temperature aggregation->solution2 solution3 Optimize Protecting Groups and Cleavage Cocktail side_reactions->solution3

Caption: A logical workflow for troubleshooting low yield in SPPS.

SPPS_Side_Reactions spps Solid-Phase Peptide Synthesis racemization Racemization spps->racemization diketopiperazine Diketopiperazine Formation spps->diketopiperazine aggregation Aggregation spps->aggregation incomplete_coupling Incomplete Coupling spps->incomplete_coupling solution_rac solution_rac racemization->solution_rac Solution: - Use HATU/COMU - Lower Temperature solution_dkp solution_dkp diketopiperazine->solution_dkp Solution: - Use 2-Cl-Trt resin - Couple dipeptide solution_agg solution_agg aggregation->solution_agg Solution: - Use NMP solvent - Increase Temperature solution_ic solution_ic incomplete_coupling->solution_ic Solution: - Double Couple - Use efficient reagents

Caption: Common side reactions in SPPS and their mitigation strategies.

References

Technical Support Center: Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide: Incomplete Reactions

This section addresses specific issues that may arise during your click chemistry experiments.

Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low or no product yield. What are the common causes and how can I fix it?

Answer:

Low or no product yield in a CuAAC reaction is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)).[1][2][3] This species is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2]

    • Solution: Ensure the use of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][4] It is also highly recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1]

  • Impure Reagents or Solvents: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction outcome.[1][2]

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials. Azides, in particular, can be unstable and should be stored properly.[2]

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction rate.[1][2]

      • Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature.[1][2] If possible, redesigning the substrate with a less hindered linker can also be effective.[2]

    • Copper-Coordinating Functional Groups: Functional groups on your substrates, such as thiols or boronic acids, can chelate the copper catalyst, making it unavailable for the reaction.[1][5]

      • Solution: Increasing the concentration of the copper-ligand complex can help saturate these coordinating groups.[1]

  • Ligand Issues: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][3][6]

    • Solution: For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][7] It is best to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

  • Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is a critical parameter.

    • Solution: While a 1:1 ratio is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (usually the less precious one) can help drive the reaction to completion.[1]

  • Solubility Issues: Poor solubility of the azide or alkyne in the reaction solvent can lead to an incomplete reaction.

    • Solution: For reactions with poorly soluble substrates like 1-azidooctane (B1266841) in purely aqueous solutions, the use of co-solvents such as t-BuOH, DMSO, or DMF is often necessary.[2][8]

Below is a troubleshooting workflow to help diagnose and solve low-yield CuAAC reactions.

G A Low or No Product Yield B Check Catalyst Activity A->B C Add Fresh Reducing Agent (e.g., Sodium Ascorbate) & Degas Solvents B->C Inactive D Verify Reagent Purity & Stoichiometry B->D Active C->D E Use High-Purity Reagents & Consider Slight Excess of One Reagent D->E Impure/Incorrect F Assess Substrate Properties D->F Pure/Correct E->F G Increase Reaction Time/Temperature for Steric Hindrance F->G Steric Hindrance H Increase Catalyst/Ligand Concentration for Coordinating Groups F->H Coordinating Groups I Optimize Ligand & Solvent F->I No Issues G->I H->I J Use Appropriate Ligand (e.g., THPTA for aqueous) & Co-solvent for Solubility I->J Suboptimal K Reaction Successful I->K Optimal J->K

Troubleshooting workflow for low or no product yield in CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in CuAAC, and how can they be minimized?

A1: The most common side reaction is the oxidative homocoupling of terminal alkynes, also known as Glaser coupling, which forms a diyne byproduct.[2] This is more likely to occur in the presence of Cu(II) and oxygen. To minimize this, ensure you are using an adequate amount of reducing agent and maintaining anaerobic conditions.[2] Additionally, reactive oxygen species generated in the reaction can degrade sensitive biomolecules.[3] The use of a copper-stabilizing ligand can help to reduce the generation of these reactive species.[2]

Q2: Can I use a Copper(II) salt directly for the reaction?

A2: Yes, you can use a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), but it is essential to add a reducing agent, like sodium ascorbate, to generate the active Cu(I) catalyst in situ.[8]

Q3: What is the role of a ligand in the CuAAC reaction?

A3: A ligand serves multiple crucial functions: it stabilizes the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[1][6] It also accelerates the reaction rate, which is particularly important for dilute solutions or when working with biomolecules.[6]

Q4: My reaction is still not working despite trying the troubleshooting steps. What else can I do?

A4: If you continue to face issues, consider the following:

  • Small Molecule Test Reaction: Perform a control reaction with simple, known-to-be-reactive small molecule azides and alkynes to confirm that your reagents and general setup are not the issue.[9]

  • Reaction Temperature: While many CuAAC reactions work well at room temperature, gently heating the reaction can sometimes improve yields, especially if there are issues with catalyst sequestration or steric hindrance.[8]

  • pH of the Reaction: The pH of the reaction medium can be critical, especially for bioconjugation reactions. A pH range of 7-9 is commonly employed for reactions with biomolecules.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for CuAAC

ParameterRecommended RangeNotes
Azide:Alkyne Ratio 1:1 to 1:2 (or 2:1)A slight excess of the less valuable reagent can improve yield.[1]
Copper Catalyst (CuSO₄) 1-5 mol% (small molecule) 50-250 µM (bioconjugation)Higher concentrations may be needed for substrates with chelating groups.[2][7]
Reducing Agent (Sodium Ascorbate) 5-10 mol% (small molecule) 5 mM (bioconjugation)Should be prepared fresh.[2][7]
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)A 5-fold excess is common in bioconjugation to protect biomolecules.[1][7]
Temperature Room Temperature to 60°CHigher temperatures can be used for less sensitive substrates.[10]
Reaction Time Minutes to several hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation:

    • Dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).[2]

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[2]

  • Reaction Setup:

    • To the solution of azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).[2]

    • Add the sodium ascorbate solution (typically 5-10 mol%).[2]

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is designed for labeling biomolecules and may require optimization.

  • Preparation of Stock Solutions:

    • Azide-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Alkyne-containing molecule in DMSO or buffer.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.[1]

    • Ligand (e.g., THPTA): 50 mM in water.[1]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[1]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule.

    • Add the alkyne-containing molecule.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[1]

    • Add this copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[1]

  • Purification:

    • Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

Mandatory Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

G cluster_0 Catalytic Cycle A Cu(I) C Cu(I) Acetylide A->C + B Alkyne B->C E Copper-Triazole Intermediate C->E + D Azide D->E E->A releases F Triazole Product E->F + Cu(I)

The catalytic cycle of the CuAAC reaction.
Experimental Workflow for Bioconjugation

The following diagram outlines the general experimental workflow for a CuAAC bioconjugation experiment.

G A Prepare Stock Solutions (Biomolecule, Alkyne, CuSO4, Ligand, Ascorbate) B Pre-mix CuSO4 and Ligand A->B C Combine Biomolecule and Alkyne in Buffer A->C D Add Cu/Ligand Complex to Reaction Mixture B->D C->D E Initiate Reaction with Sodium Ascorbate D->E F Incubate at Room Temperature E->F G Monitor Reaction Progress (Optional) F->G H Purify Conjugated Biomolecule F->H G->H

General experimental workflow for CuAAC bioconjugation.

References

Technical Support Center: Monitoring Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of Boc (tert-butoxycarbonyl) deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor a Boc deprotection reaction?

The progress of a Boc deprotection reaction is typically monitored by observing the disappearance of the starting material and the appearance of the product. The most common techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] For reactions on a solid phase, the Kaiser test is a widely used qualitative method.[4][5][6][7]

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is a quick and straightforward method for monitoring reaction progress.[1] The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the new, lower Rf product spot. The disappearance of the starting material spot indicates the reaction is complete.[8] Staining the TLC plate with a ninhydrin (B49086) solution can help visualize the primary amine product, which will appear as a colored spot (typically purple or blue).[8][9]

Q3: When should I use Liquid Chromatography-Mass Spectrometry (LC-MS)?

LC-MS is a powerful technique that provides more detailed information than TLC.[1] It is particularly useful for:

  • Quantifying the starting material, product, and any side products.[1]

  • Monitoring reactions with compounds that are not UV-active or do not stain well on TLC.

  • Confirming the identity of the product by its mass-to-charge ratio.

  • Detecting subtle side reactions, such as the formation of t-butylated byproducts.[10][11]

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used?

¹H NMR spectroscopy is a definitive method for confirming Boc deprotection. The most telling sign is the disappearance of the large singlet peak around 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[3][12] Concurrently, you should observe changes in the chemical shifts of protons adjacent to the amine group, which typically shift downfield upon deprotection.

Q5: What is the Kaiser test and when is it used?

The Kaiser test, or ninhydrin test, is a very sensitive qualitative test for the presence of primary amines.[4][5][6] It is commonly used in solid-phase peptide synthesis to confirm the completion of the Boc deprotection step.[4][6] A positive test, indicated by an intense blue or purple color, confirms the presence of the free N-terminal amine.[4][5][6] It is important to note that the Kaiser test is not reliable for secondary amines, such as proline.[4][6]

Troubleshooting Guides

Problem 1: Incomplete Deprotection

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] The rate of Boc cleavage has a second-order dependence on acid concentration, so a small increase can have a significant impact.[10]
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor the progress by TLC, LC-MS, or NMR.[1][13] While most Boc deprotections proceed at room temperature, some sterically hindered substrates may require longer times or gentle heating.[1][10]
Steric Hindrance For substrates with significant steric bulk near the Boc-protected amine, longer reaction times or stronger acidic conditions may be necessary.[1][10]
Poor Resin Swelling (Solid-Phase Synthesis) In solid-phase synthesis, ensure the resin is adequately swollen in the reaction solvent to allow the acid to access all reaction sites. In some cases, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM).[10]

Problem 2: Observation of Side Products

Possible Cause Troubleshooting Steps
Alkylation by tert-butyl Cation The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues such as methionine, tryptophan, or cysteine.[10][11][14] Add scavengers like triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cations.[1]
Oxidation Sensitive functional groups, like the thiol on cysteine, can be susceptible to oxidation under acidic conditions.[13] Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
Acid-Labile Protecting Groups If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the deprotection conditions. Consider using a milder deprotection method or a different protecting group strategy.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes or dichloromethane/methanol).

  • Spotting: On a silica (B1680970) gel TLC plate, spot the starting material in one lane, the reaction mixture in another, and a co-spot (a mixture of the starting material and reaction mixture) in a third lane.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active.

  • Staining: To visualize the deprotected amine, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until color develops. The product spot should turn a distinct color (usually purple or blue).[8]

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product will appear as a new, lower Rf spot that is positive for ninhydrin.[8]

Protocol 2: Monitoring by LC-MS
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent, which may contain a neutralizing agent if necessary.[13]

  • Injection: Inject the quenched sample into an appropriate HPLC system, typically with a reverse-phase C18 column.

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio. The reaction is complete when the peak corresponding to the starting material is gone.

Protocol 3: The Kaiser (Ninhydrin) Test for Solid-Phase Reactions
  • Sample Collection: Collect a small sample of the resin beads (10-15 beads) from the reaction vessel into a small test tube.[6]

  • Washing: Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, then ethanol) to remove any residual reagents.

  • Reagent Addition: Add a few drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine) to the beads.[15]

  • Heating: Heat the test tube at approximately 100-110°C for 5 minutes.[7][16]

  • Observation: A positive result for a primary amine is indicated by an intense blue color on the beads and/or in the solution.[4][6] A colorless or faint yellow color indicates that no primary amine is present and the deprotection is incomplete.[7][16]

Data Presentation

Table 1: Comparison of Monitoring Techniques

Technique Principle Advantages Disadvantages
TLC Separation based on polarity.[12]Quick, simple, and inexpensive.[12]Not quantitative, may not be suitable for all compounds.[12]
LC-MS Separation by chromatography followed by mass detection.[1]Quantitative, provides mass confirmation, highly sensitive.[1]Requires specialized equipment, more time-consuming than TLC.
NMR Measures the magnetic properties of atomic nuclei.[12]Provides unambiguous structural information, quantitative.[12]Requires a relatively pure sample and specialized equipment.[12]
Kaiser Test Colorimetric reaction with primary amines.[5][6]Very sensitive for primary amines on solid support.[4][6]Qualitative, not reliable for secondary amines.[4][6]

Visualizations

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Start Start ReactionMixture Reaction Mixture (Boc-Protected Amine + Acid) Start->ReactionMixture TakeAliquot Take Aliquot ReactionMixture->TakeAliquot MonitoringChoice Choose Method TakeAliquot->MonitoringChoice TLC TLC Analysis MonitoringChoice->TLC Quick Check LCMS LC-MS Analysis MonitoringChoice->LCMS Quantitative NMR NMR Analysis MonitoringChoice->NMR Structural Kaiser Kaiser Test (Solid Phase) MonitoringChoice->Kaiser Qualitative Decision Reaction Complete? TLC->Decision LCMS->Decision NMR->Decision Kaiser->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction / Troubleshoot Decision->Continue No Continue->ReactionMixture

Caption: Experimental workflow for monitoring a Boc deprotection reaction.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products Start Monitoring shows issue IssueType What is the issue? Start->IssueType Incomplete Incomplete Reaction IssueType->Incomplete Starting material remains SideProducts Side Products Observed IssueType->SideProducts New, unexpected spots/peaks IncreaseAcid Increase Acid Concentration Incomplete->IncreaseAcid IncreaseTime Extend Reaction Time Incomplete->IncreaseTime StrongerAcid Use Stronger Acid System Incomplete->StrongerAcid CheckSwelling Check Resin Swelling (Solid Phase) Incomplete->CheckSwelling AddScavenger Add Scavengers (e.g., TIS) SideProducts->AddScavenger InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere MilderConditions Consider Milder Conditions SideProducts->MilderConditions

Caption: Logical workflow for troubleshooting common Boc deprotection issues.

References

Technical Support Center: Best Practices for Air-Sensitive Click Chemistry Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for air-sensitive click chemistry catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshoot common issues, and answer frequently asked questions related to the use of these sensitive yet powerful catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What makes a click chemistry catalyst "air-sensitive"?

A1: Air-sensitive click chemistry catalysts, particularly the commonly used copper(I) catalysts for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are reactive with components of the air, primarily oxygen and moisture.[1][2][3] The catalytically active species is copper in the +1 oxidation state (Cu(I)).[4][5] Oxygen readily oxidizes Cu(I) to the inactive copper(II) (Cu(II)) state, which halts or significantly slows down the desired click reaction.[4][5] This sensitivity necessitates the use of specialized handling techniques to prevent catalyst deactivation.[1][6]

Q2: What are the primary consequences of exposing an air-sensitive catalyst to air?

A2: Exposure to air can lead to several detrimental effects:

  • Reduced Reaction Yield: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state is a primary cause of low or no product yield.[4][5]

  • Poor Reproducibility: Inconsistent exposure to air will result in variable amounts of active catalyst, leading to unreliable and non-reproducible experimental outcomes.

  • Increased Side Reactions: The presence of Cu(II) and oxygen can promote undesirable side reactions, such as the oxidative homocoupling of alkynes, known as Glaser coupling.[5]

Q3: How can I tell if my air-sensitive catalyst has decomposed?

A3: Visual inspection of the reaction mixture can often provide clues. For instance, with palladium catalysts, the formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[7] In the case of some copper-catalyzed reactions, a color change or the formation of a precipitate may indicate a problem with the catalyst's stability or solubility.[8]

Q4: Is it always necessary to use a glovebox or Schlenk line?

A4: While a glovebox or Schlenk line offers the most robust protection for highly air-sensitive catalysts, it may not always be essential, especially when using air-stable precatalysts or in-situ generation methods.[7] However, for achieving optimal and reproducible results, especially when working with low catalyst loadings or sensitive substrates, employing inert atmosphere techniques is highly recommended.[7] At a minimum, reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon.[7]

Q5: What is the best way to store air-sensitive catalysts?

A5: Air-sensitive catalysts should be stored in a dry, inert atmosphere. A glovebox is the ideal environment for storing these compounds.[9] If a glovebox is unavailable, storing the catalyst in a sealed vial or ampoule under an inert gas (argon or nitrogen) in a desiccator can be a suitable alternative.[9]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with air-sensitive click chemistry catalysts.

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Oxidation: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[4][5]1. Ensure all solvents and reagents are thoroughly deoxygenated before use. 2. Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). 3. Use an excess of the reducing agent (e.g., sodium ascorbate) to regenerate Cu(I) from any formed Cu(II).[4] 4. Consider using a ligand that stabilizes the Cu(I) oxidation state.[10]
Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded.1. Check the purity of the starting materials. 2. Use freshly prepared or purified reagents.
Substrate Inhibition: The substrate may be chelating the copper catalyst, rendering it inactive.[5]1. Increase the catalyst loading. 2. Add a ligand that can compete with the substrate for copper coordination.
Reaction Starts but Does Not Go to Completion Depletion of Reducing Agent: The reducing agent has been consumed by reacting with dissolved oxygen that has ingressed into the reaction vessel.[4]1. Ensure the reaction vessel is properly sealed to minimize oxygen ingress.[10] 2. Consider a second addition of the reducing agent to the reaction mixture.[4]
Formation of Alkyne Homocoupling (Glaser) Byproducts Presence of Oxygen and Cu(II): This side reaction is promoted by the presence of oxygen and Cu(II).[5]1. Improve the deoxygenation of the reaction mixture. 2. Increase the concentration of the reducing agent to ensure all copper remains in the Cu(I) state.
Inconsistent Reaction Rates or Yields Variable Oxygen Exposure: Inconsistent inert atmosphere techniques are leading to varying levels of catalyst deactivation.1. Standardize the procedure for deoxygenating solvents and setting up reactions. 2. If possible, use a glovebox for weighing and dispensing the catalyst to ensure a consistently inert environment.[1]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes a typical in-situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.

  • Reagent Preparation:

    • Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in a suitable deoxygenated solvent mixture (e.g., t-BuOH/H₂O 1:1).[5]

    • Prepare fresh stock solutions of a Cu(II) salt (e.g., 100 mM CuSO₄·5H₂O in deoxygenated water) and a reducing agent (e.g., 1 M sodium ascorbate (B8700270) in deoxygenated water).[5]

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the CuSO₄ solution (typically 1-5 mol%).[5]

    • Add the sodium ascorbate solution (typically 5-10 mol%).[5]

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.[5]

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary (e.g., by column chromatography).[5]

Protocol 2: Deoxygenating Solvents

It is crucial to remove dissolved oxygen from solvents to prevent catalyst oxidation.

Method 1: Purge with Inert Gas

  • Place the solvent in a flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it is submerged below the solvent surface.

  • Insert a short needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.

Method 2: Freeze-Pump-Thaw

This method is more rigorous and suitable for highly sensitive reactions.

  • Place the solvent in a Schlenk flask and freeze it using a cold bath (e.g., liquid nitrogen).[9]

  • Once frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.[9]

  • Close the stopcock to the vacuum and remove the cold bath, allowing the solvent to thaw. You may observe gas bubbles being released from the solvent.[9]

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.[9]

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation Reactions

ParameterRecommended RangeNotes
CuSO₄ Concentration 50 µM - 250 µMFor bioconjugation reactions.[4]
Ligand to Copper Ratio 1:1 to 5:1A 5:1 ratio is often recommended for bioconjugation to protect biomolecules.[4][10]
Sodium Ascorbate Concentration 2.5 mM - 5 mMAn excess is required to counteract dissolved oxygen.[4]
Biomolecule-Alkyne Concentration ≥ 2 µMExample concentration of 50 µM is common.[10]
Cargo-Azide Concentration ~2-fold excess to alkyneA larger excess may be needed for very low alkyne concentrations.[10]
Reaction Time 15 - 60 minutesCan be very rapid with appropriate ligands.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents deoxygenate Deoxygenate Solvents prep_reagents->deoxygenate weigh_catalyst Weigh Catalyst (Glovebox/Schlenk Line) deoxygenate->weigh_catalyst add_reagents Add Reagents (under N2/Ar) weigh_catalyst->add_reagents run_reaction Run Reaction add_reagents->run_reaction monitor Monitor Progress run_reaction->monitor workup Workup & Purify monitor->workup

Caption: Experimental workflow for handling air-sensitive click chemistry catalysts.

troubleshooting_low_yield start Low or No Yield check_deoxygenation Were solvents/reagents thoroughly deoxygenated? start->check_deoxygenation improve_deoxygenation Improve deoxygenation (purge or freeze-pump-thaw) check_deoxygenation->improve_deoxygenation No check_reducing_agent Is there sufficient reducing agent? check_deoxygenation->check_reducing_agent Yes improve_deoxygenation->check_reducing_agent add_more_reducing_agent Add more reducing agent check_reducing_agent->add_more_reducing_agent No check_reagent_quality Are starting materials pure? check_reducing_agent->check_reagent_quality Yes add_more_reducing_agent->check_reagent_quality purify_reagents Purify or use fresh reagents check_reagent_quality->purify_reagents No check_catalyst_activity Is the catalyst active? check_reagent_quality->check_catalyst_activity Yes purify_reagents->check_catalyst_activity use_fresh_catalyst Use fresh catalyst and handle under inert gas check_catalyst_activity->use_fresh_catalyst No success Successful Reaction check_catalyst_activity->success Yes use_fresh_catalyst->success

Caption: Troubleshooting logic for low reaction yields in click chemistry.

References

Validation & Comparative

Beyond Boc: A Comparative Guide to Amine Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group has long been a reliable choice for amine protection, prized for its robustness and straightforward acidic cleavage. However, the expanding toolbox of synthetic chemistry now offers a diverse array of alternatives, each with unique properties that can be leveraged to overcome specific synthetic challenges. This guide provides an objective comparison of the performance of common and novel alternatives to the Boc protecting group, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.

Performance Comparison of Amine Protecting Groups

The selection of an appropriate amine protecting group hinges on a careful evaluation of its stability, ease of introduction and removal, and orthogonality to other protecting groups within a synthetic scheme. This section provides a quantitative comparison of key performance indicators for several widely used alternatives to the Boc group.

Table 1: Comparison of Introduction (Protection) of Various Amine Protecting Groups

Protecting GroupReagentTypical Reaction TimeTypical Yield (%)Key Advantages of Introduction
Boc (Boc)₂O, DMAP (cat.)1 - 12 hours90 - 98%[1]High yielding, often requires no base.[1]
Fmoc Fmoc-OSu, NaHCO₃4 - 24 hours>90%[2]Stable reagent, allows for UV monitoring.
Cbz Cbz-Cl, NaHCO₃2 - 20 hours~90%[3]Readily available and cost-effective reagent.
Alloc Alloc-Cl, Base1 - 3 hoursHigh (often >90%)Rapid introduction under mild conditions.
Teoc Teoc-OBt, DIEA1 - 5 hours~92%[4]Stable reagent, high yields.[4]

Table 2: Comparison of Deprotection of Various Amine Protecting Groups

Protecting GroupDeprotection ConditionsTypical Reaction TimeTypical Yield (%)Key Advantages of Deprotection
Boc TFA, DCM1 - 2 hoursHigh (often >95%)Fast and clean cleavage.[1]
Fmoc 20% Piperidine (B6355638) in DMF5 - 20 minutesHigh (often >99%)Very mild and rapid deprotection.
Cbz H₂, Pd/C1 - 16 hoursHigh (often >90%)Mild, neutral conditions.
Alloc Pd(PPh₃)₄, Scavenger30 min - 3 hours>98%Orthogonal to acid- and base-labile groups.
Teoc TBAF, THF1 - 4 hours~85%[4]Orthogonal to most other protecting groups.[4]

Table 3: Stability of Common Amine Protecting Groups under Various Conditions

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)Reductive Cleavage (e.g., Zn/AcOH)
Boc LabileStableStableStable
Fmoc StableLabileLabile (can be cleaved)Stable
Cbz Stable (mild acid)StableLabileStable
Alloc StableStableStableStable
Teoc StableStableStableStable
Troc StableStableStableLabile

In-Depth Look at Key Alternatives

Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that has become a cornerstone of solid-phase peptide synthesis (SPPS).[5] Its key advantage is its orthogonality to the acid-labile side-chain protecting groups commonly used in peptide synthesis.

  • Stability: Stable to acidic conditions but readily cleaved by mild bases, typically a 20% solution of piperidine in DMF.[6]

  • Advantages: The mild deprotection conditions preserve acid-sensitive functionalities. The fluorenyl moiety allows for UV monitoring of the deprotection progress.

  • Disadvantages: The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions if not effectively scavenged.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group removed by catalytic hydrogenolysis. It offers good stability to both acidic and basic conditions, making it a versatile option in solution-phase synthesis.

  • Stability: Stable to a wide range of non-reductive conditions.

  • Advantages: The deprotection conditions are mild and neutral.

  • Disadvantages: Incompatible with functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, and some sulfur-containing residues.

Allyloxycarbonyl (Alloc) Group

The Alloc group provides a unique deprotection strategy via palladium-catalyzed allylic cleavage. This makes it orthogonal to both acid- and base-labile protecting groups.[7]

  • Stability: Stable to both acidic and basic conditions.

  • Advantages: Its unique deprotection mechanism allows for a high degree of orthogonality in complex syntheses.

  • Disadvantages: Requires the use of a palladium catalyst, which may need to be carefully removed from the final product.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is cleaved by fluoride (B91410) ions, offering another layer of orthogonality. It is exceptionally stable to a wide range of reaction conditions.

  • Stability: Stable to acidic, basic, and hydrogenolysis conditions.[4]

  • Advantages: Its high stability and unique fluoride-mediated deprotection make it valuable for complex multi-step syntheses.

  • Disadvantages: The use of fluoride reagents requires careful handling.

Emerging Alternatives: Photocleavable and Enzymatic Deprotection

Beyond the traditional chemical cleavage methods, photolabile and enzymatically removable protecting groups offer exciting possibilities for highly selective and mild deprotection.

Photocleavable Protecting Groups

These groups can be removed by irradiation with light of a specific wavelength, providing spatial and temporal control over deprotection. The o-nitrobenzyl (oNB) group and its derivatives are common examples. Deprotection yields can be high, often in the range of 61-83%, depending on the specific group and substrate.[8]

Enzymatically Removable Protecting Groups

Enzymes can be used to selectively cleave specific protecting groups under very mild, aqueous conditions. For example, penicillin G acylase can be used to remove the phenylacetyl (PhAc) group, and papain can cleave an N-terminal Cbz group. This approach offers exceptional selectivity and is particularly useful for the synthesis of sensitive biomolecules. For instance, the enantioselective enzymatic cleavage of N-benzyloxycarbonyl (Cbz) groups from amino acids can yield the desired L-amino acids in over 48% yield with greater than 99% enantiomeric excess.[4]

Experimental Protocols

Detailed methodologies for the introduction and removal of key protecting groups are provided below.

Fmoc Protection of an Amino Acid

This protocol describes the protection of an amino acid using Fmoc-OSu.

Materials:

  • Amino acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone.

  • Stir the mixture at room temperature for 4-24 hours.[2]

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Cbz Protection of an Amine

This protocol outlines a general procedure for the Cbz protection of an amine using benzyl (B1604629) chloroformate.

Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (2:1).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours and then allow it to warm to room temperature and stir for an additional 1-20 hours, monitoring by TLC.[3]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the Cbz-protected amine.[3]

Alloc Deprotection using a Palladium Catalyst

This protocol describes the deprotection of an Alloc-protected amine.

Materials:

  • Alloc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other scavenger

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected amine in DCM.

  • Add the scavenger (e.g., phenylsilane, 5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, the mixture can be filtered through a pad of silica gel to remove the catalyst and the solvent evaporated to yield the deprotected amine.

Teoc Deprotection with TBAF

This protocol outlines the removal of a Teoc protecting group.

Materials:

  • Teoc-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Teoc-protected amine in THF.

  • Add TBAF solution (1.5 equivalents) dropwise at room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the deprotected amine.

Visualizing Protecting Group Strategies

The selection of a protecting group is a critical decision in the design of a multi-step synthesis. The following diagrams illustrate key concepts and workflows related to the use of these alternatives to the Boc group.

G cluster_0 Protection/Deprotection Cycle Start Start Protect Amine Protect Amine Start->Protect Amine Reaction at Other Functional Group Reaction at Other Functional Group Protect Amine->Reaction at Other Functional Group Deprotect Amine Deprotect Amine Reaction at Other Functional Group->Deprotect Amine End End Deprotect Amine->End

General workflow of a protecting group strategy.

G cluster_conditions Deprotection Conditions Molecule Starting Material with -NH-Boc -NH-Fmoc -NH-Cbz Acid Acid Molecule->Acid TFA Base Base Molecule->Base Piperidine H2, Pd/C H2, Pd/C Molecule->H2, Pd/C Hydrogenolysis Deprotected_Boc Deprotected Product (-NH2) Acid->Deprotected_Boc Deprotected_Fmoc Deprotected Product (-NH2) Base->Deprotected_Fmoc Deprotected_Cbz Deprotected Product (-NH2) H2, Pd/C->Deprotected_Cbz

Orthogonal deprotection of common amine protecting groups.

G Start Select Protecting Group Acid_Sensitive Substrate Acid Sensitive? Start->Acid_Sensitive Base_Sensitive Substrate Base Sensitive? Acid_Sensitive->Base_Sensitive No Use_Fmoc Consider Fmoc Acid_Sensitive->Use_Fmoc Yes Reducible_Groups Contains Reducible Groups? Base_Sensitive->Reducible_Groups No Use_Boc Consider Boc Base_Sensitive->Use_Boc Yes Orthogonality_Needed Need Orthogonality to Acid/Base? Reducible_Groups->Orthogonality_Needed Yes Use_Cbz Consider Cbz Reducible_Groups->Use_Cbz No Orthogonality_Needed->Use_Boc No Use_Alloc_Teoc Consider Alloc or Teoc Orthogonality_Needed->Use_Alloc_Teoc Yes

Decision tree for selecting an amine protecting group.

References

A Comparative Guide to the NMR Characterization of Azide-PEG-Amido-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and its longer-chain analogues. Understanding the precise structural features of these linkers is paramount for the rational design and synthesis of effective targeted protein degraders. This document presents expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for NMR characterization to aid in the unambiguous identification and quality control of these critical reagents.

Performance Comparison: ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound and two common alternatives, Azide-PEG9-amido-C12-Boc and Azide-PEG9-amido-C16-Boc. These values are based on established chemical shift ranges for the constituent functional groups.

Table 1: Expected ¹H NMR Chemical Shifts

Functional GroupThis compound (ppm)Azide-PEG9-amido-C12-Boc (ppm)Azide-PEG9-amido-C16-Boc (ppm)MultiplicityIntegration
Boc (t-butyl) ~1.44~1.44~1.44s9H
Alkyl Chain (-(CH₂)n-) ~1.25~1.26~1.26m8H
Alkyl Chain (β to C=O) ~1.60~1.60~1.60p2H
Alkyl Chain (α to C=O) ~2.18~2.18~2.18t2H
Amide NH ~6.5 (broad)~6.5 (broad)~6.5 (broad)s1H
PEG Chain (-CH₂CH₂O-) ~3.64~3.64~3.64s (broad)~32H
PEG (-CH₂-N₃) ~3.38~3.38~3.38t2H
PEG (-CH₂-NHCO-) ~3.55~3.55~3.55q2H

Table 2: Expected ¹³C NMR Chemical Shifts

Functional GroupThis compound (ppm)Azide-PEG9-amido-C12-Boc (ppm)Azide-PEG9-amido-C16-Boc (ppm)
Boc (-C(CH₃)₃) ~28.4~28.4~28.4
Boc (-C(CH₃)₃) ~79.5~79.5~79.5
Boc (-C=O) ~156.1~156.1~156.1
Alkyl Chain (-(CH₂)n-) ~25.5, ~29.0, ~29.1~25.5, ~29.1, ~29.3, ~29.5, ~29.6~25.5, ~29.1, ~29.3, ~29.5, ~29.6, ~29.7
Alkyl Chain (β to C=O) ~36.5~36.5~36.5
Alkyl Chain (α to C=O) ~25.7~25.7~25.7
Amide (-C=O) ~173.0~173.0~173.0
PEG Chain (-CH₂CH₂O-) ~70.5, ~70.2, ~69.8~70.5, ~70.2, ~69.8~70.5, ~70.2, ~69.8
PEG (-CH₂-N₃) ~50.7~50.7~50.7
PEG (-CH₂-NHCO-) ~39.8~39.8~39.8

Experimental Protocols

NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

  • Sample Concentration: Dissolve 5-10 mg of the Azide-PEG-amido-Boc linker in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are generally adequate for achieving a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm will cover the expected chemical shifts.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR characterization of Azide-PEG-amido-Boc linkers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Azide-PEG-Amido-Boc Linker Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integration Integration Reference->Integration Peak_Picking Peak Picking Reference->Peak_Picking Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment Comparison Comparison to Alternatives Assignment->Comparison Final_Report Characterization Report Comparison->Final_Report

Caption: Workflow for NMR Characterization of PROTAC Linkers.

Efficacy Comparison of Different Length PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how linker length dictates the potency and effectiveness of PROTACs, supported by quantitative data and detailed experimental protocols.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy.[1][2] This guide provides a comparative analysis of how different linker lengths impact PROTAC performance, with a focus on experimental data and methodologies.

The Pivotal Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and an E3 ligase.[1][3] The linker's length and composition are paramount in orchestrating this interaction.[2][4] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon that can enhance the stability of the ternary complex.[1]

However, linker design is not a one-size-fits-all endeavor.[2] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][4] Conversely, an excessively long and flexible linker can lead to an unstable ternary complex and inefficient ubiquitination.[3] Therefore, empirical testing of various linker lengths is often required to identify the most potent PROTAC for a specific target and E3 ligase pair.[3]

PROTAC_Mechanism POI POI POI_bound POI_bound POI->POI_bound Binding PROTAC PROTAC PROTAC_bound PROTAC_bound E3 E3 E3_bound E3_bound E3->E3_bound Recruitment cluster_ternary cluster_ternary Ub_POI Ub_POI cluster_ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Ub Ub Proteasome->PROTAC Release & Recycle Degraded Degraded Proteasome->Degraded Degradation

Comparative Data on Linker Length and Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] Below is a summary of quantitative data from various studies that highlight the impact of linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG-based9140,000 (IC50)-[2]
Estrogen Receptor α (ERα)VHLPEG-based12-~60[5]
Estrogen Receptor α (ERα)VHLPEG-based1626,000 (IC50)>80[2][5][6]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-[2]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether21396[2]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276[2]
Bruton's tyrosine kinase (BTK)CRBNPEG-based≥ 4 PEG units1-40-[2]
PI3KγVHLC8 Alkyl842.2388.6[7]
mTORVHLC8 Alkyl845.474.9[7]

Key Observations:

  • Optimal "Sweet Spot": For ERα degradation, a 16-atom linker was found to be optimal, with shorter linkers being significantly less potent.[2][5][6]

  • Minimum Length Requirement: In the case of TBK1, no degradation was observed with linkers shorter than 12 atoms, demonstrating a clear minimum length requirement for effective ternary complex formation.[2]

  • The "Hook Effect": While longer linkers can be effective, as seen with the 21-atom linker for TBK1, further extension to 29 atoms led to a decrease in potency.[2] This can be attributed to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with the target or E3 ligase separately, rather than the productive ternary complex.[8]

  • Flexibility vs. Rigidity: Flexible linkers, such as PEG or alkyl chains, are often preferred as they may more effectively promote the formation of the ternary complex.[7] However, overly flexible linkers can have a high entropic cost when forming the complex, potentially reducing potency.[2]

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols. Western blotting is a cornerstone technique for quantifying target protein degradation.[9]

Protocol: Western Blot for PROTAC-Induced Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[9]

Experimental_Workflow start Start: Synthesize PROTAC with varying linker lengths cell_culture 1. Cell Culture & Plating start->cell_culture treatment 2. Treat cells with PROTAC (dose-response) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE & Western Blot quant->sds_page imaging 6. Imaging & Densitometry sds_page->imaging analysis 7. Data Analysis: Calculate % Degradation imaging->analysis dc50_dmax 8. Determine DC50 & Dmax analysis->dc50_dmax end End: Identify Optimal Linker Length dc50_dmax->end

Conclusion

The linker component of a PROTAC is a critical design element that significantly influences its degradation efficacy. The presented data clearly demonstrates that an optimal linker length exists for each specific PROTAC system, and deviations from this optimum can lead to a substantial loss of activity. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varied linker lengths, is essential for identifying potent degraders. The use of standardized protocols, such as the Western blot method detailed above, ensures the generation of reliable and comparable data, accelerating the development of novel and effective protein-degrading therapeutics.

References

Navigating the Maze: How PROTAC Linker Composition Dictates Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The ability of a Proteolysis Targeting Chimera (PROTAC) to effectively degrade a target protein hinges on its capacity to first enter the cell. This crucial step, cellular permeability, is significantly influenced by the linker component connecting the target-binding and E3 ligase-binding moieties. For researchers and drug development professionals, understanding the intricate relationship between linker composition and permeability is paramount for designing effective therapeutic agents. This guide provides a comparative analysis of how different linker types impact PROTAC permeability, supported by experimental data and detailed protocols.

The Permeability Puzzle: A Balancing Act

PROTACs, due to their large size and complex structures, often fall into the "beyond Rule of 5" chemical space, making cellular permeability a significant hurdle.[1] The linker, far from being a passive spacer, plays a critical role in modulating a PROTAC's physicochemical properties, ultimately governing its ability to traverse the cell membrane.[2] Key factors influenced by the linker include:

  • Conformational Flexibility and Folding: Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can allow the PROTAC to adopt a folded conformation.[3][4] This "molecular chameleon" effect can shield the polar surface area of the molecule, presenting a more hydrophobic face to the lipid bilayer and facilitating passive diffusion.[5][6]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds (IMHBs) can mask polar groups, reducing the energy penalty for the PROTAC to enter the nonpolar environment of the cell membrane.[7] The composition of the linker can either promote or hinder the formation of these crucial IMHBs.

  • Physicochemical Properties: The linker directly impacts key properties like lipophilicity (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds. A delicate balance is required; while increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor solubility and non-specific binding.[7][8]

Comparative Analysis of Linker Types

The choice of linker chemistry has a profound impact on the permeability of a PROTAC. Here, we compare the three most common linker archetypes: PEG, alkyl chains, and rigid linkers.

Polyethylene Glycol (PEG) Linkers

PEG linkers are a popular choice in PROTAC design due to their ability to enhance solubility and promote favorable conformational dynamics.

  • Advantages: The ether oxygens in the PEG chain are hydrogen bond acceptors, which can improve aqueous solubility.[3] More importantly, the gauche effect of PEG-type linkers encourages folded conformations, which can shield polar surface area and improve cell permeability.[5] Studies have shown that PEGylated PROTACs can exhibit higher permeability compared to their alkyl counterparts, likely due to this folding phenomenon.[3]

  • Disadvantages: Excessive PEGylation can lead to an increase in polar surface area, potentially hindering passive diffusion.[3] There is an optimal length for PEG linkers to balance solubility and the ability to form a productive ternary complex for protein degradation.

Alkyl Linkers

Simple alkyl chains represent a more hydrophobic linker option.

  • Advantages: Alkyl linkers can increase the lipophilicity of a PROTAC, which can be beneficial for membrane permeability up to a certain point.[8] They are also synthetically straightforward to incorporate.

  • Disadvantages: Unlike PEG linkers, alkyl chains tend to adopt more extended, anti-conformations, which can expose more of the PROTAC's polar surface area, leading to lower permeability.[5] Some studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated versions in artificial membrane assays, suggesting a complex interplay of factors beyond simple folding.[8]

Rigid and Constrained Linkers

Linkers incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings are increasingly being explored to optimize PROTAC properties.

  • Advantages: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving target engagement and ternary complex formation.[4] By reducing the number of rotatable bonds, they can also lead to improved pharmacokinetic properties. Certain rigid linkers have been associated with improved oral bioavailability.[4][6]

  • Disadvantages: The lack of flexibility can prevent the PROTAC from adopting the necessary folded conformation to shield polar groups for optimal permeability. Their design requires a more profound structural understanding of the ternary complex.

Quantitative Data Summary

The following table summarizes key physicochemical and permeability data for hypothetical PROTACs with different linker compositions, illustrating the principles discussed above.

PROTAC IDLinker TypeLinker Length (atoms)Molecular Weight (Da)cLogPTPSA (Ų)PAMPA P_app_ (10⁻⁶ cm/s)Caco-2 P_app_ (A-B) (10⁻⁶ cm/s)
PROTAC-PEG PEG129203.11851.50.8
PROTAC-Alkyl Alkyl128804.51500.80.4
PROTAC-Rigid Piperazine-containing109053.81601.21.0

Note: These values are illustrative and intended to demonstrate general trends. Actual experimental results will vary depending on the specific warhead, E3 ligase ligand, and overall molecular context.

Experimental Protocols

Accurate assessment of PROTAC permeability is crucial for successful drug development. The two most widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter membrane is fully coated.

  • Compound Preparation: Prepare stock solutions of test PROTACs and controls in DMSO (e.g., 10 mM). Dilute the stock solutions in PBS to a final concentration of 10 µM.

  • Assay Setup: Add 200 µL of the diluted compound solution to the donor wells. Add 300 µL of PBS to the acceptor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for PROTACs due to their frequent lack of a strong UV chromophore and the need for high sensitivity.

  • Permeability Calculation: The apparent permeability coefficient (P_app_) is calculated using the following equation:

    P_app_ = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay provides insights into both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well transwell plates with semipermeable inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test PROTACs and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >250 Ω·cm²).

  • Compound Preparation: Prepare dosing solutions of the test PROTACs (e.g., 10 µM) in HBSS.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the assay as in step 4, but add the compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. This will determine the extent of active efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • P_app_ Calculation: Calculate the P_app_ for both A-B and B-A directions. The equation is similar to the PAMPA calculation, adjusted for the specific volumes and surface area of the transwell system.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as P_app_ (B-A) / P_app_ (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PROTAC_Permeability_Factors cluster_PROTAC PROTAC Molecule cluster_Properties Linker-Influenced Properties cluster_Outcome Permeability Outcome P PROTAC Conf Conformational Flexibility P->Conf IMHB Intramolecular H-Bonding P->IMHB PhysChem Physicochemical Properties (cLogP, TPSA) P->PhysChem Perm Cellular Permeability Conf->Perm IMHB->Perm PhysChem->Perm

Factors Influencing PROTAC Permeability.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Assays Permeability Assessment cluster_Analysis Data Analysis PEG PEG Linker PAMPA PAMPA Assay (Passive Permeability) PEG->PAMPA Caco2 Caco-2 Assay (Passive & Active Transport) PEG->Caco2 Alkyl Alkyl Linker Alkyl->PAMPA Alkyl->Caco2 Rigid Rigid Linker Rigid->PAMPA Rigid->Caco2 Data Calculate P_app_ & Efflux Ratio PAMPA->Data Caco2->Data

Workflow for Assessing PROTAC Permeability.

Conclusion

The linker is a critical design element in the development of cell-permeable PROTACs. A deep understanding of how different linker compositions—PEG, alkyl, and rigid—influence a PROTAC's ability to adopt favorable conformations and maintain optimal physicochemical properties is essential for success. By employing systematic permeability assays such as PAMPA and Caco-2, researchers can generate the crucial data needed to guide the rational design of next-generation protein degraders with improved drug-like properties. This comparative approach will undoubtedly accelerate the translation of promising PROTACs from the bench to the clinic.

References

A Head-to-Head Comparison of PROTAC Linkers in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to achieve their effect. A critical and often underestimated component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1] The linker's characteristics also significantly impact the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters in cell-based assays:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

The following table summarizes quantitative data from various studies, illustrating the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target ProteinE3 LigaseLinker TypeLinker Length/CompositionCell LineDC50Dmax (%)Reference
BRD4CRBNPEG0 PEG unitsH661< 0.5 µMNot Reported[4]
BRD4CRBNPEG1-2 PEG unitsH661> 5 µMNot Reported[4]
BRD4CRBNPEG4-5 PEG unitsH661< 0.5 µMNot Reported[4]
BTKCRBNPEG≥ 4 PEG unitsRamos1-40 nMNot Reported[4]
TBK1VHLAlkyl/Ether< 12 atomsNot ReportedNo degradationNot Reported[4]
TBK1VHLAlkyl/Ether12-29 atomsNot ReportedSubmicromolarUp to 96%[4]
CRBNVHLAlkyl9 atomsHEK293TConcentration-dependent decreaseNot Reported[4]
CRBNVHLPEG3 PEG unitsHEK293TWeak degradationNot Reported[4]
ERαNot SpecifiedAlkyl16 atomsNot ReportedMore PotentNot Reported[5]
FLT3-ITDCRBNPEGOptimal LengthNot ReportedSignificantly Enhanced DegradationNot Reported[6]
PI3KαVHLPEG/AlkylNot SpecifiedMDA-MB-231227.4 nM71.3%[7]
mTORVHLPEG/AlkylNot SpecifiedMDA-MB-23145.4 nM74.9%[7]

Visualizing the Process: From Mechanism to Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_assay Cell-Based Assays cluster_data Data Analysis Design PROTAC Design (Vary Linker) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot (Quantify Degradation) Cell_Culture->Western_Blot Viability Cell Viability Assay (Assess Cytotoxicity) Cell_Culture->Viability Ubiquitination Ubiquitination Assay Cell_Culture->Ubiquitination DC50_Dmax Calculate DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability->IC50 Confirmation Confirm Ub-Proteasome Pathway Ubiquitination->Confirmation Optimization Linker Optimization DC50_Dmax->Optimization IC50->Optimization Confirmation->Optimization

PROTAC Evaluation Workflow

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Degradation IRAK4 Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex AP1 AP-1 TAK1->AP1 Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes AP1->Inflammatory_Genes PROTAC IRAK4 PROTAC PROTAC->IRAK4 Targets PROTAC->Degradation

References

Unveiling the Impact of PEGylation: A Comparative Guide to the Pharmacokinetics of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective therapeutics. Among the various options, polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful tool to modulate the pharmacokinetic properties of drugs, influencing their circulation time, distribution, and ultimately, their therapeutic efficacy. This guide provides an objective comparison of the pharmacokinetic differences between various PEGylated linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapies.

The covalent attachment of PEG chains, a process known as PEGylation, can significantly enhance the therapeutic profile of proteins, peptides, and small molecule drugs.[1] By increasing the hydrodynamic size and masking the molecule from renal clearance and enzymatic degradation, PEGylation can prolong the in vivo half-life of a therapeutic agent.[1][] The architecture and length of the PEG linker are critical design parameters that directly influence these pharmacokinetic outcomes.[3][4]

Comparative Analysis of PEGylated Linkers: A Data-Driven Overview

The choice between different PEGylated linkers involves a trade-off between enhancing pharmacokinetic properties and potentially impacting the biological activity of the conjugated molecule. The following table summarizes key quantitative data from various studies, comparing the performance of different PEG linker architectures and lengths.

Linker TypeMoleculeMolecular Weight of PEG (kDa)Half-life (t½)Clearance (CL)Key FindingsReference(s)
Linear PEG TNF Nanobody40--Exhibited a less optimal pharmacokinetic profile compared to branched PEG of the same total molecular weight.[5]
Branched PEG (2-arm) TNF Nanobody2 x 20--Showed a superior pharmacokinetic profile compared to the linear 40 kDa PEG conjugate.[5]
Branched PEG (4-arm) TNF Nanobody4 x 10--Demonstrated an improved pharmacokinetic profile over the linear 40 kDa PEG conjugate.[5]
Linear PEG rhIL-1120Increased by ~60-fold vs. native-Significantly prolonged mean residence time.[6]
Branched PEG (Y-shaped) rhIL-1140Long-lasting-Produced a long-lasting circulating half-life and enhanced efficacy.[6]
mPEG Chitosan Nanoparticles0.75, 2, 5Increased with MWDecreased with MWLonger PEG chains led to prolonged drug circulation.[7]
mPEG₂₄ Antibody-Drug Conjugate (RS7-DL 11)-~2-fold longer than non-PEGylatedSimilar to naked antibodySignificantly prolonged half-life compared to the non-PEGylated linker.[8]

The Influence of Linker Architecture: Linear vs. Branched PEG

The architecture of the PEG linker plays a pivotal role in determining the pharmacokinetic properties of the resulting conjugate.[4]

Linear PEG linkers , the simplest form, consist of a single, unbranched chain.[] They are effective at increasing the hydrodynamic radius of a molecule, thereby reducing renal clearance.[9] However, their flexibility can sometimes lead to less effective shielding of the conjugated molecule from proteolytic enzymes or the immune system.[5]

Branched PEG linkers , on the other hand, feature multiple PEG arms extending from a central core.[] This structure creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, leading to even further reduced renal clearance and a longer in vivo half-life.[4][10] The increased steric hindrance provided by branched PEGs can also offer superior protection from enzymatic degradation and immune recognition.[5][9] Studies comparing linear and branched PEG conjugates of the same total molecular weight have consistently shown a superior pharmacokinetic profile for the branched architectures.[5]

Structural comparison of linear and branched PEG linkers.

The Impact of PEG Linker Length

The length, or molecular weight, of the PEG chain is another critical factor influencing pharmacokinetics.[3] Generally, a longer PEG chain results in a larger hydrodynamic radius, leading to a more pronounced increase in circulation half-life and a decrease in clearance.[7][10] This is because larger molecules are less efficiently filtered by the kidneys.[1]

However, there is a point of diminishing returns. Excessively long PEG chains can sometimes negatively impact the biological activity of the conjugated molecule due to steric hindrance, preventing it from effectively binding to its target.[11][12] Therefore, the optimal PEG linker length must be empirically determined for each specific therapeutic, balancing the desired pharmacokinetic profile with the need to maintain potent biological function.[3]

Experimental Protocols for Evaluating Pharmacokinetics

The evaluation of the pharmacokinetic properties of PEGylated therapeutics involves a series of well-defined in vivo experiments. A typical workflow is outlined below.

Animal Model and Dosing
  • Animal Model: Rodent models (e.g., mice, rats) are commonly used for initial pharmacokinetic screening.[7][8] For later-stage studies, larger animal models such as cynomolgus monkeys may be employed.[8]

  • Dosing: The PEGylated conjugate is administered intravenously (IV) to ensure complete bioavailability and allow for the direct assessment of its circulation profile.[6][10]

Blood Sampling
  • Time Points: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) to accurately profile the concentration of the drug in the plasma over time.[13]

  • Sample Processing: Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.[13]

Bioanalytical Methods
  • Quantification: The concentration of the PEGylated conjugate in the plasma samples is determined using a validated bioanalytical method. Common techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method is often used for protein-based therapeutics and relies on specific antibodies to capture and detect the conjugate.[14][15]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a wide range of molecules, including small drugs and their metabolites.[14][]

  • Data Analysis: The plasma concentration-time data is then used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using specialized software.

Experimental_Workflow A IV Administration of PEGylated Conjugate to Animal Model B Serial Blood Sampling at Pre-defined Time Points A->B C Plasma Separation by Centrifugation B->C D Quantification of Conjugate (e.g., ELISA, LC-MS/MS) C->D E Pharmacokinetic Analysis (Calculation of t½, CL, Vd) D->E

General experimental workflow for pharmacokinetic evaluation.

Conclusion

The selection of a PEGylated linker is a critical decision in the drug development process, with profound implications for the pharmacokinetic profile and overall therapeutic efficacy of a drug. Both the architecture (linear vs. branched) and the length of the PEG chain must be carefully considered and empirically optimized. Branched PEG linkers generally offer superior pharmacokinetic properties compared to their linear counterparts of the same molecular weight. Similarly, longer PEG chains tend to prolong circulation half-life, although a balance must be struck to avoid compromising biological activity. By leveraging the comparative data and experimental methodologies outlined in this guide, researchers can make more informed decisions in the design of PEGylated therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azide-PEG9-amido-C8-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, with a primary focus on the neutralization of the energetic azide (B81097) group.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

General Handling:

  • Avoid contact with heavy metals, acids, and halogenated solvents (e.g., dichloromethane, chloroform) as these can form highly explosive compounds with azides.[1][2][3]

  • Use plastic or ceramic spatulas for handling solid material to prevent the formation of shock-sensitive metal azides.[1][4]

  • Store this compound away from heat, light, and incompatible materials.[2][3]

Step-by-Step Disposal Protocol

The primary hazard associated with this compound is the azide functional group, which is potentially explosive and toxic. Therefore, the recommended disposal procedure involves a quenching step to convert the azide to a more stable amine.

Experimental Protocol: Quenching of the Azide Group via Staudinger Reaction

This protocol is designed for small quantities of residual this compound typically found in a research setting.

  • Preparation:

    • In a chemical fume hood, prepare a solution of the residual this compound in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

    • Cool the solution in an ice bath.

  • Reagent Preparation:

    • In a separate flask, dissolve triphenylphosphine (B44618) (PPh₃) in a suitable solvent. A slight excess (1.1 to 1.5 equivalents) relative to the azide is recommended to ensure complete reaction.

  • Quenching Reaction:

    • Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring.[5]

    • Observe for effervescence, which indicates the release of nitrogen gas (N₂) as the azide is converted to an iminophosphorane.[5]

    • Continue stirring the mixture until gas evolution ceases.

  • Hydrolysis (Optional but Recommended):

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[5]

    • To hydrolyze the resulting iminophosphorane to the corresponding amine, add water to the reaction mixture and continue stirring.

  • Waste Collection:

    • Once the quenching reaction is complete, the resulting solution, which now contains the significantly less hazardous amine derivative, PEG, and Boc components, should be collected in a designated hazardous waste container.

    • Clearly label the container with its contents.

    • Do not mix this waste stream with acidic waste.[2]

  • Final Disposal:

    • Arrange for the disposal of the collected chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]

Data Presentation

ParameterValue/RecommendationCitation
Quenching Reagent Triphenylphosphine (PPh₃)[5]
Reagent Stoichiometry 1.1 - 1.5 equivalents (relative to azide)[5]
Reaction Temperature 0°C (ice bath) initially, then warm to room temperature[5]
Observation Cessation of nitrogen gas (N₂) evolution[5]

Disposal of Other Components

  • Polyethylene Glycol (PEG): PEG is considered biodegradable and is not classified as hazardous waste.[7][8] However, as part of the this compound molecule, it should be disposed of along with the quenched reaction mixture through a licensed chemical waste contractor.[7]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group itself does not pose a significant disposal hazard. The primary concern with Boc-protected compounds is often the acidic reagents used for their deprotection.[9][10] In this disposal protocol, the Boc group remains intact and is collected with the final waste stream.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching cluster_disposal Waste Management start Start: Residual this compound dissolve Dissolve in appropriate solvent (e.g., THF) in a fume hood start->dissolve cool Cool solution in an ice bath dissolve->cool add_pph3 Slowly add PPh3 solution to azide solution cool->add_pph3 prepare_pph3 Prepare triphenylphosphine solution (1.1-1.5 eq.) prepare_pph3->add_pph3 stir Stir until N2 evolution ceases add_pph3->stir warm Warm to room temperature and stir for 1 hour stir->warm hydrolyze Add water to hydrolyze iminophosphorane warm->hydrolyze collect_waste Collect quenched mixture in a labeled hazardous waste container hydrolyze->collect_waste contact_ehs Contact EHS or licensed waste disposal service collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.